molecular formula C10H9N B1315147 5-Vinyl-1H-indole CAS No. 77132-99-1

5-Vinyl-1H-indole

Cat. No.: B1315147
CAS No.: 77132-99-1
M. Wt: 143.18 g/mol
InChI Key: ASAAYQMSBGYWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Vinyl-1H-indole is a useful research compound. Its molecular formula is C10H9N and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h2-7,11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAAYQMSBGYWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504299
Record name 5-Ethenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77132-99-1
Record name 5-Ethenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Vinyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the synthesis and characterization of 5-Vinyl-1H-indole, a pivotal building block in contemporary drug discovery and materials science. The indole nucleus is a privileged scaffold in medicinal chemistry, and the introduction of a vinyl group at the C-5 position offers a versatile handle for further functionalization, polymerization, and bio-conjugation.[1][2] This document delineates field-proven synthetic strategies, including palladium-catalyzed cross-coupling reactions and the Wittig olefination, while offering a detailed framework for the comprehensive spectroscopic characterization of the target compound. The protocols and mechanistic discussions are designed for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their work.

Strategic Importance of this compound

The indole ring system is a cornerstone of numerous biologically active compounds, from the essential amino acid tryptophan to powerful pharmaceuticals.[2] The strategic incorporation of a vinyl substituent at the 5-position transforms the indole core into a highly adaptable platform. This functional group is amenable to a wide array of chemical transformations, including polymerization to form novel conductive materials, participation in Diels-Alder cycloadditions, and post-synthetic modification in the development of complex therapeutic agents. Its utility as a precursor for compounds targeting cardiovascular diseases, neurological disorders, and cancers underscores the need for robust and scalable synthetic routes.[3]

Core Synthetic Methodologies

The synthesis of this compound can be approached from several angles, primarily revolving around the formation of the carbon-carbon double bond. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups. We will focus on three authoritative and widely adopted strategies.

Palladium-Catalyzed Heck Coupling

The Heck (or Mizoroki-Heck) reaction is a powerful and reliable method for coupling an aryl halide with an alkene, making it exceptionally well-suited for this transformation.[4][5][6] The strategy involves the palladium-catalyzed reaction of a 5-haloindole, typically 5-bromo-1H-indole, with a suitable vinylating agent.

Causality Behind Experimental Choices:

  • Starting Material: 5-Bromo-1H-indole is the preferred starting material due to its commercial availability and optimal reactivity in palladium-catalyzed reactions—balancing stability with sufficient reactivity for oxidative addition.[7][8]

  • Nitrogen Protection: The indole N-H proton is acidic and can interfere with the catalytic cycle. Therefore, protection with a group like tosyl (Ts) or tert-butyloxycarbonyl (BOC) is often a critical first step to prevent side reactions and improve solubility. Deprotection is then performed post-coupling.

  • Catalyst System: A combination of a palladium(II) precursor, such as Palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand (e.g., triphenylphosphine, PPh₃) is standard.[4] The ligand stabilizes the active Pd(0) species, which is generated in situ, and modulates its reactivity and selectivity.[5]

  • Base: A base, typically a tertiary amine like triethylamine (Et₃N) or an inorganic base like cesium carbonate (Cs₂CO₃), is essential to neutralize the hydrohalic acid (HBr) generated during the catalytic cycle, thus regenerating the active Pd(0) catalyst.[4][5]

Visual Workflow: Heck Coupling Pathway

Heck_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Reductive Reductive Elimination (Base) PdII_Aryl Aryl-Pd(II)-X OxAdd->PdII_Aryl Migratory Migratory Insertion PdII_Aryl->Migratory PdII_Alkyl R-Pd(II)-X Migratory->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride BetaHydride->Pd0 HPdX Product This compound (N-Protected) BetaHydride->Product Reductive->Pd0 BaseH Base·HX Reductive->BaseH ArylHalide 5-Bromo-1H-indole (N-Protected) ArylHalide->OxAdd Alkene Vinylating Agent (e.g., Ethylene gas) Alkene->Migratory Base Base (e.g., Et₃N) Base->Reductive

Caption: Catalytic cycle of the Heck reaction for vinylindole synthesis.

Palladium-Catalyzed Suzuki Coupling

The Suzuki-Miyaura coupling provides a powerful and versatile alternative, coupling an organoboron species with an organohalide.[9][10] This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. For our target, two disconnections are viable:

  • Route A: 5-Bromo-1H-indole + Vinylboronic acid (or ester)

  • Route B: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole + Vinyl bromide

Causality Behind Experimental Choices:

  • Reactants: Route A is often more practical due to the commercial availability and stability of both 5-bromoindole and various vinylboronic acid derivatives.

  • Catalyst System: A Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is commonly used. The ligands are pre-coordinated, simplifying the setup.

  • Base: An aqueous base (e.g., K₂CO₃, Na₂CO₃) is critical. Its primary role is to activate the organoboron species, facilitating the key transmetalation step where the vinyl group is transferred from boron to the palladium center.[10]

  • Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic-soluble organohalide and the water-soluble inorganic base.

Visual Workflow: Suzuki Coupling Catalytic Cycle

Suzuki_Coupling ArylHalide 5-Bromo-1H-indole PdII_Aryl Aryl-Pd(II)-X ArylHalide->PdII_Aryl Oxidative Addition Organoboron Vinylboronic Acid PdII_Vinyl Aryl-Pd(II)-Vinyl Organoboron->PdII_Vinyl Base Base (e.g., K₂CO₃) Base->PdII_Vinyl activates Pd0 Pd(0)L₂ PdII_Aryl->PdII_Vinyl Transmetalation PdII_Vinyl->Pd0 Product This compound PdII_Vinyl->Product Reductive Elimination

Caption: Key steps in the Suzuki-Miyaura coupling catalytic cycle.

Wittig Reaction

The Wittig reaction is a classic, highly reliable method for forming a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphonium ylide.[11][12] For this synthesis, the logical precursors are 5-formyl-1H-indole and a methyl-substituted phosphonium ylide.

Causality Behind Experimental Choices:

  • Starting Material: 5-Formyl-1H-indole is a stable, crystalline solid that can be prepared via Vilsmeier-Haack formylation of N-protected indole, followed by deprotection.

  • Ylide Generation: The ylide (e.g., methylenetriphenylphosphorane) is generated in situ by deprotonating a phosphonium salt (methyltriphenylphosphonium bromide) with a strong, non-nucleophilic base.[11]

  • Base: Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required because the α-proton of the phosphonium salt is only weakly acidic. The choice of base can influence the stereoselectivity of the resulting alkene.[13]

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are mandatory to prevent quenching of the highly reactive base and ylide.[12]

Visual Workflow: Wittig Reaction Mechanism

Wittig_Reaction cluster_ylide Ylide Generation cluster_olefination Olefination Phosphonium Ph₃P⁺-CH₃ Br⁻ (Phosphonium Salt) Ylide Ph₃P=CH₂ (Phosphonium Ylide) Phosphonium->Ylide Base Strong Base (e.g., n-BuLi) Base->Phosphonium Aldehyde 5-Formyl-1H-indole Ylide->Aldehyde [2+2] Cycloaddition Oxaphosphetane Oxaphosphetane (4-membered ring intermediate) Aldehyde->Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct Ph₃P=O (Triphenylphosphine oxide) Oxaphosphetane->Byproduct

Caption: The two main stages of the Wittig reaction pathway.

Comprehensive Characterization

Unambiguous confirmation of the structure and purity of the synthesized this compound is paramount. A multi-technique spectroscopic approach is required.

Spectroscopic Data Summary
Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)~8.1 ppm (br s, 1H, N-H), ~7.8-7.2 ppm (m, Ar-H), ~6.8 ppm (dd, 1H, vinyl CH), ~5.7 ppm (d, 1H, vinyl CH₂), ~5.2 ppm (d, 1H, vinyl CH₂)[14]
¹³C NMR Chemical Shift (δ)~137-100 ppm (Ar-C & vinyl CH), ~115 ppm (vinyl CH₂)
IR Wavenumber (cm⁻¹)~3400 (N-H stretch), ~3100-3000 (Ar & vinyl C-H stretch), ~1630 (C=C stretch), ~990 & 910 (vinyl C-H out-of-plane bend)
Mass Spec. m/zExpected Molecular Ion [M]⁺ at m/z = 143.0735. Characteristic indole fragmentation may be observed.[15][16]
Detailed Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most diagnostic signals are those of the vinyl group, which typically present as an AMX spin system. The proton on the carbon attached to the indole ring (H-α) will appear as a doublet of doublets around 6.8 ppm. The two terminal vinyl protons (H-β) will be distinct, appearing as doublets around 5.7 and 5.2 ppm, with characteristic cis and trans coupling constants. The indole protons will also show a distinct pattern, with the H-4 proton often appearing as a singlet or narrow doublet, and the H-6 and H-7 protons showing coupling. The broad singlet for the N-H proton will be concentration-dependent and will disappear upon D₂O exchange.

    • ¹³C NMR: The spectrum will clearly show two signals in the vinyl region (~115-137 ppm) in addition to the eight signals corresponding to the indole core.

  • Infrared (IR) Spectroscopy: The presence of a sharp, medium-intensity band around 3400 cm⁻¹ is characteristic of the N-H stretch. The C=C stretching vibration of the vinyl group is typically observed near 1630 cm⁻¹. The most telling peaks are often the strong C-H out-of-plane bending vibrations for the vinyl group, which appear near 990 and 910 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺).[16] A characteristic fragmentation pattern for indoles involves the loss of HCN (27 amu) from the pyrrole ring.[15]

Field-Proven Experimental Protocols

Protocol: Synthesis via Heck Coupling

This protocol is a representative example and may require optimization.

  • N-Protection (if necessary): To a solution of 5-bromo-1H-indole (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Stir for 30 minutes. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) and allow the reaction to warm to room temperature, stirring for 4-6 hours until TLC indicates consumption of the starting material. Quench carefully with water and extract with ethyl acetate. Purify by column chromatography to yield N-tosyl-5-bromo-1H-indole.

  • Heck Reaction: To a sealable reaction vessel, add N-tosyl-5-bromo-1H-indole (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add anhydrous DMF and triethylamine (2.0 eq).

  • Bubble ethylene gas through the solution for 15 minutes, then maintain the vessel under a positive pressure of ethylene (e.g., using a balloon).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain N-tosyl-5-vinyl-1H-indole.

  • Deprotection: Dissolve the protected product in methanol and add an excess of potassium carbonate. Reflux for 2-4 hours. Remove the solvent, add water, and extract with diethyl ether. Purify by chromatography to yield pure this compound.

Protocol: Characterization Workflow
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆ for NMR analysis.[17] Prepare a KBr pellet or cast a thin film from a volatile solvent for IR analysis. Dissolve a sub-milligram quantity in methanol or acetonitrile for MS analysis.

  • NMR Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.[18]

  • IR Spectroscopy: Record the spectrum from 4000 to 600 cm⁻¹.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum using ESI or EI to confirm the exact mass and molecular formula.

References

Please note that URLs are subject to change. The landing page is prioritized for link integrity.

  • Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate. Available from: [Link]

  • ResearchGate. (2025). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Available from: [Link]

  • MDPI. (2021). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Available from: [Link]

  • Sokolov, M. V., et al. (2018). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. ResearchGate. Available from: [Link]

  • Google Patents. CN102558017A - Method for preparing 5-bromoindole.
  • Thompson, S., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[8][19]-Fused Indole Heterocycles. NIH National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available from: [Link]

  • Supplementary Information. Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • PubMed. (2024). Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications. Available from: [Link]

  • ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[8][19]-Fused Indole Heterocycles. Available from: [Link]

  • Wikipedia. Heck reaction. Available from: [Link]

  • Wikipedia. Wittig reaction. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • ACS Publications. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. Available from: [Link]

  • El-Messaoudi, M., et al. A FACILE SYNTHESIS OF NOVEL 3-VINYL-1H-INDOLE-2-CARBOXYLIC ACID–2. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of N-vinylindoles through Copper Catalyzed Cyclization Reaction of N-(2-alkynylphenyl)imine. Available from: [Link]

  • MDPI. (2023). 5-Vinyl-1H-tetrazole. Available from: [Link]

  • Repositório da Universidade Nova de Lisboa. Applications of the Indole Scaffold in Medicinal Chemistry: Development of New Antioxidants, COX Inhibitors and Antitubercular Agents. Available from: [Link]

  • Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available from: [Link]

  • Biological Magnetic Resonance Bank. Indole at BMRB. Available from: [Link]

  • Scirp.org. Study of Mass Spectra of Some Indole Derivatives. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available from: [Link]

  • University of Calgary. INFRARED SPECTROSCOPY (IR). Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • ResearchGate. Synthesis and investigation of new indole‐containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications | Request PDF. Available from: [Link]

  • National Institute of Standards and Technology. Indole - the NIST WebBook. Available from: [Link]

  • Royal Society of Chemistry. Supporting information Indoles. Available from: [Link]

  • ResearchGate. (2008). 1-Vinyl-1H-indole-3-carbaldehyde. Available from: [Link]

Sources

Introduction: The Significance of the 5-Vinyl-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Vinyl-1H-indole

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and materials scientists, this document synthesizes fundamental data with practical insights into its synthesis, reactivity, and applications, empowering professionals to leverage this molecule in novel research and development endeavors.

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic structure allows for diverse biological interactions, making it a "privileged scaffold" in drug design.[3] The introduction of a vinyl substituent at the 5-position of the indole ring creates a bifunctional molecule with significant potential. The vinyl group serves as a reactive handle for a wide array of chemical transformations, including polymerization and palladium-catalyzed cross-coupling reactions, while the indole core retains its inherent biological relevance.[4] This combination makes this compound a valuable intermediate for the synthesis of complex alkaloids, functional polymers, and novel therapeutic agents.[1]

Physicochemical Properties

Understanding the fundamental physical and chemical properties of this compound is critical for its effective handling, characterization, and application in synthesis. While experimental data for some properties are not widely published, we can compile computed data and draw parallels from the parent indole structure.

Structural and Physical Data

The key physical and computed properties of this compound are summarized in the table below. This data is essential for predicting its behavior in various solvents, its potential for membrane permeability (indicated by XLogP3), and its general molecular characteristics.

PropertyValueSource
IUPAC Name 5-Ethenyl-1H-indole[5]
CAS Number 77132-99-1[5][6]
Molecular Formula C₁₀H₉N[5]
Molecular Weight 143.18 g/mol [5]
Exact Mass 143.0735 g/mol [5]
Appearance Not specified (Indole is colorless to yellowish solid)[7]
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in organic solvents like hot alcohol, ether, and benzene; low solubility in water.[7]
XLogP3 3.1[5]
Topological Polar Surface Area 15.8 Ų[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 0[5]
Rotatable Bond Count 1[5]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. Below are the expected spectral features based on the known characteristics of the indole and vinyl functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be the most informative. Key signals would include:

    • A singlet for the N-H proton of the indole ring, typically downfield (>8.0 ppm).

    • Signals for the aromatic protons on the benzene portion of the indole ring (typically 6.9-7.7 ppm).

    • A characteristic set of signals for the vinyl group (ABC or AMX system), typically between 5.0 and 7.0 ppm, showing distinct doublet of doublets for the geminal, cis, and trans protons.[8]

    • Signals for the protons at the C2 and C3 positions of the pyrrole ring.[9]

  • ¹³C NMR: The carbon spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The vinyl carbons would appear in the olefinic region (~110-140 ppm), while the aromatic and heterocyclic carbons would resonate in the ~100-140 ppm range.[10]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups:

  • N-H Stretch: A sharp peak around 3400-3300 cm⁻¹ corresponding to the indole N-H bond.[8]

  • C=C Stretch (Vinyl): A peak around 1630 cm⁻¹ for the vinyl C=C stretching vibration.

  • C-H Bending (Vinyl): Characteristic out-of-plane C-H bending vibrations (wagging) for the vinyl group, typically appearing as strong bands in the 1000-900 cm⁻¹ region.[8]

  • Aromatic C-H and C=C Stretches: Multiple bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) would show a prominent molecular ion (M⁺) peak at m/z = 143, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules like HCN from the indole ring.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its two primary functional components: the indole ring system and the vinyl group. This duality allows for a rich and diverse range of chemical transformations.

Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system. The pyrrole ring portion is particularly susceptible to electrophilic attack, with the C3 position being the most nucleophilic.

  • Electrophilic Substitution: Reactions such as Vilsmeier-Haack formylation, Mannich reaction, and Friedel-Crafts acylation would be expected to occur preferentially at the C3 position.

  • N-H Reactivity: The indole nitrogen is weakly acidic and can be deprotonated by a strong base to form an indolyl anion, which is a potent nucleophile for alkylation or acylation reactions.[11]

Reactivity of the Vinyl Group

The vinyl group is a versatile functional handle for carbon-carbon bond formation and functionalization.

  • Polymerization: The vinyl group can undergo polymerization through various mechanisms (cationic, radical, etc.) to form polyvinylindoles. This is analogous to the polymerization of other vinyl monomers like vinyl ethers or 5-vinyl-1H-tetrazole.[4][12][13] These polymers are of interest in materials science for their potential electronic and optical properties.

  • Palladium-Catalyzed Cross-Coupling: The vinyl group is an excellent substrate for reactions like the Heck, Suzuki, and Stille couplings, allowing for the introduction of aryl, heteroaryl, or other vinyl substituents. This is a powerful strategy for elaborating the core structure.[14]

  • Addition Reactions: The double bond can undergo various addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation to yield the corresponding ethyl, haloethyl, or hydroxyethyl derivatives at the 5-position.

The interplay of these reactive sites is visualized in the diagram below.

Reactivity_Map cluster_indole Indole Ring Reactivity cluster_vinyl Vinyl Group Reactivity Indole This compound N_Alkylation N-Alkylation/ Acylation Indole->N_Alkylation 1. Strong Base 2. R-X C3_Substitution Electrophilic Substitution (e.g., Vilsmeier-Haack) at C3 Indole->C3_Substitution Electrophile (e.g., POCl₃/DMF) Vinyl This compound Polymerization Polymerization Vinyl->Polymerization Initiator Coupling Pd Cross-Coupling (e.g., Heck, Suzuki) Vinyl->Coupling Pd Catalyst, Ar-X Addition Addition Reactions (e.g., Hydrogenation) Vinyl->Addition e.g., H₂, Pd/C Synthesis_Workflow cluster_reactants Reactants & Conditions Reactant1 5-Bromo-1H-indole Product This compound Reactant1->Product Stille Coupling (Heat) Reactant2 Vinyltributyltin Reactant2->Product Stille Coupling (Heat) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Stille Coupling (Heat) Solvent Solvent (e.g., Toluene) Solvent->Product Stille Coupling (Heat) Workup Aqueous Workup & Filtration Product->Workup Purification Column Chromatography Workup->Purification Purification->Product Isolated Product

Caption: Stille coupling workflow for this compound synthesis.

Step-by-Step Protocol

Disclaimer: This protocol is a representative example based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) and a fume hood.

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-1H-indole (1.0 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and an appropriate solvent like anhydrous toluene.

  • Reagent Addition: Add vinyltributyltin (1.2 eq) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride to remove tin byproducts, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis as described in Section 3.

Applications in Research and Development

The unique structure of this compound makes it a valuable precursor in several high-value research areas.

  • Drug Development: The indole scaffold is central to drugs targeting a wide range of conditions, from migraines (triptans) to cancer. [1]The vinyl group allows for the covalent attachment of this important pharmacophore to other molecules or for its modification into other functional groups, enabling the exploration of new chemical space in structure-activity relationship (SAR) studies. [2]* Materials Science: As a monomer, this compound can be polymerized to create novel conductive or photoactive polymers. The nitrogen-containing aromatic system of the indole units can impart unique electronic properties to the polymer backbone.

  • Synthetic Chemistry: It serves as a versatile building block for the synthesis of complex natural products, particularly alkaloids that feature a substituted indole core. [11]

Conclusion

This compound is a high-potential chemical intermediate whose bifunctional nature provides a gateway to a vast array of chemical structures. Its electron-rich indole core offers biological relevance, while the reactive vinyl handle opens avenues for polymerization and complex molecular construction. This guide has provided a foundational understanding of its properties, reactivity, and synthesis, offering a technical resource for scientists aiming to innovate in the fields of medicine, materials, and synthetic chemistry.

References

  • LookChem. Cas 945000-75-9, 3-(phenylsulfonyl)-5-vinyl-1H-indole. [Online] Available at: [Link]

  • Hoffman Fine Chemicals. CAS 112970-69-1 | 1-Tosyl-5-vinyl-1H-indole. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12610372, 5-Ethenyl-1H-indole. [Online] Available at: [Link]

  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Supporting information for Methylation of Indoles and Pyrroles. [Online] Available at: [Link]

  • Willard, M. C., & Hoberg, J. O. (2009). Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. Tetrahedron Letters, 50(49), 6849–6851. Available at: [Link]

  • Pharmaffiliates. CAS No: 53654-36-7 | 3-Vinyl-1H-indole. [Online] Available at: [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Online] Available at: [Link]

  • Lyush, N. A., et al. (2023). 5-Vinyl-1H-tetrazole. Molbank, 2023(1), M1565. Available at: [Link]

  • Bieganowska, M. D., et al. (2023). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules, 28(24), 8031. Available at: [Link]

  • Sokolov, V. B., et al. (2018). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. Russian Chemical Bulletin, 67(11), 2103–2107. Available at: [Link]

  • da Rosa, G. G., et al. (2023). Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications. Chemistry & Biodiversity, 20(12), e202301460. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Synthesis of N-vinylindoles through Copper Catalyzed Cyclization Reaction of N-(2-alkynylphenyl)imine. [Online] Available at: [Link]

  • ResearchGate. Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications. [Online] Available at: [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view of the potential of a combined approach for the elucidation of complex molecular mixtures of dissolved organic matter. Biogeosciences, 10, 1583–1625. Available at: [Link]

  • Biological Magnetic Resonance Bank. bmse000097 Indole. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Supporting information Indoles. [Online] Available at: [Link]

  • ResearchGate. 5-Vinyl-1H-tetrazole. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 798, Indole. [Online] Available at: [Link]

  • Cheméo. Chemical Properties of Indole (CAS 120-72-9). [Online] Available at: [Link]

  • ResearchGate. 1-Vinyl-1H-indole-3-carbaldehyde. [Online] Available at: [Link]

  • Cheméo. Chemical Properties of 1H-Indol-5-ol (CAS 1953-54-4). [Online] Available at: [Link]

  • Chemical Communications (RSC Publishing). Vinyl benzotriazole to indole: an iodine-mediated denitrogenative transannulation approach for the synthesis of indoles. [Online] Available at: [Link]

  • Polymer Chemistry (RSC Publishing). Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions. [Online] Available at: [Link]

  • Wang, Y., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(10), 1838–1871. Available at: [Link]

  • Zhang, R., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 503. Available at: [Link]

  • Trost, B. M., & Zhang, Y. (2010). Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles. Journal of the American Chemical Society, 132(24), 8244–8245. Available at: [Link]

Sources

Spectroscopic Characterization of 5-Vinyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-Vinyl-1H-indole, a valuable heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide synthesizes predicted data based on established principles of spectroscopy and comparative analysis with structurally related indole derivatives. This approach provides a robust framework for researchers in the identification and characterization of this compound.

Introduction to this compound

This compound is a bifunctional molecule featuring a reactive vinyl group appended to the C5 position of the indole scaffold. The indole nucleus is a prevalent motif in numerous biologically active compounds, while the vinyl group offers a versatile handle for polymerization and further chemical modifications through reactions such as Heck[1] and Stille couplings[2]. Understanding the spectroscopic signature of this molecule is paramount for confirming its synthesis and purity, as well as for elucidating its role in subsequent chemical transformations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for obtaining the mass spectrum of this compound would involve a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation : A dilute solution of this compound (approximately 10-100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection : A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.

  • Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase) to separate it from any impurities.

  • Ionization : As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This results in the formation of a molecular ion (M•+) and various fragment ions.

  • Mass Analysis : The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The expected key ions in the EI mass spectrum of this compound are summarized in the table below. The fragmentation of indole derivatives is often characterized by the stability of the indole ring[3].

m/z (predicted) Ion Structure Description
143[C₁₀H₉N]•+Molecular Ion (M•+)
142[C₁₀H₈N]+Loss of a hydrogen radical ([M-H]•)
115[C₈H₅N]•+Loss of ethylene (C₂H₄) via McLafferty-type rearrangement or cleavage of the vinyl group

The fragmentation cascade is initiated by the formation of the molecular ion at m/z 143. Subsequent fragmentation pathways are influenced by the stability of the indole nucleus and the vinyl substituent.

M This compound (m/z = 143) M_minus_H [M-H]+ (m/z = 142) M->M_minus_H - H• M_minus_C2H4 [M-C2H4]+ (m/z = 115) M->M_minus_C2H4 - C2H4

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation : A small amount of solid or liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition : The IR beam is passed through the ATR crystal, where it undergoes total internal reflection. The evanescent wave at the crystal surface interacts with the sample, and the absorption of specific frequencies is measured by the detector.

  • Spectrum Generation : The resulting interferogram is mathematically converted into an IR spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform.

Predicted IR Spectrum

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The table below summarizes the predicted key vibrational frequencies.

Wavenumber (cm⁻¹) (predicted) Vibrational Mode Functional Group
~3400N-H stretchIndole N-H
~3100-3000C-H stretchAromatic and Vinyl C-H
~2950-2850C-H stretch(If any aliphatic impurities)
~1625C=C stretchVinyl C=C
~1600, ~1450C=C stretchAromatic C=C
~990, ~910=C-H bend (out-of-plane)Vinyl C-H
~880-800C-H bend (out-of-plane)Aromatic C-H

The presence of a sharp to moderately broad peak around 3400 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring. The vinyl group will be characterized by C=C stretching around 1625 cm⁻¹ and two distinct out-of-plane C-H bending vibrations around 990 cm⁻¹ and 910 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum. 2D NMR experiments like COSY and HSQC can be performed to establish connectivity.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound will show distinct signals for the protons of the indole ring and the vinyl group. The predicted chemical shifts (in ppm) are based on the analysis of similar indole derivatives[4][5].

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
H1 (N-H)~8.1 (broad s)br s-
H2~7.2tJ ≈ 2.5
H3~6.5tJ ≈ 2.5
H4~7.7dJ ≈ 1.5
H6~7.2ddJ ≈ 8.5, 1.5
H7~7.4dJ ≈ 8.5
Hα (vinyl)~6.8ddJ ≈ 17.6, 10.9
Hβ (trans)~5.7dJ ≈ 17.6
Hβ' (cis)~5.2dJ ≈ 10.9

The vinyl protons will present a characteristic AMX spin system with distinct geminal, cis, and trans coupling constants.

cluster_indole Indole Ring Protons cluster_vinyl Vinyl Group Protons H1 H1 (~8.1 ppm) H2 H2 (~7.2 ppm) H3 H3 (~6.5 ppm) H4 H4 (~7.7 ppm) H6 H6 (~7.2 ppm) H7 H7 (~7.4 ppm) Ha Hα (~6.8 ppm) Hb_trans Hβ (trans, ~5.7 ppm) Ha->Hb_trans J ≈ 17.6 Hz (trans) Hb_cis Hβ' (cis, ~5.2 ppm) Ha->Hb_cis J ≈ 10.9 Hz (cis)

Caption: Key ¹H NMR correlations for this compound.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in this compound. The predicted chemical shifts are referenced against TMS.

Carbon Predicted δ (ppm)
C2~125
C3~102
C3a~128
C4~121
C5~131
C6~120
C7~111
C7a~136
Cα (vinyl)~137
Cβ (vinyl)~113

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By leveraging data from structurally analogous compounds, we have constructed a detailed and scientifically grounded predictive analysis. This information will serve as a valuable resource for researchers working on the synthesis and application of this important molecule, aiding in its unambiguous identification and characterization.

References

  • Erowid. (2002). Synthesis of 5-Bromo Indole. Retrieved from [Link]

  • Li, J., et al. (2015). Regioselective C5−H Direct Iodination of Indoles.
  • MDPI. (2023). 5-Vinyl-1H-tetrazole. Molbank, 2023(1), M1565.
  • NIST. (n.d.). 1H-Indol-5-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • Sokolov, M. V., et al. (2019). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. Russian Chemical Bulletin, 67(11), 2102-2106.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Wang, Z.-Q., et al. (2015). Synthesis of N-vinylindoles through Copper Catalyzed Cyclization Reaction of N-(2-alkynylphenyl)imine. The Royal Society of Chemistry.
  • Holzer, W., et al. (2001). Unambiguous Assignment of the H- and C-NMR Spectra of Propafenone and a Thiophene Analogue. Magnetic Resonance in Chemistry, 39(9), 523-528.
  • Loyola eCommons. (1998). Novel Synthetic Route to 5-Substituted Indoles. Master's Theses. 3858.
  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Retrieved from [Link]

  • PubMed. (2023). Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications. Chemistry & Biodiversity, e202301460.
  • ResearchGate. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.
  • Semantic Scholar. (2023). Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. Molecules, 28(16), 6031.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • YouTube. (2015, October 29). Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction [Video]. TMP Chem. [Link]

Sources

An In-Depth Technical Guide to 5-Ethenyl-1H-indole (CAS 77132-99-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 5-ethenyl-1H-indole (CAS 77132-99-1), a versatile heterocyclic compound. This document is intended to serve as a technical resource for professionals in research and development, particularly in the fields of medicinal chemistry, materials science, and organic synthesis.

Introduction: The Indole Scaffold and the Significance of the 5-Vinyl Moiety

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a frequent choice in drug design. The introduction of a vinyl group at the 5-position of the indole ring, creating 5-ethenyl-1H-indole, offers a reactive handle for further chemical modifications and the potential for polymerization. This vinyl moiety can participate in a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions and polymer synthesis, making it a valuable building block for the creation of complex molecules and novel materials.[2]

Physicochemical Properties of 5-Ethenyl-1H-indole

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for 5-ethenyl-1H-indole is not extensively documented in publicly available literature, computed properties provide valuable estimates.

PropertyValueSource
CAS Number 77132-99-1[3]
Molecular Formula C₁₀H₉N[3]
Molecular Weight 143.18 g/mol [3]
IUPAC Name 5-ethenyl-1H-indole[3]
Synonyms 5-Vinyl-1H-indole, 5-vinylindole[3]
XLogP3 2.4PubChem (Computed)
Hydrogen Bond Donor Count 1PubChem (Computed)
Hydrogen Bond Acceptor Count 1PubChem (Computed)
Rotatable Bond Count 1PubChem (Computed)
Topological Polar Surface Area 15.8 Ų[3]
Heavy Atom Count 11PubChem (Computed)
Complexity 153[3]

Solubility: While specific quantitative data is scarce, indole itself is soluble in hot water, alcohol, ether, and benzene.[4] It is anticipated that 5-ethenyl-1H-indole will exhibit similar solubility in common organic solvents.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the vinyl group. The indole NH proton typically appears as a broad singlet in the downfield region (around δ 8.0-8.5 ppm). The aromatic protons on the benzene ring will appear as multiplets in the aromatic region (δ 7.0-7.8 ppm). The vinyl group will exhibit a characteristic set of signals: a doublet of doublets for the proton on the carbon attached to the indole ring, and two doublets for the terminal methylene protons, with coupling constants indicative of their cis and trans relationships.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbons of the indole ring will resonate in the aromatic region (approximately δ 100-140 ppm). The two carbons of the vinyl group will also have distinct chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp absorption band around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring will be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 143, corresponding to the molecular weight of the compound. Fragmentation patterns characteristic of the indole ring are also expected.

Synthesis of 5-Ethenyl-1H-indole

The synthesis of 5-ethenyl-1H-indole can be achieved through several established synthetic methodologies. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

A prevalent and versatile method for the synthesis of vinyl-substituted aromatics is the palladium-catalyzed Heck coupling reaction.[2] This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.

Conceptual Workflow for Heck Coupling Synthesis of 5-Ethenyl-1H-indole:

G A 5-Bromo-1H-indole F Heck Coupling Reaction A->F B Ethylene or Vinylating Agent B->F C Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) C->F D Base (e.g., Et₃N, K₂CO₃) D->F E Solvent (e.g., DMF, Acetonitrile) E->F G 5-Ethenyl-1H-indole F->G

Caption: Heck coupling synthesis of 5-ethenyl-1H-indole.

Experimental Protocol Outline (Heck Reaction):

  • To a reaction vessel, add 5-bromo-1H-indole, a suitable palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent (e.g., DMF or acetonitrile).

  • Introduce the vinylating agent, such as ethylene gas or a vinylboronic acid derivative.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-ethenyl-1H-indole.

Wittig Reaction

Another classical and reliable method for the synthesis of alkenes is the Wittig reaction.[5][6] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of 5-ethenyl-1H-indole, indole-5-carboxaldehyde would be the key starting material.

Conceptual Workflow for Wittig Reaction Synthesis of 5-Ethenyl-1H-indole:

G cluster_start Starting Materials cluster_reagents Reagent A Indole-5-carboxaldehyde E Wittig Reaction A->E B Methyltriphenylphosphonium bromide D Ylide Formation B->D C Strong Base (e.g., n-BuLi, NaH) C->D D->E F 5-Ethenyl-1H-indole E->F

Caption: Wittig reaction synthesis of 5-ethenyl-1H-indole.

Experimental Protocol Outline (Wittig Reaction):

  • In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in a dry, aprotic solvent (e.g., THF).

  • Cool the suspension to a low temperature (e.g., 0 °C or -78 °C) and add a strong base (e.g., n-butyllithium or sodium hydride) to generate the phosphorus ylide.

  • Stir the resulting mixture at the same temperature for a period to ensure complete ylide formation.

  • Slowly add a solution of indole-5-carboxaldehyde in the same dry solvent to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-ethenyl-1H-indole.

Potential Applications

The unique structural features of 5-ethenyl-1H-indole make it a promising candidate for various applications in both medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery

The indole scaffold is a cornerstone in the development of therapeutic agents.[7] The vinyl group at the 5-position serves as a versatile handle for the synthesis of a diverse library of indole derivatives through reactions such as Michael addition, epoxidation, and various cycloadditions. This allows for the exploration of structure-activity relationships (SAR) in the development of new drug candidates. While specific biological activity data for 5-ethenyl-1H-indole is limited, related vinyl-indole derivatives have shown potential as anticancer and antimicrobial agents.[8]

Potential Therapeutic Targets for 5-Ethenyl-1H-indole Derivatives:

  • Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors.

  • Antiviral Agents: Indole derivatives have been investigated for their antiviral properties.

  • Antimicrobial Agents: The indole scaffold has been incorporated into compounds with antibacterial and antifungal activities.

  • CNS-active Agents: The structural similarity of indole to neurotransmitters like serotonin suggests potential applications in developing treatments for neurological disorders.

Materials Science

The presence of a polymerizable vinyl group makes 5-ethenyl-1H-indole an attractive monomer for the synthesis of novel polymers. The resulting poly(this compound) and its copolymers could possess interesting electronic and optical properties due to the indole moiety. These materials could find applications in:

  • Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

  • Sensors: The electron-rich indole ring can interact with various analytes, making these polymers potential candidates for chemical sensors.

  • Conducting Polymers: Doping of indole-containing polymers may lead to materials with significant electrical conductivity.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-ethenyl-1H-indole. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety guidelines include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Suppliers

5-Ethenyl-1H-indole is available from various chemical suppliers. It is advisable to request a certificate of analysis (CoA) to verify the purity and identity of the compound before use. Some potential suppliers include:

  • BLD Pharm[1][9][10]

  • AOBChem[2]

  • Anexib Chemicals[11]

  • Dayang Chem (Hangzhou) Co., Ltd[12][13]

  • CymitQuimica[14]

  • Hoffman Fine Chemicals[15]

Conclusion

5-Ethenyl-1H-indole is a valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its indole core provides a biologically relevant scaffold, while the vinyl group offers a reactive site for a wide range of chemical transformations and polymerization. Further research into the synthesis, functionalization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic and technological potential.

References

  • AOBChem USA. (n.d.). 5-Ethenyl-1-[(4-methylphenyl)sulfonyl]-1H-indole. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 5-Ethenyl-1H-indole. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Sokolov, D. N., et al. (2018). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. Russian Chemical Bulletin, 67(11), 2103–2107.
  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. (2025). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Keisham, S. S., Sawant, S. G., & Kaminsky, W. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • LookChem. (n.d.). Cas 945000-75-9,3-(phenylsulfonyl)-5-vinyl-1H-indole. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological activity of 5-styryl and 5-phenethyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. (2009). PubMed. Retrieved January 17, 2026, from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 112970-69-1 | 1-Tosyl-5-vinyl-1H-indole. Retrieved January 17, 2026, from [Link]

  • A FACILE SYNTHESIS OF NOVEL 3-VINYL-1H-INDOLE-2-CARBOXYLIC ACID–2. (n.d.). Retrieved January 17, 2026, from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved January 17, 2026, from [Link]

  • Sharma, S., Shamanth, S., et al. (2025). Biological evaluation of novel 5-((1H-indol-3-yl) methyl)-2-(4-chlorobenzyl)-6-phenyl-imidazo[2,1-b][2][15]thiadiazole derivatives as novel BCL-2 specific inhibitors. European Journal of Medicinal Chemistry.

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved January 17, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved January 17, 2026, from [Link]

  • Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. (2022). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Synthetic Applications of the Nenitzescu Reaction to Biologically Active 5-Hydroxyindoles. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of indoles. (2015). Der Pharma Chemica, 7(10), 309-319.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. Retrieved January 17, 2026, from [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. Retrieved January 17, 2026, from [Link]

  • AOBChem USA. (n.d.). α-Ethenyl-1H-indole-5-methanol. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). Indole. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

"biological activity of novel vinylindole derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Novel Vinylindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2][3][4] From the essential amino acid tryptophan to potent antimigraine drugs like sumatriptan, the versatility of the indole scaffold is well-established.[1] In the relentless pursuit of novel therapeutic agents, synthetic modifications of this privileged scaffold have yielded numerous derivatives with significant pharmacological potential, particularly in oncology.[3][4][5][6] Among these, vinylindole derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7]

This technical guide provides a comprehensive overview of the biological activities of novel vinylindole derivatives. As a Senior Application Scientist, my aim is to not only present the data but also to provide insights into the experimental design and the structure-activity relationships that are crucial for guiding future drug discovery efforts in this area. We will delve into the synthesis of these compounds, explore their diverse biological activities with a focus on their anticancer and antimicrobial effects, and discuss the key structural features that govern their potency and selectivity.

Synthesis of Novel Vinylindole Derivatives

The accessibility of diverse vinylindole derivatives is crucial for exploring their therapeutic potential. A variety of synthetic strategies have been developed for the preparation of N-vinylindoles and C3-vinylindoles, the two major classes of these compounds.[1][8][9]

For N-vinylindoles, methods such as palladium-catalyzed N-vinylation of indoles with alkenyl bromides and copper-catalyzed cross-coupling reactions are commonly employed.[1][8][10] More recently, facile one-pot methods like the Knoevenagel condensation have been developed, offering an efficient route to novel N-vinylindole analogs.[1][11][12]

The synthesis of 3-vinylindoles can be achieved through various methods, including the Wittig reaction, Peterson olefination, and palladium-catalyzed cross-coupling reactions.[13] Brønsted acid-catalyzed tandem reactions have also been reported for the efficient synthesis of polysubstituted carbazoles from 3-vinylindoles.[14]

Below is a generalized workflow for the synthesis of vinylindole derivatives, illustrating a common synthetic approach.

Synthetic Workflow for Vinylindole Derivatives cluster_starting_materials Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Indole Indole or Indole-3-carbaldehyde Reaction Coupling Reaction/ Condensation Indole->Reaction Reagent Vinylating Agent (e.g., Alkenyl bromide, Aldehyde/Ketone) Reagent->Reaction Catalyst Catalyst (e.g., Pd, Cu, Acid/Base) Catalyst->Reaction Solvent Solvent & Temperature Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Vinylindole Novel Vinylindole Derivative Purification->Vinylindole Purified Product Characterization Spectroscopic Characterization (NMR, MS, IR) Vinylindole->Characterization Structure Confirmation

Caption: Generalized workflow for the synthesis of vinylindole derivatives.

Anticancer Activity

A significant body of research has focused on the anticancer potential of vinylindole derivatives.[1][3][4][5][15] These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines.

Cytotoxic Effects of Novel Vinylindole Derivatives

Several studies have reported the synthesis and evaluation of novel vinylindole derivatives with significant anticancer activity. For instance, a series of 1-[2-aryl-1-(4,5-dihydro-1H-imidazol-2-yl)vinyl]-1H-indoles showed promising cytotoxic effects against HeLa (cervical cancer), SKOV-3 (ovarian cancer), and AGS (gastric cancer) cell lines, with IC50 values in the low microgram per milliliter range.[1] Notably, the derivative with a 2-naphthyl substituent exhibited the most potent activity.[1]

Compound/DerivativeCancer Cell LineIC50 (µg/mL)Reference
(Z)-1-[1-(4,5-dihydro-1H-imidazol-2-yl)-2-(naphthalen-2-yl)vinyl]-1H-indole (2i) HeLa2.03[1]
SKOV-33.84[1]
AGS5.68[1]
Derivative with 4-bromophenyl substituent (2f) HeLa3.15[1]
SKOV-34.52[1]
AGS8.91[1]
Mechanisms of Anticancer Action

The anticancer activity of vinylindole derivatives is often attributed to their ability to interfere with key cellular processes, such as cell cycle progression and apoptosis.[1][3] One of the well-documented mechanisms is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase.[1][15]

Furthermore, some vinylindole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][12] For example, the most potent derivative in one study was found to strongly arrest the cell cycle in the subG0 phase and induce apoptosis in SKOV-3 cells.[1][12] This suggests that these compounds can trigger the intrinsic or extrinsic apoptotic pathways, leading to the elimination of cancer cells.

Apoptosis_Induction_by_Vinylindoles Vinylindole Vinylindole Derivative Tubulin Tubulin Polymerization Vinylindole->Tubulin Inhibition Bcl2 Bcl-2 Family Proteins Vinylindole->Bcl2 Modulation Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath Caspases Caspase Activation Bcl2->Caspases Caspases->Apoptosis

Caption: Proposed mechanism of anticancer action of vinylindole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[16][17][18]

Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the vinylindole derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

In addition to their anticancer properties, vinylindole derivatives have also shown promising antimicrobial activity against a range of pathogenic bacteria and fungi.[1][7][19]

Antibacterial and Antifungal Effects

A study on 1-[2-aryl-1-(4,5-dihydro-1H-imidazol-2-yl)vinyl]-1H-indoles demonstrated their activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as the yeast Candida albicans.[1] The derivative with a 2-naphthyl substituent, which was also the most potent anticancer agent, exhibited the highest antimicrobial activity.[1]

Compound/DerivativeMicroorganismMIC (µg/mL)MBC/MFC (µg/mL)Reference
(Z)-1-[1-(4,5-dihydro-1H-imidazol-2-yl)-2-(naphthalen-2-yl)vinyl]-1H-indole (2i) S. aureus ATCC 65351530[1]
MRSA 126733030[1]
C. albicans ATCC 1023160120[1]
C. glabrata ATC 20016060[1]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22]

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells except the first column.

  • Compound Addition: Add 100 µL of the highest concentration of the vinylindole derivative to the first well of each row.

  • Two-fold Dilution: Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity

While the primary focus of research on vinylindole derivatives has been on their anticancer and antimicrobial properties, the indole scaffold is also known to be a key component in many anti-inflammatory drugs.[7][23] Therefore, it is plausible that novel vinylindole derivatives may also possess anti-inflammatory activity. Common in vitro assays to evaluate anti-inflammatory potential include the inhibition of protein denaturation and membrane stabilization assays.[2][24][25][26][27]

Experimental Protocol: Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be a measure of its anti-inflammatory activity.[2][26][27] This assay often uses bovine serum albumin (BSA) or egg albumin as the protein source.[25][26]

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of the test vinylindole derivative at various concentrations and 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA).

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heating: Heat the mixture at 57°C for 30 minutes.

  • Cooling and Absorbance Measurement: After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3) to each sample. Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Control and Standard: Use a control sample without the test compound and a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is fundamental for the rational design of more potent and selective drug candidates. For the 1-[2-aryl-1-(4,5-dihydro-1H-imidazol-2-yl)vinyl]-1H-indole series, preliminary SAR studies have indicated that the nature of the substituent on the aryl ring plays a crucial role in both anticancer and antimicrobial activities.[1]

The presence of a bulky, lipophilic group like a 2-naphthyl or a 4-bromophenyl substituent at the R position appears to be optimal for enhancing the biological activity.[1] This suggests that these groups may be involved in key hydrophobic interactions with the target biomolecules.

SAR_of_Vinylindoles cluster_core Vinylindole Core cluster_substituents Substituent Effects (R) cluster_activity Biological Activity Core Indole-Vinyl-Substituent Naphthyl 2-Naphthyl Bromophenyl 4-Bromophenyl Unsubstituted Unsubstituted Phenyl HighActivity High Activity Naphthyl->HighActivity Increases Anticancer & Antimicrobial Potency ModerateActivity Moderate Activity Bromophenyl->ModerateActivity Maintains Good Activity LowActivity Low Activity Unsubstituted->LowActivity Reduced Potency

Sources

In Silico Exploration of 5-Vinyl-1H-indole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the in silico methodologies employed in the study of 5-Vinyl-1H-indole derivatives, a promising scaffold in modern drug discovery. Intended for researchers, medicinal chemists, and computational scientists, this document delves into the rationale, protocols, and practical applications of computational techniques to accelerate the identification and optimization of novel therapeutic agents based on this privileged heterocyclic structure.

Introduction: The Therapeutic Potential of the this compound Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The introduction of a vinyl group at the 5-position of the indole ring creates a unique chemical entity, the this compound scaffold, which has shown potential in modulating the activity of various biological targets. Notably, derivatives of this scaffold have been investigated for their effects on enzymes such as acetylcholinesterase, butyrylcholinesterase, and carboxylesterase, as well as their influence on mitochondrial functions and tubulin polymerization.[3] Furthermore, the broader class of indole derivatives has been extensively studied for anticancer, anti-inflammatory, and neuroprotective properties, suggesting a rich therapeutic landscape for novel this compound analogues.[2][4][5][6][7][8]

This guide will navigate the in silico workflow for the rational design and evaluation of this compound derivatives, from initial target identification to lead optimization.

Part 1: The In Silico Drug Discovery Cascade for this compound Derivatives

The computational exploration of this compound derivatives follows a logical and iterative workflow. This process, depicted below, allows for the efficient screening of virtual libraries, prioritization of candidates for synthesis, and a deeper understanding of their mechanism of action at a molecular level.

cluster_0 Virtual Screening & Hit Identification cluster_1 Lead Optimization Target Identification Target Identification Ligand Library Design Ligand Library Design Target Identification->Ligand Library Design Molecular Docking Molecular Docking Ligand Library Design->Molecular Docking Hit Prioritization Hit Prioritization Molecular Docking->Hit Prioritization ADMET Prediction ADMET Prediction Hit Prioritization->ADMET Prediction Promising Hits QSAR Analysis QSAR Analysis ADMET Prediction->QSAR Analysis Molecular Dynamics Molecular Dynamics QSAR Analysis->Molecular Dynamics Optimized Lead Optimized Lead Molecular Dynamics->Optimized Lead

Caption: In Silico Drug Discovery Workflow for this compound Derivatives.

Part 2: Core In Silico Methodologies

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a macromolecular target.[9] This method is instrumental in virtual screening campaigns to identify potential hits from large compound libraries and to understand the key molecular interactions driving binding affinity.

The choice of the protein target is paramount and is guided by the therapeutic indication. For this compound derivatives, potential targets include acetylcholinesterase for Alzheimer's disease, cyclooxygenase-2 (COX-2) for inflammation, and epidermal growth factor receptor (EGFR) for cancer.[5][6][7][10] The selection of the docking software (e.g., AutoDock, Glide, FlexX) depends on the desired balance between computational speed and accuracy.

  • Protein Preparation:

    • Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of the this compound derivatives.

    • Assign partial charges and define rotatable bonds.

    • Perform energy minimization of the ligand structures.

  • Grid Generation:

    • Define the binding site on the protein, typically centered on the co-crystallized ligand or a known active site.

    • Generate a grid box that encompasses the entire binding pocket.

  • Docking Simulation:

    • Execute the docking algorithm to explore various conformations and orientations of the ligand within the binding site.

    • The software will score the generated poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the docking scores to rank the compounds.

    • Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the protein's active site residues.

DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
This compoundAcetylcholinesterase-8.5TYR334, TRP84, PHE330
2-Methyl-5-vinyl-1H-indoleCOX-2-9.2ARG513, TYR385, SER530
1-Benzyl-5-vinyl-1H-indoleEGFR-10.1LEU718, THR790, MET793
ADMET Prediction: Assessing Drug-Likeness

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.[11][12] In silico ADMET prediction models provide a rapid and cost-effective means to assess these properties.[5][13][14]

A variety of computational models, both structure-based and property-based, are available to predict ADMET parameters. Web-based platforms like SwissADME and pkCSM are widely used for their comprehensive and user-friendly interfaces. The selection of parameters to evaluate is guided by the intended route of administration and the desired therapeutic profile.

  • Input Compound Structures:

    • Provide the 2D or 3D structures of the this compound derivatives in a suitable format (e.g., SMILES, SDF).

  • Select Prediction Models:

    • Choose the desired ADMET properties to be calculated, such as:

      • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

      • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Renal clearance.

      • Toxicity: AMES mutagenicity, hERG inhibition.

  • Run Prediction:

    • Submit the compounds to the selected prediction server or software.

  • Analyze and Interpret Results:

    • Evaluate the predicted values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

    • Identify potential liabilities that may require chemical modification.

DerivativeMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsBBB Permeability
This compound143.182.310High
2-Methyl-5-vinyl-1H-indole157.212.710High
1-Benzyl-5-vinyl-1H-indole233.304.100High
Quantitative Structure-Activity Relationship (QSAR): Modeling Biological Activity

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[1][15] A robust QSAR model can be used to predict the activity of novel compounds and guide the design of more potent analogues.[4][16]

The development of a QSAR model requires a dataset of compounds with experimentally determined biological activities. The choice of molecular descriptors (e.g., topological, electronic, steric) is critical and should capture the structural features relevant to the biological activity. Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are commonly used to build the QSAR equation.

  • Data Set Preparation:

    • Compile a dataset of this compound derivatives with their corresponding biological activity data (e.g., IC50, Ki).

    • Divide the dataset into a training set for model building and a test set for external validation.

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors for each compound in the dataset.

  • Model Development:

    • Use a statistical method to build a regression model that correlates the descriptors with the biological activity of the training set compounds.

    • Perform statistical validation of the model using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and predicted correlation coefficient for the test set (Pred_R²).

  • Model Interpretation and Application:

    • Analyze the contribution of each descriptor in the model to understand the structure-activity relationships.

    • Use the validated QSAR model to predict the activity of new, unsynthesized this compound derivatives.

Dataset of this compound Derivatives Dataset of this compound Derivatives Descriptor Calculation Descriptor Calculation Dataset of this compound Derivatives->Descriptor Calculation Test Set for Validation Test Set for Validation Dataset of this compound Derivatives->Test Set for Validation Model Building (Training Set) Model Building (Training Set) Descriptor Calculation->Model Building (Training Set) Statistical Validation Statistical Validation Model Building (Training Set)->Statistical Validation Predictive QSAR Model Predictive QSAR Model Statistical Validation->Predictive QSAR Model Test Set for Validation->Statistical Validation

Sources

"reactivity of the vinyl group in 5-Vinyl-1H-indole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in 5-Vinyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest, serving as a versatile building block in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of the C5-vinyl substituent, which is electronically influenced by the indole nucleus. This guide provides a comprehensive analysis of the vinyl group's reactivity, exploring its electronic properties and participation in key chemical transformations. We will delve into the mechanistic underpinnings of its behavior in palladium-catalyzed cross-coupling reactions, polymerization, hydrogenation, and oxidation, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this valuable synthon for novel applications.

Introduction: The Strategic Importance of this compound

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceuticals, including the neurotransmitter serotonin and the antihypertensive agent reserpine.[1] Its unique chemical properties and bioavailability make it a cornerstone for developing novel therapeutic agents targeting a wide array of biological pathways.[1][2] The introduction of a vinyl group at the C5 position transforms the indole core into a highly versatile platform for molecular elaboration. This vinyl moiety is not merely a passive linker but an active participant in a host of chemical reactions, allowing for the construction of complex molecular architectures.

The strategic value of this compound lies in the chemical duality of its structure:

  • The Indole Nucleus: An electron-rich aromatic system that modulates the reactivity of its substituents.

  • The Vinyl Group: A reactive alkene functional group that serves as a handle for carbon-carbon bond formation and functional group interconversion.[3]

Understanding the intricate interplay between these two components is paramount for its effective utilization in synthesis. This guide will dissect the electronic factors governing the vinyl group's reactivity and provide a practical survey of its most important chemical transformations.

Electronic and Structural Properties: An Activated Alkene

The reactivity of the vinyl group in this compound is fundamentally governed by the electronic properties of the indole ring system. The indole nucleus, particularly the nitrogen atom, acts as an electron-donating group through resonance. This donation of electron density increases the nucleophilicity of the aromatic ring and, by extension, the attached vinyl group.[4]

The lone pair on the indole nitrogen can be delocalized into the fused ring system, creating regions of high electron density. This resonance effect extends to the C5 position, polarizing the C=C bond of the vinyl group and making the terminal carbon (β-carbon) particularly nucleophilic and susceptible to electrophilic attack.

G

Caption: Resonance delocalization from the indole nitrogen increases electron density on the vinyl group.

This inherent activation makes the vinyl group in this compound more reactive than a simple, unactivated alkene like ethylene. Computational studies on indole and its derivatives confirm the significant influence of ring substituents on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for predicting chemical reactivity.[5][6][7] The electron-donating nature of the indole core raises the energy of the HOMO, making the molecule a better nucleophile.

Key Transformations of the Vinyl Group

The activated nature of the vinyl group in this compound enables its participation in a wide range of chemical reactions. The following sections detail the most synthetically useful transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. This compound is an excellent substrate for these transformations, primarily acting as the alkene component in the Mizoroki-Heck reaction.

The Mizoroki-Heck Reaction

The Heck reaction couples an aryl or vinyl halide/triflate with an alkene to form a substituted alkene.[8][9] In this context, this compound serves as the alkene coupling partner, allowing for the direct arylation or vinylation at the β-position of its vinyl group. This reaction provides a powerful method for synthesizing C5-styrenyl-indoles and related conjugated systems.

The general transformation is as follows:

  • Reactants: this compound + Aryl/Vinyl-X (where X = I, Br, OTf)

  • Catalyst System: A Pd(0) source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃).

  • Product: 5-(Substituted-styrenyl)-1H-indole

The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the vinyl group, and subsequent β-hydride elimination to release the product and regenerate the active catalyst.[10]

Heck_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition (Ar-X) pd0->pd_complex pd_aryl Ar-Pd(II)-X(L₂) pd_complex->pd_aryl insertion Migratory Insertion (5-Vinylindole) pd_aryl->insertion pd_alkyl Indole-Alkyl-Pd(II) Complex insertion->pd_alkyl elimination β-Hydride Elimination pd_alkyl->elimination elimination->pd0 Product (Styrenyl-Indole) pd_hydride H-Pd(II)-X(L₂) elimination->pd_hydride reductive_elim Reductive Elimination (Base) pd_hydride->reductive_elim reductive_elim->pd0

Caption: Catalytic cycle of the Mizoroki-Heck reaction with this compound.

The Suzuki-Miyaura Coupling

While the Heck reaction utilizes the vinyl group directly, the Suzuki-Miyaura coupling can be employed to synthesize the this compound precursor itself, for instance, by coupling a 5-boro-indole derivative with a vinyl halide.[11][12] More relevant to the vinyl group's reactivity is its potential participation in related cross-coupling reactions if it were first converted to a vinyl halide or vinyl boronate. This two-step sequence expands its synthetic utility beyond what is achievable with the Heck reaction alone. The Suzuki reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.[13]

Reaction Coupling Partner Typical Catalyst System Key Features
Heck Aryl/Vinyl Halides & TriflatesPd(OAc)₂, PPh₃, Et₃NDirect C-H functionalization of the vinyl group; excellent for synthesizing styrenes.[10][14]
Suzuki Aryl/Vinyl Boronic Acids/EstersPd(PPh₃)₄, K₂CO₃Mild conditions, high functional group tolerance, low toxicity of boron reagents.[11][12]
Polymerization

The vinyl group serves as a classical monomer for polymerization. This compound can undergo polymerization to produce poly(this compound), a polymer with an indole moiety on each repeating unit. Such polymers are of interest in materials science for their potential electronic, optical, and biological properties. The polymerization can be initiated using radical or cationic initiators.[3][15]

The nature of the indole ring can influence the polymerization process. The electron-rich character may favor cationic polymerization, while the N-H proton could potentially interfere with certain catalytic systems. The choice of initiator and reaction conditions is therefore critical to achieving controlled polymerization and high molecular weight polymers.[16] For example, free-radical polymerization is a common and robust method for vinyl monomers.[17]

Hydrogenation (Reduction)

Selective reduction of the vinyl group to an ethyl group is a fundamental transformation that converts this compound into 5-ethyl-1H-indole. This is typically achieved through catalytic hydrogenation.

  • Reaction: this compound + H₂

  • Catalyst: Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel.

  • Solvent: Ethanol, Methanol, or Ethyl Acetate.

A key challenge in this reaction is chemoselectivity. The indole ring itself can be reduced under harsh hydrogenation conditions. Therefore, mild conditions (e.g., low H₂ pressure, room temperature) and a suitable catalyst are crucial to ensure that only the vinyl group is reduced, leaving the aromatic indole core intact. Studies on the hydrogenation of similar vinyl-substituted heterocycles demonstrate that this selectivity is readily achievable.[18]

Oxidation

Oxidation of the vinyl group can lead to a variety of valuable products depending on the reagents and conditions employed.

  • Epoxidation: Reaction with a peroxy acid like m-CPBA can form the corresponding epoxide, 5-(oxiran-2-yl)-1H-indole. This epoxide is a valuable intermediate for further functionalization, such as ring-opening with nucleophiles.

  • Oxidative Cleavage: Treatment with ozone (O₃) followed by a reductive (e.g., Zn/H₂O) or oxidative (e.g., H₂O₂) workup can cleave the double bond to yield 1H-indole-5-carbaldehyde or 1H-indole-5-carboxylic acid, respectively.

  • Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions can convert the vinyl group into a diol, yielding 1-(1H-indol-5-yl)ethane-1,2-diol.

The indole ring itself is susceptible to oxidation, particularly by strong oxidizing agents.[19][20] Computational studies on the atmospheric oxidation of indole initiated by hydroxyl radicals show that addition to the heterocyclic ring is a dominant pathway.[21] Therefore, careful selection of mild and specific oxidizing agents is necessary to target the vinyl group selectively.

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on specific substrates and laboratory conditions. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Mizoroki-Heck Arylation of this compound

Objective: To synthesize 5-styryl-1H-indole via a palladium-catalyzed Heck reaction.

Materials:

  • This compound (1.0 mmol)

  • Iodobenzene (1.1 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, iodobenzene, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF followed by triethylamine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic phase with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 5-styryl-1H-indole.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow_Heck start Start: Assemble Reagents in Schlenk Flask inert Inert Atmosphere (Evacuate/Backfill N₂) start->inert reagents Add Solvents & Base (DMF, Et₃N) inert->reagents reaction Heat to 100 °C (12-24h) Monitor by TLC reagents->reaction workup Cool & Dilute (Ethyl Acetate) reaction->workup extraction Aqueous Wash (H₂O, Brine) workup->extraction dry Dry (Na₂SO₄) & Concentrate extraction->dry purify Column Chromatography dry->purify end End: Characterize Pure Product purify->end

Caption: Experimental workflow for the Mizoroki-Heck reaction.

Protocol 4.2: Selective Hydrogenation to 5-Ethyl-1H-indole

Objective: To selectively reduce the vinyl group of this compound.

Materials:

  • This compound (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C, 10 wt%)

  • Methanol (MeOH, 10 mL)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Once complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 5-ethyl-1H-indole.

  • If necessary, purify the product by column chromatography or recrystallization.

  • Characterize the product by ¹H NMR, confirming the disappearance of vinyl protons and the appearance of an ethyl group signature (triplet and quartet).

Conclusion and Future Outlook

The vinyl group of this compound is a highly reactive and synthetically versatile functional group. Its reactivity is significantly enhanced by the electron-donating nature of the indole nucleus, making it an excellent substrate for a variety of transformations including palladium-catalyzed cross-couplings, polymerization, hydrogenation, and oxidation. The ability to selectively manipulate this group provides chemists with a powerful entry point for the synthesis of complex indole-containing molecules. For professionals in drug discovery, this translates to rapid access to diverse chemical libraries for screening and lead optimization.[2][22] In materials science, the polymerizable nature of the vinyl group opens avenues for creating novel functional polymers with tailored properties. As synthetic methodologies continue to advance, the strategic application of this compound and its derivatives is poised to play an increasingly important role in the development of next-generation pharmaceuticals and advanced materials.

References

  • Sokolov, D. N., et al. (2018). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 67(11), 2103-2107. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vinyl group. Retrieved from [Link]

  • de Oliveira, C. B., et al. (2024). Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications. Chemistry & Biodiversity, 21(2), e202301460. [Link]

  • Wujec, M., et al. (2022). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules, 27(21), 7215. [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8829. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Hereted. (2015, October 25). Heck reaction [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Castillo, R., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2026. [Link]

  • Reddy, R. P., et al. (2011). Synthesis of N-vinylindoles through Copper Catalyzed Cyclization Reaction of N-(2-alkynylphenyl)imine. Organic & Biomolecular Chemistry, 9(18), 6246-6249. [Link]

  • Dander, J. E., & Garg, N. K. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][14]-Fused Indole Heterocycles. Organic Letters, 16(6), 1634-1637. [Link]

  • Lyalin, V. V., et al. (2023). 5-Vinyl-1H-tetrazole. Molbank, 2023(1), M1565. [Link]

  • Hughes, D. L., & Zhao, D. (2011). Mechanistic studies of the Fischer indole reaction. The Journal of Organic Chemistry, 76(18), 7271-7285. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]

  • Zamalyutin, V. V., et al. (2022). Regularities of the heterogeneous catalytic hydrogenation of 5-vinyl-2-norbornene. Russian Journal of Physical Chemistry A, 96(13), 2735-2741. [Link]

  • Wujec, M., et al. (2022). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules, 27(21), 7215. [Link]

  • Wang, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11449-11466. [Link]

  • Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824. [Link]

  • Quora. (2017). How does a vinyl group attached to a carbon of a benzene ring activate it towards an electrophilic substitution? Retrieved from [Link]

  • Afonso, M. M., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(16), 4991. [Link]

  • ResearchGate. (2023). (PDF) 5-Vinyl-1H-tetrazole. Retrieved from [Link]

  • Bouzroura, S., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]

  • Citroni, M., et al. (2009). Crystalline indole at high pressure: chemical stability, electronic, and vibrational properties. The Journal of Chemical Physics, 131(14), 144505. [Link]

  • Bhattacherjee, A., & Roy, A. K. (2019). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. [Link]

  • Al-Shidhani, S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2311. [Link]

  • Dömling, A., & Ugi, I. (2000). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 100(9), 3151-3210. [Link]

  • Zhang, Y., et al. (2022). Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions. Polymer Chemistry, 13(28), 4105-4112. [Link]

  • Wang, B., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 502. [Link]

  • Buz'Zard, A. R., & Warren, J. C. (1960). Oxidation of the indole nucleus of 5-hydroxytryptamine and the formation of pigments. Journal of Biological Chemistry, 235, 1662-1667. [Link]

Sources

"synthesis of 5-substituted indole precursors"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Substituted Indole Precursors

Abstract

The 5-substituted indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. Its strategic importance necessitates robust and versatile synthetic methodologies that allow for precise control over substitution at the C5 position. This guide provides a comprehensive overview of both classical and contemporary strategies for the synthesis of 5-substituted indole precursors. We will delve into the mechanistic underpinnings, substrate scope, and practical limitations of foundational methods such as the Fischer, Reissert, and Nenitzescu syntheses. Furthermore, we will explore the transformative impact of modern transition-metal catalysis, including palladium-catalyzed cross-coupling reactions and the atom-economical approach of direct C-H functionalization. This document is intended for researchers, chemists, and drug development professionals seeking to navigate the complexities of indole synthesis and apply these powerful techniques to their own research endeavors.

Introduction: The Significance of the 5-Substituted Indole Core

The indole ring system is a cornerstone of biologically active molecules. When substituted at the 5-position of the benzene ring, its derivatives exhibit a remarkable range of pharmacological activities. Classic examples include the neurotransmitter serotonin (5-hydroxytryptamine) and the non-steroidal anti-inflammatory drug indomethacin.[1][2] The substituent at this position plays a critical role in modulating the molecule's interaction with biological targets, influencing properties such as binding affinity, selectivity, and metabolic stability.

Given their significance, the development of efficient and regioselective methods to construct 5-substituted indoles has been a central theme in organic synthesis for over a century.[2] The challenge lies in introducing a desired functional group at the C5 position while controlling reactivity at other sites, particularly the more nucleophilic C3 position of the pyrrole ring.[3] This guide systematically examines the primary synthetic avenues available, from time-honored named reactions to cutting-edge catalytic methods.

Classical Approaches to Indole Ring Construction

These foundational methods rely on the cyclization of appropriately substituted benzene precursors, where the C5 substituent is installed prior to the indole ring formation.

Fischer Indole Synthesis

First reported by Emil Fischer in 1883, this is arguably the most widely used method for indole synthesis.[2][4] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from a 4-substituted phenylhydrazine and an aldehyde or ketone.[4]

Causality of the Mechanism: The reaction proceeds through a critical[5][5]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate. The substituent on the starting phenylhydrazine directly dictates the substitution pattern on the final indole product. A substituent at the para-position of the phenylhydrazine will result in a 5-substituted indole.

Advantages:

  • Broad substrate scope and high tolerance for various functional groups.

  • Extensively studied and well-understood mechanism.

Limitations:

  • Requires access to the corresponding 4-substituted phenylhydrazines, which may not be commercially available or simple to prepare.[2]

  • The use of unsymmetrical ketones can lead to mixtures of regioisomers.[6]

  • The often harsh acidic conditions (e.g., H₂SO₄, polyphosphoric acid) can be incompatible with sensitive functional groups.[4]

Fischer_Indole_Synthesis Fischer Indole Synthesis Workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product SM1 4-Substituted Phenylhydrazine INT1 Phenylhydrazone SM1->INT1 SM2 Aldehyde or Ketone SM2->INT1 Condensation INT2 Ene-hydrazine INT1->INT2 Tautomerization INT3 Di-imine Intermediate INT2->INT3 [3,3]-Sigmatropic Rearrangement (H+) PROD 5-Substituted Indole INT3->PROD Cyclization & Aromatization (-NH3)

Caption: General workflow of the Fischer Indole Synthesis.

Reissert Indole Synthesis

The Reissert synthesis provides a pathway to indoles from ortho-nitrotoluenes. For 5-substituted indoles, a 4-substituted-2-nitrotoluene is the required starting material.

Causality of the Mechanism: The reaction begins with the condensation of the o-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate intermediate.[7][8] Subsequent reductive cyclization, typically with zinc in acetic acid, reduces the nitro group to an amine, which then undergoes intramolecular condensation to form the indole ring.[7][8]

Advantages:

  • A reliable method for producing indole-2-carboxylic acids, which are versatile synthetic intermediates.[7]

Limitations:

  • The primary drawback is the limited availability and synthetic accessibility of the required 4-substituted-2-nitrotoluene starting materials.

Gassman Indole Synthesis

The Gassman synthesis is a one-pot procedure that converts anilines into 3-thioalkylindoles.[2][9]

Causality of the Mechanism: The process is initiated by the N-chlorination of a 4-substituted aniline with an agent like t-butyl hypochlorite.[9][10] This is followed by the addition of a keto-thioether, which forms a sulfonium salt. A base then promotes a[1][5]-sigmatropic rearrangement (Sommelet-Hauser type) to generate an α-amino ketone, which readily cyclizes to the indole.[11]

Advantages:

  • It is a one-pot reaction, which improves operational efficiency.[9]

  • It shows good generality for many substitution patterns.[2]

Limitations:

  • The synthesis fails for anilines bearing strongly electron-donating groups, such as 4-methoxyaniline.[9]

  • The final product is a 3-thioalkylindole, requiring a subsequent desulfurization step (e.g., using Raney nickel) to yield the 3-unsubstituted indole.[9]

Nenitzescu Indole Synthesis

This method is uniquely suited for the direct synthesis of 5-hydroxyindoles.[1][12]

Causality of the Mechanism: The Nenitzescu synthesis involves the reaction of a benzoquinone with a β-aminocrotonic ester (an enamine).[1][12] The mechanism consists of a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine pi bond to form the five-membered ring, and subsequent elimination to aromatize the system.[1]

Advantages:

  • It provides direct access to the 5-hydroxyindole scaffold, a key precursor for biologically important molecules like serotonin.[1][13]

Limitations:

  • The scope is largely restricted to the synthesis of 5-hydroxyindole derivatives.

Nenitzescu_Synthesis Nenitzescu Synthesis for 5-Hydroxyindoles Start1 Benzoquinone Intermediate1 Michael Adduct Start1->Intermediate1 Start2 β-Aminocrotonic Ester (Enamine) Start2->Intermediate1 Michael Addition Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Nucleophilic Attack Product 5-Hydroxyindole Derivative Intermediate2->Product Elimination/ Aromatization

Caption: Key steps in the Nenitzescu Indole Synthesis.

Modern Transition-Metal-Catalyzed Strategies

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder conditions, enhanced functional group tolerance, and novel pathways for bond formation. Palladium-based catalysts are particularly prominent in this domain.[14][15][16]

Palladium-Catalyzed Cross-Coupling Reactions

These methods construct the indole ring through sequential or domino C-C and C-N bond-forming reactions.

  • Heck Reaction: The intramolecular Heck reaction is a powerful tool for indole synthesis. A typical strategy involves the palladium-catalyzed cyclization of an N-substituted-2-haloaniline (e.g., N-allyl-2-iodoaniline).[2] To generate a 5-substituted indole, one would start with the corresponding 4-substituted-2-haloaniline. Alternatively, a pre-formed 5-haloindole can be functionalized via an intermolecular Heck reaction with an alkene, demonstrating the versatility of this method for diversification.[17][18]

  • Sonogashira Coupling: This reaction enables a domino process where a 4-substituted-2-haloaniline is first coupled with a terminal alkyne, followed by an in-situ, palladium- or copper-catalyzed cyclization to form the 5-substituted indole.[15] This approach is highly efficient for constructing 2,3-disubstituted indoles.

  • Buchwald-Hartwig Amination: While widely known for intermolecular C-N bond formation, this reaction is also a cornerstone for intramolecular cyclization strategies. An appropriately designed precursor, such as a 2-halo-β-styrylamine derivative, can undergo intramolecular N-arylation to forge the indole's N1-C7a bond. Furthermore, the Buchwald-Hartwig amination is invaluable for modifying existing halo-indoles, for instance, by coupling a 5-bromoindole with various amines to create diverse libraries of C5-amino-substituted indoles.[19]

Direct C-H Functionalization

The direct functionalization of C-H bonds represents the state-of-the-art in terms of atom and step economy. The primary challenge in applying this to the indole scaffold is controlling regioselectivity, as the C-H bonds of the pyrrole ring are inherently more reactive than those on the benzene core.[20][21]

Causality of Regiocontrol: The solution to this challenge lies in the use of Directing Groups (DGs) . A directing group is a functional moiety, typically installed at the indole nitrogen (N1), that coordinates to the transition-metal catalyst (e.g., Palladium, Rhodium) and positions it in close proximity to a specific C-H bond on the benzene ring, thereby overriding the intrinsic reactivity of the molecule.[22] By carefully selecting the directing group and catalytic system, functionalization can be selectively guided to the C4, C5, C6, or C7 positions.[21][22]

Caption: Conceptual workflow for C-H functionalization at C5.

Comparative Summary and Protocols

The choice of synthetic strategy depends heavily on the availability of starting materials, the desired substitution pattern, and tolerance for specific reaction conditions.

MethodStarting MaterialsKey Reagents/CatalystConditionsAdvantages for C5-SubstitutionLimitations
Fischer 4-Substituted Phenylhydrazine, CarbonylBrønsted/Lewis AcidsHigh TempHighly general and well-establishedRequires specific hydrazine precursor; harsh conditions
Reissert 4-Substituted-2-nitrotoluene, OxalateBase, then Zn/HOAcMulti-stepGood for C5-substituted indole-2-carboxylatesLimited availability of starting materials
Gassman 4-Substituted Aniline, Keto-thioethertBuOCl, BaseLow Temp, One-potGood generality from anilinesFails with electron-rich anilines; requires desulfurization
Nenitzescu Benzoquinone, EnamineAcid catalystVariesDirect synthesis of 5-hydroxyindolesLimited to 5-hydroxy derivatives
Heck 4-Subst.-2-haloaniline, Alkene (Intra)Pd Catalyst, BaseMild to moderateHigh functional group tolerancePrecursor synthesis can be multi-step
C-H Activation N-DG-Indole, Coupling PartnerPd/Rh Catalyst, LigandVariesAtom economical; avoids pre-functionalizationDG installation/removal required; catalyst development

Experimental Protocols

Protocol 1: Fischer Synthesis of 5-Bromoindole

This protocol is a representative procedure based on established methodologies.[6]

  • Hydrazone Formation: To a solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature. Add pyruvic acid (1.05 eq) dropwise and continue stirring for 2 hours. The resulting precipitate (the hydrazone) is filtered, washed with cold ethanol, and dried under vacuum.

  • Cyclization: Add the dried hydrazone to polyphosphoric acid (10x weight of hydrazone) preheated to 80°C. Stir the mixture vigorously. The temperature is then raised to and maintained at 110°C for 45 minutes.

  • Workup: Cool the reaction mixture and pour it onto crushed ice with stirring. The precipitated solid is collected by filtration. The solid is then dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-bromoindole-2-carboxylic acid.

  • Decarboxylation (Optional): The 5-bromoindole-2-carboxylic acid can be heated in quinoline with a catalytic amount of copper powder to yield 5-bromoindole.

Protocol 2: Palladium-Catalyzed Heck Coupling of 5-Bromoindole

This protocol is adapted from modern synthetic literature.[17]

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 5-bromoindole (1.0 eq), sodium carbonate (4.0 eq), and the palladium catalyst (e.g., Na₂PdCl₄, 5 mol%) and ligand (e.g., SPhos, 15 mol%).

  • Reagent Addition: Add a degassed solvent mixture of acetonitrile/water (1:1). Then, add the alkene coupling partner (e.g., ethyl acrylate, 1.5 eq) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 100°C (or via microwave heating) for the required time (monitor by TLC or LC-MS, typically 1-16 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel to yield the 5-substituted indole product.

Conclusion and Future Outlook

The synthesis of 5-substituted indoles remains a vibrant and evolving field of chemical research. While classical methods like the Fischer synthesis continue to be workhorses in both academic and industrial settings, they are often hampered by harsh conditions and limited substrate availability. The ascendancy of transition-metal catalysis has provided a paradigm shift, enabling the construction and functionalization of the indole core with unprecedented efficiency and elegance.

Looking forward, the field is moving towards greater sustainability and efficiency. The continued development of direct C-H activation methodologies will be paramount, aiming for catalyst systems that operate under milder conditions and obviate the need for directing groups. Furthermore, the integration of domino and multi-component reactions will allow for the rapid assembly of complex, 5-substituted indole targets from simple precursors in a single operation, accelerating the discovery of new medicines and materials.

References

  • Wikipedia contributors. (2023). Reissert indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Nenitzescu indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Doležal, M., et al. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 27(21), 7561. [Link]

  • Yescas-Galicia, D., et al. (2022). Divergent Pd-catalyzed Functionalization of 4-Oxazolin-2-ones and 4-Methylene-2-oxazolidinones and Synthesis of Heterocyclic-Fused Indoles. The Journal of Organic Chemistry. [Link]

  • SynArchive. (n.d.). Nenitzescu Indole Synthesis. [Link]

  • Russell, H. F. (1984). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

  • Wang, L., et al. (2018). Manganese catalyzed C–H functionalization of indoles with alkynes to synthesize bis/trisubstituted indolylalkenes and carbazoles: the acid is the key to control selectivity. Chemical Communications, 54(76), 10722-10725. [Link]

  • Rosas-Garcia, V. M., et al. (n.d.). The Fischer Indole Synthesis: A Semiempirical Study. [Link]

  • ResearchGate. (n.d.). Nenitzescu indole synthesis. [Link]

  • Ruijter, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(45), 15998-16013. [Link]

  • Cambridge University Press. (n.d.). Reissert Indole Synthesis. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of indoles and their applications. RSC Advances. [Link]

  • Wikipedia contributors. (2023). Gassman indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Madelung synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Klára, C., et al. (2022). 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. Molecules, 27(19), 6289. [Link]

  • Atlantis Press. (2016). Synthesis of 5-Substituted Indole-2,3-dione. [Link]

  • Allen, G. R., Jr. (1973). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions, 20, 337-440. [Link]

  • Aouad, M. R., et al. (2017). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 22(9), 1391. [Link]

  • Parmeggiani, F., et al. (2019). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. ChemistryOpen, 8(8), 1032-1036. [Link]

  • Kumar, A., et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 12(11), 1385. [Link]

  • Gribble, G. (2016). Gassman Indole Synthesis. ResearchGate. [Link]

  • Russell, H. F., et al. (1985). 5-SUBSTITUTED INDOLES via SODIUM INDOLINE-2-SULFONATE. A REEXAMINATION. Organic Preparations and Procedures International, 17(6), 391-399. [Link]

  • James, T. A., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry, 17(27), 6598-6602. [Link]

  • ChemEurope. (n.d.). Reissert indole synthesis. [Link]

  • Synfacts. (2009). Synthesis of Highly Substituted Indoles via an Intramolecular Heck Cyclization. Synfacts, 2009(02), 0134-0134. [Link]

  • Organic Chemistry. (2023, January 4). Nenitzescu Indole Synthesis Mechanism. YouTube. [Link]

  • Google Patents. (n.d.).
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and thieno[3,4‐b]indole 31 derivatives. [Link]

  • Shang, M., & Daugulis, O. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Tetrahedron, 85, 131976. [Link]

  • Liang, Y., et al. (2022). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters, 24(1), 237-242. [Link]

  • Wagaw, S., et al. (2002). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 124(44), 13154-13164. [Link]

  • Shi, H., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1766-1779. [Link]

  • Chai, X., et al. (2021). Functionalization of indoles from alkynes through C−H activation. ResearchGate. [Link]

  • Gribble, G. (2016). Madelung Indole Synthesis. ResearchGate. [Link]

  • Cacchi, S., et al. (2008). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 8(12), 458. [Link]

  • QuimicaOrganica.org. (n.d.). Madelung synthesis of indole. [Link]

  • SynArchive. (n.d.). Gassman indole synthesis. [Link]

  • Parrick, J., et al. (1979). Convenient synthesis of 5-iodoindole. The Journal of Organic Chemistry, 44(15), 2634-2636. [Link]

  • ResearchGate. (n.d.). C-H Activation of Indoles. [Link]

  • Asfandyar, M. (2021, July 7). The Madelung Synthesis. YouTube. [Link]

  • Chemistry by Dr. Anaji. (2018, December 18). Methods of indole synthesis: Part II, Bartoli indole synthesis, Gassman indole synthesis,. YouTube. [Link]

  • Sargsyan, A. S., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(12), 10766-10776. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

Sources

Introduction: The Strategic Value of the 5-Vinyl-1H-indole Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 5-Vinyl-1H-indole: A Versatile Scaffold in Polymer and Medicinal Chemistry

The indole ring system is a cornerstone of modern chemical and pharmaceutical science, recognized as a "privileged" scaffold due to its prevalence in natural products, approved pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties and ability to form crucial hydrogen bonds allow it to mimic peptide structures and interact with a wide array of biological targets.[3] The strategic introduction of a vinyl group at the C5 position transforms this venerable heterocycle into this compound, a bifunctional molecule of significant potential. The vinyl group serves as a reactive handle for polymerization, enabling the creation of advanced macromolecular architectures, while the indole core provides a template for the synthesis of pharmacologically active agents.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple listing of applications to explain the causal relationships behind experimental design, providing detailed protocols and data-driven insights into the synthesis and utilization of this compound and its derivatives in the cutting-edge fields of polymer science and medicinal chemistry.

Part 1: Synthesis and Derivatization of the Vinyl Indole Core

The utility of this compound is predicated on its efficient and scalable synthesis. While numerous methods exist for the formation of vinyl-substituted heterocycles, including palladium-catalyzed cross-coupling reactions (e.g., Heck, Stille) and Wittig-type olefination, the choice of pathway is dictated by precursor availability and desired purity. A common conceptual approach involves the vinylation of a pre-formed indole scaffold.

Below is a representative protocol adapted from established methods for the vinylation of related heterocyclic systems, demonstrating a plausible route to the target monomer.[4]

Experimental Protocol: Representative Synthesis of this compound

Objective: To synthesize this compound from a suitable precursor, such as 5-(1-hydroxyethyl)-1H-indole, via a dehydration reaction.

Materials:

  • 5-(1-hydroxyethyl)-1H-indole

  • Potassium bisulfate (KHSO₄)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • A solution of 5-(1-hydroxyethyl)-1H-indole (1.0 eq) in anhydrous toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Potassium bisulfate (0.2 eq) is added to the solution as a dehydration catalyst.

  • The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. Water generated during the reaction is collected in the Dean-Stark trap.

  • Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude residue is redissolved in dichloromethane and washed sequentially with saturated NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • The final product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Causality: The use of KHSO₄ provides an acidic environment to facilitate the E1 elimination of water from the secondary alcohol, forming the thermodynamically stable conjugated vinyl group. The Dean-Stark apparatus is crucial for driving the equilibrium towards the product by removing water as it is formed.

Synthesis_Pathway start 5-(1-hydroxyethyl)-1H-indole reagents KHSO₄ (cat.) Toluene, Reflux - H₂O start->reagents product This compound reagents->product

Caption: Synthetic pathway for this compound via dehydration.

Part 2: Applications in Advanced Polymer Science

The vinyl functionality of this compound makes it an ideal monomer for creating polymers with unique properties imparted by the indole side chain. These polymers find applications ranging from biocompatible materials to functional plastics.

Polymer Architectures and Control

This compound can undergo polymerization through various mechanisms, including cationic and controlled radical pathways.[5][6] While traditional radical polymerization can produce indole-containing polymers, advanced techniques like Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization offer superior control over molecular weight, dispersity, and architecture. This precision allows for the synthesis of well-defined homopolymers, random copolymers, and block copolymers. The synthesis of block copolymers using the related 5-vinyl-1H-tetrazole monomer via RAFT serves as an excellent model for what can be achieved with this compound, enabling the creation of amphiphilic structures or materials with distinct, phase-separated domains.[7]

Case Study: Indole-Grafted Polymers for Antimicrobial Surfaces

A powerful application of indole's bioactivity in polymer science is the development of nonionic, nontoxic antimicrobial materials. By grafting indole-3-acetic acid derivatives onto a biocompatible backbone like poly(vinyl alcohol) (PVA), it is possible to create polymers that resist bacterial colonization.[8]

Causality: The indole units, particularly those with an unsubstituted N-H moiety, are believed to disrupt bacterial membrane integrity and potentially interfere with quorum sensing, providing a potent antimicrobial effect. The PVA backbone ensures the material is biodegradable and biocompatible, making it suitable for food packaging or biomedical applications.[8]

Polymer_Grafting_Workflow PVA Poly(vinyl alcohol) (PVA) - Backone Polymer - Abundant -OH groups Esterification Esterification Reaction (DCC/DMAP or similar) PVA->Esterification IndoleAcid Indole-3-acetic acid - Bioactive Moiety - Carboxylic acid handle IndoleAcid->Esterification FinalPolymer Indole-Grafted PVA - Antimicrobial - Biocompatible Esterification->FinalPolymer

Caption: Workflow for creating antimicrobial indole-grafted polymers.

Experimental Protocol: Synthesis of Indole-Grafted PVA

This protocol is adapted from the esterification procedure for creating indole-based PVAs.[8]

  • Preparation: Poly(vinyl alcohol) (1.0 eq of hydroxyl groups) is dissolved in an appropriate anhydrous solvent (e.g., DMSO) at an elevated temperature (e.g., 60 °C) under an inert atmosphere.

  • Activation: In a separate flask, Indole-3-acetic acid (1.5 eq) is dissolved in the same solvent. A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 eq) are added. The mixture is stirred at room temperature for 30 minutes to form the activated ester.

  • Coupling: The activated indole acid solution is added dropwise to the PVA solution.

  • Reaction: The reaction is allowed to proceed at 60 °C for 24-48 hours.

  • Purification: The resulting polymer solution is cooled, precipitated into a non-solvent like cold ethanol or methanol, and filtered. The polymer is redissolved and re-precipitated multiple times to remove unreacted reagents.

  • Drying: The purified indole-grafted PVA is dried under vacuum to a constant weight.

Data Presentation: Properties of Indole-Functionalized Polymers

The incorporation of bulky indole groups significantly alters the physical properties of the base polymer.

Polymer IDGrafting AgentOH Conversion (%)Glass Transition (Tg, °C)Source
PVA-085[8]
PI1Indole-3-acetic acid1593[8]
PI2N-Propyl-3-indoleacetic acid1275[8]
PI3N-Hexyl-3-indoleacetic acid1138[8]

Table 1: Thermal properties of indole-grafted PVA. The data shows that grafting unsubstituted indole (PI1) increases Tg due to hydrogen bonding and bulkiness, while N-alkylated indoles (PI2, PI3) act as internal plasticizers, lowering Tg.[8]

Part 3: Applications in Medicinal Chemistry

The indole nucleus is a mainstay in drug discovery, and the vinyl group at the C5 position provides a key point for diversification to generate novel therapeutic candidates.

Bioactive Derivatives and Pharmacological Spectrum

Derivatives of vinyl indoles have demonstrated a wide range of biological activities. The vinyl group itself can be part of the active pharmacophore or can be further functionalized to modulate properties like solubility, binding affinity, and metabolic stability.

Anticancer Activity: N-vinylindole derivatives have shown significant cytotoxic potency against various human cancer cell lines.[9][10] For instance, compound 2i (see table below) was found to induce apoptosis and arrest the cell cycle in the SKOV-3 ovarian cancer cell line, highlighting its potential as a lead compound for anticancer drug development.[9]

Enzyme Inhibition & Antioxidant Effects: Vinyl indole derivatives have been investigated as inhibitors of key enzymes like acetylcholinesterase (AChE), a primary target in Alzheimer's disease therapy.[4][11] Furthermore, these compounds exhibit potent antioxidant properties, effectively scavenging free radicals and inhibiting lipid peroxidation, which are cellular processes implicated in numerous pathologies.[4][11]

Antimicrobial Properties: Beyond their use in polymers, monomeric vinyl indole derivatives also exhibit direct antimicrobial activity against pathogenic bacteria and fungi, such as Staphylococcus aureus and Candida albicans.[9][10]

Derivatization_for_Bioactivity cluster_0 Core Scaffold cluster_1 Chemical Modifications cluster_2 Resulting Biological Activities VinylIndole This compound Mod_N N-Alkylation/ N-Vinylation VinylIndole->Mod_N Mod_Vinyl Vinyl Group Functionalization VinylIndole->Mod_Vinyl Mod_Indole Indole Ring Substitution VinylIndole->Mod_Indole Anticancer Anticancer Mod_N->Anticancer Antioxidant Antioxidant Mod_Vinyl->Antioxidant EnzymeInhib Enzyme Inhibition (e.g., AChE) Mod_Indole->EnzymeInhib Antimicrobial Antimicrobial Mod_Indole->Antimicrobial

Caption: Derivatization strategies for generating bioactive vinyl indoles.

Experimental Protocol: Synthesis of Bioactive N-Vinylindoles via Knoevenagel Condensation

This protocol is adapted from a reported synthesis of biologically active N-vinylindoles.[9]

  • Intermediate Preparation: A solution of the starting material, 1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indole (1.0 eq), is prepared in chloroform.

  • Activation: 1H-benzotriazole (1.2 eq) is added, and the mixture is stirred for 30 minutes at room temperature. This step is crucial as the benzotriazole acts as a promoter for the condensation.

  • Condensation: The desired aromatic aldehyde (e.g., naphthaldehyde, 1.2 eq) is added to the mixture.

  • Reaction: The solution is stirred for another 30 minutes at room temperature and then heated to reflux for 6-12 hours. The reaction is monitored by TLC.

  • Workup: After cooling, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified via column chromatography to yield the target N-vinylindole derivative.

Data Presentation: Biological Activities of Vinyl Indole Derivatives
Compound IDStructure/DescriptionBiological Target/AssayResultSource
2f N-vinylindole with 4-bromophenyl groupSKOV-3 (Ovarian Cancer)IC₅₀ = 10.9 µM[9]
2i N-vinylindole with 2-naphthyl groupSKOV-3 (Ovarian Cancer)IC₅₀ = 9.3 µM[9]
3a Sulphenyl vinyl indoleDPPH radical scavengingEC₅₀ = 268.5 µM[11]
3c Sulphenyl vinyl indoleAcetylcholinesterase (AChE)Significant Inhibition[11]
4a-f 5-vinyl-tetrahydro-γ-carbolinesABTS radical scavengingShowed antiradical activity[4]

Table 2: Summary of biological activities for various vinyl indole derivatives, demonstrating their potential in oncology and neuropharmacology.

Conclusion and Future Outlook

This compound stands out as a remarkably versatile chemical entity. Its dual functionality allows for seamless integration into two major streams of chemical science: the creation of functional polymers and the development of novel therapeutics. In polymer science, the indole moiety can be leveraged to impart desirable properties like antimicrobial resistance and unique thermal characteristics to conventional polymer backbones. In medicinal chemistry, the vinyl indole scaffold serves as a fertile ground for generating diverse libraries of compounds with significant potential in treating cancer, neurodegenerative disorders, and microbial infections.

Future research should focus on exploring the full potential of this monomer in creating "smart" polymers that respond to biological or environmental stimuli. The development of indole-containing conductive polymers could also open new avenues in organic electronics. In the pharmaceutical realm, a deeper investigation into the structure-activity relationships of this compound derivatives and their specific molecular targets will be crucial for translating their demonstrated biological activity into clinically viable drug candidates.

References

  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Fe
  • Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applic
  • Synthesis and investigation of new indole‐containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications.
  • (PDF) Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. PubMed Central.
  • 5-Vinyl-1H-tetrazole. MDPI.
  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
  • Nonionic nontoxic antimicrobial polymers: indole-grafted poly(vinyl alcohol) with pendant alkyl or ether groups. RSC Publishing.
  • Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions. Polymer Chemistry (RSC Publishing).
  • Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initi

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of 5-Vinyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Vinyl-1H-indole is a valuable heterocyclic building block, pivotal in the synthesis of polymers, bioactive molecules, and advanced materials. Its vinyl functional group serves as a versatile handle for further chemical transformations, including polymerization and click chemistry. This document provides a comprehensive guide to the synthesis of this compound, presenting a detailed, field-proven protocol based on the Suzuki-Miyaura cross-coupling reaction. An alternative synthetic route via the Wittig olefination is also discussed. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles and experimental choices to ensure success for researchers in drug discovery and materials science.

Introduction and Strategic Overview

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Functionalization at the C5 position with a vinyl group introduces a key point for molecular elaboration. The synthesis of this compound can be approached through several classic and modern organic chemistry reactions. The most common strategies begin from either 5-bromoindole or indole-5-carboxaldehyde.

Key Synthetic Pathways:

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura, Heck, and Stille couplings are powerful methods for forming the C-C bond between the indole ring and the vinyl group, starting from 5-haloindoles. The Suzuki-Miyaura reaction is often preferred due to its mild conditions, high functional group tolerance, and the lower toxicity of boronic acid reagents compared to the organotin reagents used in Stille couplings.[1]

  • Wittig Olefination: This classic reaction provides a reliable method for converting an aldehyde (indole-5-carboxaldehyde) into an alkene (this compound) using a phosphorus ylide.[2]

This guide will focus on the Suzuki-Miyaura coupling as the primary method due to its versatility and robustness in complex molecule synthesis, a common requirement in drug development.

Featured Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of this compound from 5-bromoindole and potassium vinyltrifluoroborate. The latter is an air- and moisture-stable solid, making it a convenient vinylating agent.[3]

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[4] The catalytic cycle involves three fundamental steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (5-bromoindole) to form a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron species (vinyl group) is transferred to the palladium center. This step requires activation by a base.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Indole-Pd(II)-Br (L)₂ pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition pd_complex->pd0 Reductive Elimination coupled_complex Indole-Pd(II)-Vinyl (L)₂ pd_complex->coupled_complex Transmetalation transmetalation Transmetalation vinyl_borate [CH₂=CH-B(OR)₃]⁻ vinyl_borate->coupled_complex base Base (e.g., K₂CO₃) base->vinyl_borate vinyl_boron CH₂=CH-B(OR)₂ vinyl_boron->base product This compound coupled_complex->product reductive_elimination Reductive Elimination reactant 5-Bromo-1H-indole

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Equiv.Notes
5-Bromo-1H-indole196.041.01.0Starting material. Ensure it is pure and dry.
Potassium vinyltrifluoroborate133.981.51.5Air-stable vinyl source.[5]
PdCl₂(dppf)·CH₂Cl₂816.640.030.03Palladium catalyst with [1,1'-Bis(diphenylphosphino)ferrocene]. Other catalysts can be used.
Potassium Carbonate (K₂CO₃)138.213.03.0Anhydrous base is crucial for the reaction.
1,4-Dioxane88.11--Anhydrous solvent.
Water (H₂O)18.02--Degassed, deionized water.
Ethyl Acetate (EtOAc)88.11--For extraction.
Brine---Saturated NaCl solution for washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.37--Drying agent.
Celite® or Silica Gel---For filtration and chromatography.
Argon or Nitrogen Gas---For maintaining an inert atmosphere.
Step-by-Step Experimental Protocol
Figure 2: Experimental workflow for the Suzuki-Miyaura synthesis.
  • Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add 5-bromoindole (196 mg, 1.0 mmol), potassium vinyltrifluoroborate (201 mg, 1.5 mmol), PdCl₂(dppf)·CH₂Cl₂ (24.5 mg, 0.03 mmol), and anhydrous potassium carbonate (415 mg, 3.0 mmol).

    • Expertise & Experience: The use of a Schlenk flask and flame-drying is critical to remove atmospheric moisture, which can inhibit the catalyst and hydrolyze reagents. The dppf ligand is robust and effective for many cross-coupling reactions, promoting efficient oxidative addition and reductive elimination steps.

  • Solvent Addition and Degassing: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of deionized water to the flask. Seal the flask and thoroughly degas the mixture. This is best achieved by subjecting the mixture to three "freeze-pump-thaw" cycles.

    • Causality: Oxygen must be removed from the reaction mixture as it can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote unwanted side reactions like the homocoupling of the boronic acid derivative.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 5-bromoindole starting material is consumed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with 50 mL of ethyl acetate.

  • Filtration: Filter the mixture through a short plug of Celite® to remove the insoluble palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 15 mL).[1]

  • Extraction and Washing: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).[1] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes) to afford this compound as a solid.

    • Trustworthiness: Indole derivatives can be sensitive to highly acidic silica gel. If degradation is observed, the silica can be pre-treated with a solvent system containing 1-2% triethylamine.[6]

Alternative Protocol: Wittig Olefination

This method is an excellent alternative if indole-5-carboxaldehyde is the more readily available starting material.

Principle of the Reaction

The Wittig reaction transforms a carbonyl group (aldehyde or ketone) into an alkene.[7] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The ylide is typically prepared in situ by treating a phosphonium salt with a strong base.

Brief Step-by-Step Protocol
  • Ylide Formation: Suspend methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous THF under an inert atmosphere at 0 °C. Add a strong base such as n-butyllithium (n-BuLi, 1.1 equiv.) dropwise. The formation of the bright yellow/orange ylide should be observed. Allow the mixture to stir for 30-60 minutes.

    • Expertise & Experience: The choice of base is critical. n-BuLi is effective but can also add directly to the aldehyde if not fully consumed. Using NaH in DMSO is a common alternative.[2] The reaction should be kept cold (e.g., 0 °C or lower) during base addition to prevent ylide decomposition and side reactions.[8]

  • Aldehyde Addition: Dissolve indole-5-carboxaldehyde (1.0 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the ylide suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude product via flash column chromatography as described in the Suzuki protocol.

Safety and Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous solvents like THF and dioxane are flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

  • Bases: Strong bases like n-BuLi are pyrophoric and react violently with water. Handle under an inert atmosphere using proper syringe techniques.

  • 5-Bromoindole: This compound is an irritant. Avoid inhalation and contact with skin and eyes.

References

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Journal of Organic Chemistry, 71(25), 9681–9686.
  • Darses, S., & Genet, J.-P. (2003). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Partners for Suzuki Cross-Coupling Reactions. Chemistry – A European Journal, 9(3).
  • Organic Syntheses. (n.d.). 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-. Retrieved from [Link]

  • Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.
  • The Royal Society of Chemistry. (2015). Synthesis of N-vinylindoles through Copper Catalyzed Cyclization Reaction of N-(2-alkynylphenyl)imine. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylenecyclohexane. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Vinylboronic acid pinacol ester as a vinyl alcohol-precursor monomer in radical copolymerization with styrene. Retrieved from [Link]

  • ACS Publications. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of N-vinyl substituted indoles and their acid-catalyzed behavior. Retrieved from [Link]

  • Science and Education Publishing. (2015). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Retrieved from [Link]

  • ResearchGate. (2015). Wittig–Madelung Indole Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2013). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

  • Reddit. (2023). Discussion point for Wittig reaction. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Implementation of Suzuki Coupling Reactions Involving 5-Vinyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of the 5-Vinyl-1H-indole Scaffold

The Suzuki-Miyaura coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its impact is particularly profound in the realm of drug discovery, where the construction of complex molecular architectures is paramount. Central to this field is the indole scaffold, a privileged heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials.[4][5][6][7]

This guide focuses on the intersection of these two powerful tools: the application of Suzuki coupling to substrates featuring the this compound core. The vinyl group at the C5 position serves as a key functional handle, but its presence also introduces specific challenges and considerations for selective cross-coupling at other positions on the indole ring. The resulting 5-vinyl-biaryl indoles are of significant interest to medicinal chemists for their potential in developing novel therapeutic agents. These application notes provide the mechanistic rationale, practical protocols, and troubleshooting insights required to successfully navigate these transformative reactions.

The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura coupling mechanism is essential for rational protocol design and troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst, which shuttles between its Pd(0) and Pd(II) oxidation states.[2][3][8]

The three cardinal steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C-Br) of the halogenated this compound, forming a new organopalladium(II) complex. This is often the rate-limiting step of the cycle.

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This step is critically dependent on activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[1][8]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Mechanism cluster_cycle cluster_boron pd0 Pd(0)L₂ (Active Catalyst) oxidative_complex Ar-Pd(II)(X)L₂ pd0->oxidative_complex Oxidative Addition r_x 5-Vinyl-Indole-X (Ar-X) r_x->oxidative_complex transmetalation_complex Ar-Pd(II)(R')L₂ oxidative_complex->transmetalation_complex Transmetalation boronic_acid R'-B(OH)₂ ate_complex [R'-B(OH)₃]⁻ boronic_acid->ate_complex base Base (e.g., K₂CO₃) base->ate_complex Activation ate_complex->transmetalation_complex transmetalation_complex->pd0 Reductive Elimination product Ar-R' (5-Vinyl-Aryl-Indole) transmetalation_complex->product

Fig 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Core Concepts for Protocol Design: A Scientist's Perspective

Executing a successful Suzuki coupling with a functionalized substrate like this compound requires careful consideration of each reaction component. The choices made are not arbitrary; they are deliberate decisions based on the electronic and steric properties of the substrates and the desired outcome.

Substrate Considerations
  • The Electrophile (Halogenated this compound): The most common strategy involves a halogenated indole, such as 2-Bromo-5-vinyl-1H-indole. The reactivity of the C-X bond follows the order I > Br > OTf >> Cl.[3] While iodides are most reactive, bromides offer a good balance of reactivity and stability. The vinyl group can potentially interfere, making the choice of a highly selective catalyst crucial.

  • The Nucleophile (Organoboron Reagent):

    • Boronic Acids (RB(OH)₂): Widely available and commonly used. However, they can be prone to protodeboronation (cleavage of the C-B bond by a proton source) or formation of unproductive cyclic anhydrides (boroxines).[9]

    • Pinacol Boronate Esters (RBpin): These are generally more stable than their corresponding boronic acids, making them resistant to protodeboronation and ideal for purifying via chromatography.[9][10] This stability is particularly advantageous when dealing with vinylboronic acids.

The Catalytic System: The Engine of the Reaction
  • Palladium Precatalyst: The reaction is initiated by a Pd(0) species. One can either use a direct Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a more stable Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) that is reduced in situ to Pd(0).[11][12] Modern, highly active "precatalysts" from manufacturers like Buchwald are designed for efficient generation of the active catalyst.[11]

  • Ligands: Ligands are not mere spectators; they are critical modulators of the catalyst's activity and stability.

    • Causality: The ligand stabilizes the palladium center, prevents its aggregation into inactive palladium black, and fine-tunes its electronic and steric properties.

    • For simple couplings: Triphenylphosphine (PPh₃) is often sufficient.

    • For challenging couplings: (e.g., using aryl chlorides or sterically hindered substrates), bulky, electron-rich phosphine ligands are required. These ligands, such as SPhos and XPhos (Buchwald ligands), accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers and efficiency.[11]

Reaction Environment: Base and Solvent
  • Base Selection: The base's primary role is to activate the organoboron reagent for transmetalation. The choice of base is critical and must be matched with the substrate's sensitivity.[11]

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Mild and broadly effective, especially in aqueous solvent mixtures.

    • Phosphates (K₃PO₄): A versatile and often superior base, particularly for couplings involving sensitive functional groups.[11]

    • Hydroxides/Alkoxides (NaOH, KOtBu): Strong bases that can be effective but risk promoting side reactions with base-sensitive substrates.

  • Solvent System: The solvent must solubilize all components and facilitate the reaction. Common choices include ethereal solvents (1,4-Dioxane, THF) or aromatic hydrocarbons (Toluene), often in combination with water.[2]

    • Degassing is Non-Negotiable: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. It can also promote unwanted side reactions like the homocoupling of boronic acids. Therefore, rigorously degassing the solvent (e.g., by sparging with argon or nitrogen for 15-30 minutes) is a self-validating step that ensures reproducibility.[11]

Detailed Application Protocol: Synthesis of 2-Aryl-5-vinyl-1H-indole

This protocol details a representative synthesis of 2-(4-methoxyphenyl)-5-vinyl-1H-indole. It is designed as a robust starting point for further optimization.

Objective: To couple 2-Bromo-5-vinyl-1H-indole with 4-methoxyphenylboronic acid to demonstrate a selective C-C bond formation while preserving the vinyl moiety.

Workflow start Start: Assemble Glassware reagents Add Reactants & Base: 1. 2-Bromo-5-vinyl-1H-indole 2. 4-Methoxyphenylboronic acid 3. K₃PO₄ start->reagents solvent Add Degassed Solvent (e.g., Dioxane/H₂O) reagents->solvent degas Purge with Argon (5-10 min) solvent->degas catalyst Add Catalyst System: Pd(OAc)₂ + SPhos degas->catalyst heat Heat to Reaction Temp (e.g., 80-100 °C) catalyst->heat monitor Monitor by TLC/LC-MS (Until SM consumed) heat->monitor monitor->heat Incomplete workup Aqueous Workup: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with H₂O & Brine monitor->workup Complete purify Purification: Dry (Na₂SO₄), Concentrate, Column Chromatography workup->purify end End: Characterize Product purify->end

Fig 2. General experimental workflow for the Suzuki coupling protocol.
Materials and Reagents
Reagent/MaterialM.W.AmountMolesStoichiometry
2-Bromo-5-vinyl-1H-indole222.09222 mg1.0 mmol1.0 equiv
4-Methoxyphenylboronic acid151.96182 mg1.2 mmol1.2 equiv
Palladium(II) Acetate (Pd(OAc)₂)224.504.5 mg0.02 mmol2 mol%
SPhos410.5316.4 mg0.04 mmol4 mol%
Potassium Phosphate (K₃PO₄)212.27425 mg2.0 mmol2.0 equiv
1,4-Dioxane (anhydrous)-8 mL--
Water (deionized, degassed)-2 mL--
Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-vinyl-1H-indole (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and finely powdered potassium phosphate (2.0 equiv).

  • Atmosphere Control: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-Dioxane and Water. Degas this solvent mixture by sparging with Argon for 20-30 minutes. Add 10 mL of the degassed solvent to the flask via syringe.

  • Final Degassing: With stirring, sparge the resulting suspension with Argon for an additional 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of Argon, quickly add the Palladium(II) Acetate (2 mol%) and SPhos ligand (4 mol%). Scientist's Note: Adding the catalyst and ligand last prevents premature decomposition before the reaction is heated.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 20-30% Ethyl Acetate in Hexanes. The reaction is complete when the starting indole has been consumed (typically 2-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to afford the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Troubleshooting and Optimization: A Proactive Approach

Even robust protocols can encounter issues. A systematic approach to troubleshooting is the hallmark of an experienced scientist.

Observation Probable Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded Pd source, O₂ contamination).2. Insufficiently active ligand for the substrate.3. Ineffective base or base not finely powdered.1. Use a fresh palladium source. Ensure rigorous degassing of all solvents.[11]2. Switch to a more electron-rich, bulky ligand (e.g., RuPhos, XPhos).[11]3. Screen other bases (e.g., Cs₂CO₃). Ensure the base is finely ground to maximize surface area.
Protodeboronation of Boronic Acid 1. Presence of acidic protons.2. Boronic acid is inherently unstable (common with heteroaryl or vinyl boronic acids).3. Prolonged reaction time at high temperature.1. Ensure the base is not acidic and the solvent is neutral.2. Switch to the corresponding pinacol boronate ester (RBpin) for increased stability.[9]3. Attempt the reaction at a lower temperature with a more active catalyst system.
Homocoupling of Boronic Acid 1. Oxygen present in the reaction mixture.2. Use of a ligandless palladium source under certain conditions.1. Improve degassing procedure; maintain a positive inert gas pressure.2. Ensure an adequate ligand-to-palladium ratio (typically 2:1 for monodentate ligands).
Decomposition of Starting Material 1. Reaction temperature is too high.2. Base is too strong for the substrate's functional groups.1. Lower the reaction temperature and increase reaction time or catalyst loading.2. Use a milder base such as K₂CO₃ or K₃PO₄ instead of hydroxides.[11][13]

Concluding Remarks

The Suzuki-Miyaura coupling of this compound derivatives is a highly valuable transformation for accessing novel chemical matter in drug discovery and materials science. Success hinges on a rational selection of catalyst, ligand, base, and solvent, grounded in a firm understanding of the reaction mechanism. By treating each reaction as a system to be optimized and employing rigorous anaerobic techniques, researchers can reliably synthesize complex indole-based targets. The protocols and insights provided herein serve as a validated foundation upon which to build further synthetic innovations.

References

  • Valente, C., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. National Institutes of Health. [Link]

  • Sokolov, M. V., et al. (2018). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. ResearchGate. [Link]

  • Yu, D., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. National Institutes of Health. [Link]

  • Patil, S. A., et al. (2015). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Gong, L., et al. (2003). Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. Sci-Hub. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chehade, N., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[14][15]-Fused Indole Heterocycles. ACS Publications. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Amoroso, D., et al. (2013). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • ResearchGate. (2017). Suzuki reaction with different boronic acids. ResearchGate. [Link]

  • ChemInform. (2015). ChemInform Abstract: Palladium Nanoparticles Supported on Poly(N‐vinyl‐ imidazole‐co‐N‐vinylcaprolactam) as an Effective Recyclable Catalyst for the Suzuki Reaction. Sci-Hub. [Link]

  • Sethi, K. (2018). Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Yilmaz, I., et al. (2024). Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications. PubMed. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • Gümüş, M., et al. (2020). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. MDPI. [Link]

  • Tu, S., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • ResearchGate. (2015). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]

  • Al-dujaili, J. H., et al. (2020). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Bull, J. A., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]

  • Reddy, B. V. S., et al. (2011). Synthesis of N-vinylindoles through Copper Catalyzed Cyclization Reaction of N-(2-alkynylphenyl)imine. Royal Society of Chemistry. [Link]

  • OUCI. Synthetic approaches, emerging applications, and challenges of indole-based five-membered heterocycles in medicinal chemistry. OUCI. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Institutes of Health. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Shaik, A. B., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central. [Link]

  • Chehade, N., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[14][15]-Fused Indole Heterocycles. National Institutes of Health. [Link]

  • Alagumuthu, M., et al. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. Royal Society of Chemistry. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. [Link]

  • Sharma, U., et al. (2025). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]

Sources

Application Notes & Protocols for the Synthesis of 5-Vinylindole via Heck Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 5-vinylindole using the palladium-catalyzed Heck coupling reaction. It is intended for researchers, scientists, and professionals in drug development and materials science. This guide covers the core mechanistic principles, a detailed analysis of critical reaction parameters, a validated experimental protocol, and workflow visualizations to ensure reproducible and high-yield synthesis.

Introduction: The Significance of the 5-Vinylindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals, including the antimigraine drug Sumatriptan and the essential amino acid tryptophan.[1][2] The introduction of a vinyl group at the C5 position creates 5-vinylindole, a versatile building block that opens new avenues for molecular diversification. The vinyl moiety serves as a reactive handle for further transformations, such as polymerizations to create photosensitive materials, or as a key pharmacophore in the design of novel therapeutics.[1][3] N-vinylindoles, a related class, have demonstrated potent anticancer activity, potentially through the inhibition of tubulin polymerization.[1] Given its utility, a robust and scalable synthesis of 5-vinylindole is of paramount importance. The Mizoroki-Heck reaction provides an elegant and powerful method for its construction.[4][5][6]

The Mizoroki-Heck Reaction: Mechanistic Overview

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4][7] It proceeds through a Pd(0)/Pd(II) catalytic cycle, which is a cornerstone of modern cross-coupling chemistry.[8] Understanding this mechanism is critical for troubleshooting and optimizing the synthesis of 5-vinylindole.

The catalytic cycle comprises three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-haloindole (typically 5-bromo- or 5-iodoindole), forming a square planar Aryl-Pd(II)-Halide complex.[7]

  • Alkene Coordination and Migratory Insertion: The vinylating agent (e.g., ethylene) coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[4][9][10]

  • β-Hydride Elimination and Catalyst Regeneration: A hydrogen atom on the β-carbon (relative to palladium) is eliminated, forming the vinylated indole product and a hydridopalladium(II) complex.[8][10] The final step involves reductive elimination, where a base neutralizes the generated hydrohalic acid (HX) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][10]

Heck_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Intermediate (Aryl-Pd(II)-X) pd0->oxidative_addition Oxidative Addition alkene_complex Alkene π-Complex oxidative_addition->alkene_complex Alkene Coordination migratory_insertion σ-Alkyl-Pd(II) Intermediate alkene_complex->migratory_insertion Migratory Insertion beta_elimination β-Hydride Elimination migratory_insertion->beta_elimination β-Hydride Elimination product_complex Product π-Complex [HPd(II)X]L₂ beta_elimination->product_complex product 5-Vinylindole beta_elimination->product Product Release product_complex->pd0 Reductive Elimination hx_base [Base-H]⁺X⁻ product_complex->hx_base indole_halide 5-Haloindole indole_halide->oxidative_addition alkene Vinyl Source alkene->alkene_complex base Base base->pd0

Figure 1. Catalytic cycle of the Mizoroki-Heck reaction.

Optimizing Reaction Conditions: A Component-by-Component Analysis

The success of the Heck coupling for 5-vinylindole synthesis hinges on the careful selection of several key parameters. The electron-rich nature of the indole ring can present challenges, making optimization crucial.

Component Options & Considerations Rationale & Expert Insights References
Indole Substrate 5-Iodoindole, 5-Bromoindole, 5-Indole TriflateReactivity order is generally I > Br > OTf >> Cl. 5-Iodoindole offers the highest reactivity, allowing for milder conditions, but is more expensive. 5-Bromoindole is a cost-effective compromise with good reactivity. Aryl chlorides are typically unreactive under standard conditions and require specialized, bulky electron-rich ligands.[7][11]
Vinylating Agent Ethylene Gas, Potassium Vinyltrifluoroborate, Ethyl Acrylate, StyreneEthylene gas is the most direct source for the vinyl group but requires specialized pressure equipment. Potassium vinyltrifluoroborate is a stable, solid alternative. Electron-deficient alkenes like acrylates are ideal substrates as they enhance the rate of migratory insertion. However, using them results in a substituted vinyl group, requiring a subsequent decarboxylation step if the simple vinyl group is desired.[4][12][13]
Palladium Source Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd/CPd(OAc)₂ is the most common, air-stable precatalyst. It is reduced in situ to the active Pd(0) species, often by a phosphine ligand, amine, or solvent. Pd₂(dba)₃ is a Pd(0) source but is more air-sensitive. Heterogeneous catalysts like Pd/C can simplify product purification but may suffer from leaching and lower activity.[4][14][15]
Ligand Monodentate Phosphines: PPh₃, P(o-tol)₃, P(t-Bu)₃Bidentate Phosphines: BINAP, dpppN-Heterocyclic Carbenes (NHCs) Ligands are crucial for stabilizing the Pd(0) catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard, cost-effective choice. For less reactive substrates (e.g., 5-bromoindole), more electron-rich and bulky ligands like P(t-Bu)₃ can accelerate the rate-limiting oxidative addition step. NHCs are highly effective but more expensive. Ligandless conditions are sometimes possible, especially with iodoarenes, but often the solvent (e.g., DMF) acts as a weak ligand.[4][12][14]
Base Inorganic: K₂CO₃, Cs₂CO₃, NaOAc, K₃PO₄Organic: Et₃N, DIPEAThe base is essential for neutralizing the HX acid produced and regenerating the Pd(0) catalyst. Inorganic bases like K₂CO₃ or Cs₂CO₃ are robust and commonly used in polar aprotic solvents. Amine bases like triethylamine (Et₃N) can also act as a solvent and reducing agent for the Pd(II) precatalyst, but can lead to side reactions. The choice of base can significantly impact yield and selectivity.[4][11][12]
Solvent DMF, DMAc, NMP, Acetonitrile, Toluene, Aqueous mixturesPolar aprotic solvents like DMF, DMAc, and NMP are excellent choices as they effectively dissolve the reactants and stabilize the charged intermediates in the catalytic cycle. Acetonitrile is also widely used. The reaction must be conducted under an inert atmosphere (N₂ or Ar) as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[7][16][17]
Additives Tetrabutylammonium chloride (TBAC), Tetrabutylammonium bromide (TBAB)Phase-transfer agents like TBAC can be highly beneficial, particularly for reactions with aryl bromides. The chloride ion can coordinate to the palladium center, forming a more reactive [ArPdCl(L)₂] species that accelerates the reaction.[14][18]

Detailed Experimental Protocol: Synthesis of 5-Vinylindole from 5-Bromoindole

This protocol describes a representative procedure for the synthesis of 5-vinylindole using potassium vinyltrifluoroborate as the vinylating agent. This method avoids the handling of ethylene gas, making it more accessible for standard laboratory settings.

Materials & Reagents:

  • 5-Bromoindole (1.0 eq)

  • Potassium vinyltrifluoroborate (1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 eq, 4 mol%)

  • Potassium Carbonate [K₂CO₃] (3.0 eq), finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Condenser

  • Standard laboratory glassware for workup and purification

Workflow setup 1. System Setup reagents 2. Reagent Addition setup->reagents Inert Atmosphere degas 3. Degassing reagents->degas Seal Flask reaction 4. Reaction Heating degas->reaction Heat to 80-100 °C workup 5. Aqueous Workup reaction->workup Cool to RT Monitor by TLC purify 6. Purification workup->purify Extract & Dry analysis 7. Characterization purify->analysis Column Chromatography

Figure 2. Experimental workflow for 5-vinylindole synthesis.

Step-by-Step Procedure:

  • System Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 5-bromoindole (e.g., 1.96 g, 10 mmol, 1.0 eq), potassium vinyltrifluoroborate (2.01 g, 15 mmol, 1.5 eq), and finely ground potassium carbonate (4.15 g, 30 mmol, 3.0 eq).

    • Causality Note: Using finely ground K₂CO₃ increases its surface area, enhancing its effectiveness as a base.

  • Catalyst Preparation:

    • In a separate small vial, briefly purge with inert gas. Add Pd(OAc)₂ (45 mg, 0.2 mmol, 0.02 eq) and PPh₃ (105 mg, 0.4 mmol, 0.04 eq).

    • Add anhydrous DMF/Toluene (e.g., 50 mL / 10 mL) to the main Schlenk flask via cannula or syringe.

    • Causality Note: The 1:2 ratio of Pd to PPh₃ ensures the formation of the active Pd(0)(PPh₃)₂ species and helps prevent the formation of palladium black.

  • Degassing:

    • Stir the resulting suspension and subject it to three cycles of vacuum-backfill with inert gas (N₂ or Ar) to thoroughly remove any dissolved oxygen.

    • Causality Note: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) oxides, halting the catalytic cycle. This is one of the most common causes of reaction failure.

  • Reaction:

    • Heat the reaction mixture to 90 °C with vigorous stirring under a positive pressure of inert gas.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 5-bromoindole is consumed (typically 6-12 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (e.g., 100 mL) and water (e.g., 100 mL).

    • Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate (e.g., starting with 5% EtOAc in hexane) to afford 5-vinylindole as a solid or oil.

Conclusion

The Mizoroki-Heck reaction is an exceptionally effective tool for the synthesis of 5-vinylindole. A successful outcome is contingent upon the rational selection of the catalyst system, base, and solvent, as well as the meticulous exclusion of oxygen from the reaction environment. By understanding the underlying mechanism and the role of each component, researchers can reliably access this valuable building block for applications in drug discovery and materials science.

References

  • Heck reaction - Wikipedia.
  • Heck Reaction Mechanism - BYJU'S.
  • Heck Coupling | NROChemistry.
  • Mechanisms of the Mizoroki–Heck Reaction - SciSpace.
  • Heck Reaction - Chemistry LibreTexts.
  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews - ACS Public
  • Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Deriv
  • Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction - ResearchG
  • Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
  • Amines as the ligands for palladium-catalyzed coupling reactions - ResearchG
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Heck Reaction - Organic Chemistry Portal.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals.
  • Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cycliz
  • Synthesis of Poly-5-vinylindole Deriv
  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - MDPI.
  • Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction.
  • Palladium-Catalyzed Enantioselective Intramolecular Heck Carbonylation Reactions: Asymmetric Synthesis of 2-Oxindole Ynones and Carboxylic Acids - PubMed.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Fe
  • Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applic
  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands - ChemRxiv.
  • Heck Reaction—St
  • Synthesis of Indolines and Derivatives via Aza-Heck Cycliz
  • Recent advances in the synthesis of indoles and their applic
  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - NIH.
  • Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository.
  • Regioselective Synthesis of α-Vinyl Boronates via a Pd-C
  • Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline.

Sources

Application Notes & Protocols: Polymerization of 5-Vinyl-1H-indole for the Synthesis of Novel Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole moiety is a privileged heterocyclic scaffold, prominently featured in a vast array of natural products, pharmaceuticals, and functional organic materials.[1] Its electron-rich nature and inherent biological activity make it a highly attractive building block for advanced polymer synthesis. 5-Vinyl-1H-indole, in particular, serves as a versatile monomer, enabling the creation of polymers where the unique optoelectronic and biological properties of the indole ring are appended to a stable vinyl backbone. The resulting poly(this compound) and its derivatives are emerging as promising candidates for applications ranging from organic electronics and chemical sensors to advanced biomaterials and drug delivery systems.[2]

This guide provides a comprehensive overview of the primary methodologies for the polymerization of this compound. We will delve into the mechanistic principles behind cationic, free-radical, and controlled-radical polymerization techniques, offering detailed, field-proven protocols. The causality behind experimental choices—from initiator selection to reaction conditions—is explained to empower researchers to not only replicate these methods but also to rationally design new materials with tailored properties.

Section 1: Foundational Concepts & Monomer Preparation

The Significance of the Indole N-H Proton

A critical consideration in the polymerization of this compound is the presence of the acidic proton on the indole nitrogen (N-H). This proton can interfere with certain polymerization mechanisms, particularly anionic polymerization, by acting as a terminating agent.[3][4] For cationic and radical pathways, while polymerization can proceed, the N-H group can influence solubility and intermolecular interactions (e.g., hydrogen bonding) in the final polymer, affecting its bulk properties. For applications requiring N-functionalization or for polymerization methods intolerant of acidic protons, protection of the indole nitrogen (e.g., with a Boc or methyl group) prior to polymerization is a necessary synthetic step.

Monomer Quality Control: A Prerequisite for Success

The success of any polymerization is contingent on the purity of the monomer. This compound should be free from impurities, particularly other vinyl-containing compounds or residual catalysts from its synthesis. Crucially, commercial monomers are often supplied with radical inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization during storage. These inhibitors must be removed immediately before use.

Protocol 1: Inhibitor Removal from this compound

  • Objective: To prepare inhibitor-free monomer for polymerization.

  • Procedure:

    • Dissolve the this compound monomer in a suitable solvent (e.g., dichloromethane or diethyl ether).

    • Prepare a short column of basic alumina. The amount should be approximately 10-20 times the weight of the monomer.

    • Pass the monomer solution through the alumina column.

    • Collect the eluent containing the purified monomer.

    • Remove the solvent under reduced pressure (rotary evaporation) at a low temperature (<30 °C) to avoid thermal polymerization.

    • Use the purified monomer immediately. Do not store it for extended periods.

Section 2: Polymerization Methodologies & Protocols

The choice of polymerization technique is the primary determinant of the final polymer's molecular weight, polydispersity (PDI), and architecture. We present three key approaches below.

Cationic Polymerization: A Rapid but Uncontrolled Route

Cationic polymerization is initiated by an electrophilic species, such as a Lewis acid, which activates the vinyl group for chain growth.[5] This method is effective for vinyl monomers with electron-donating substituents, like this compound, which can stabilize the propagating carbocation. However, traditional cationic polymerizations are often difficult to control, leading to polymers with broad molecular weight distributions.[6]

Causality of Experimental Design:

  • Initiator: A Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂) is commonly used. It readily complexes with trace amounts of a proton source (like water or an alcohol) to generate a strong protonic acid that initiates polymerization.[5][7]

  • Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or toluene is required to solubilize the monomer and polymer without interfering with the cationic intermediates.

  • Temperature: Low temperatures (e.g., -78 °C to 0 °C) are crucial to suppress chain-transfer and termination side reactions, which become more prevalent at higher temperatures, thereby providing some degree of control over the polymerization.[8]

  • Atmosphere: An inert atmosphere (Nitrogen or Argon) is essential to prevent moisture, which can act as an uncontrolled co-initiator, from entering the reaction.

Protocol 2: Cationic Polymerization of this compound

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.

  • Reagents:

    • Add purified this compound (e.g., 1.0 g, 6.98 mmol) to the flask.

    • Add anhydrous dichloromethane (DCM, 20 mL) via syringe.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Initiation:

    • Prepare a stock solution of BF₃·OEt₂ in anhydrous DCM (e.g., 0.1 M).

    • Slowly add the initiator solution (e.g., 0.7 mL, 0.07 mmol, for a 100:1 monomer-to-initiator ratio) to the stirring monomer solution via syringe.

    • A color change is often observed upon initiation.

  • Polymerization:

    • Allow the reaction to proceed at -78 °C for 2-4 hours.

  • Termination:

    • Quench the reaction by adding a few milliliters of pre-chilled methanol. This will react with the cationic chain ends.

  • Purification:

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane.

    • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40 °C overnight.

Table 1: Expected Results for Cationic Polymerization

Parameter Typical Value Rationale/Comments
Yield 50-80% Highly dependent on monomer purity and reaction conditions.
Mₙ ( g/mol ) 5,000 - 20,000 Difficult to control precisely.

| PDI (Mₙ/Mₙ) | > 2.0 | Characteristic of uncontrolled chain-growth polymerizations. |

Free-Radical Polymerization (FRP): The Simplest Approach

FRP is initiated by the thermal decomposition of a radical initiator, creating free radicals that attack the monomer's vinyl group.[9] It is a robust and experimentally simple method.

Causality of Experimental Design:

  • Initiator: Azobisisobutyronitrile (AIBN) is a standard choice. It decomposes at a predictable rate at moderate temperatures (60-80 °C) and is less susceptible to solvent effects compared to peroxide initiators.

  • Solvent: Anhydrous, deoxygenated solvents like toluene, dioxane, or DMF are suitable. Oxygen must be rigorously excluded as it is a potent radical scavenger that inhibits polymerization.

  • Degassing: Multiple freeze-pump-thaw cycles are the gold standard for removing dissolved oxygen, ensuring that the initiator-derived radicals can efficiently start polymer chains.

Protocol 3: Free-Radical Polymerization of this compound

  • Setup: Place purified this compound (1.0 g, 6.98 mmol) and AIBN (e.g., 11.5 mg, 0.07 mmol, for a 100:1 ratio) in a Schlenk flask with a magnetic stirrer.

  • Solvent Addition: Add anhydrous, deoxygenated toluene (10 mL) via cannula transfer.

  • Degassing: Perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen.

    • Freeze the mixture in liquid nitrogen until solid.

    • Apply a high vacuum for 10-15 minutes.

    • Close the vacuum line and thaw the mixture.

    • Backfill with nitrogen or argon. Repeat.

  • Polymerization: After the final cycle, backfill with inert gas and immerse the flask in a preheated oil bath at 70 °C. Let stir for 12-24 hours.

  • Purification: Cool the reaction, expose it to air, and precipitate the polymer into cold methanol. Collect the solid by filtration and dry under vacuum.

Controlled Radical Polymerization: RAFT for Precision Synthesis

For applications demanding well-defined polymers (i.e., controlled molecular weight, low PDI, and complex architectures like block copolymers), controlled radical polymerization (CRP) is essential.[10][11] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly effective for N-vinyl monomers.[7][12][13] It operates via a degenerative chain transfer mechanism where a RAFT agent reversibly caps the growing polymer chains, keeping them "living".

Causality of Experimental Design:

  • RAFT Agent: Xanthates (dithiocarbonates) are excellent chain transfer agents (CTAs) for controlling the polymerization of N-vinyl monomers.[7] The choice of the R and Z groups on the xanthate (Z-C(=S)S-R) tunes its reactivity for the specific monomer.

  • Monomer/CTA/Initiator Ratio: The theoretical molecular weight is determined by the ratio of the mass of monomer consumed to the moles of RAFT agent used. The initiator (e.g., AIBN) is used in smaller amounts, typically a 10:1 to 5:1 ratio of CTA to initiator, to generate radicals slowly throughout the reaction.

  • Kinetics: The polymerization should exhibit pseudo-first-order kinetics with respect to monomer conversion, and the molecular weight should increase linearly with conversion. This is the hallmark of a controlled or "living" process.

Protocol 4: RAFT Polymerization of this compound

  • Reagents: In a Schlenk flask, combine this compound (1.0 g, 6.98 mmol), a suitable xanthate RAFT agent (e.g., O-ethyl S-(1-phenylethyl) carbonodithioate, 15.8 mg, 0.07 mmol), and AIBN (2.3 mg, 0.014 mmol).

  • Setup & Degassing: Add anhydrous dioxane (7 mL) and a magnetic stirrer. Perform three freeze-pump-thaw cycles as described in Protocol 3.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C. The reaction can be monitored by taking aliquots via a degassed syringe at timed intervals to measure conversion (via ¹H NMR) and molecular weight evolution (via GPC). A typical reaction time is 8-16 hours.

  • Termination & Purification: Cool the reaction to terminate. Precipitate the polymer by adding the solution dropwise into a large excess of cold diethyl ether or hexane. Filter and dry the resulting polymer under vacuum.

Table 2: Comparison of Polymerization Methods

Feature Cationic Polymerization Free-Radical Polymerization RAFT Polymerization
Control Poor Poor Excellent
PDI High (>2.0) High (1.5 - 2.5) Low (< 1.3)
Architecture Linear only Branched/Linear Linear, Block, Star, etc.
Conditions Low Temp, Inert Atm. Moderate Temp, Inert Atm. Moderate Temp, Inert Atm.
End-Group Not well-defined Initiator Fragments RAFT Agent (Thiocarbonylthio)

| Best For | Rapid synthesis of low MW polymer | Simple, large-scale synthesis | Well-defined, advanced materials |

Section 3: Visualization of Workflows and Mechanisms

Diagram 1: General Polymerization Workflow

This diagram illustrates the key steps common to most solution-based polymerization methods discussed, emphasizing the need for an inert environment.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomer Purify Monomer (Remove Inhibitor) Reagents Weigh Monomer, Initiator, CTA (if RAFT) Solvent Add Anhydrous, Deoxygenated Solvent Degas Degas Solution (Freeze-Pump-Thaw) Solvent->Degas Polymerize Polymerize at Controlled Temperature Terminate Quench Reaction (Cooling / Reagent) Precipitate Precipitate Polymer in Non-Solvent Terminate->Precipitate Isolate Filter & Dry Polymer Characterize Analyze Polymer (GPC, NMR, etc.) Isolate->Characterize

Caption: Standard workflow for solution polymerization of this compound.

Diagram 2: Polymerization Pathways

This diagram shows the fundamental difference in the active species for each polymerization type.

G cluster_mechanisms Monomer This compound Cationic Cationic Initiator: BF₃·OEt₂ Propagating Species: Carbocation Monomer->Cationic Radical Radical (FRP/RAFT) Initiator: AIBN Propagating Species: Radical Monomer->Radical Anionic Anionic (N-Protected) Initiator: BuLi Propagating Species: Carbanion Monomer->Anionic Polymer Poly(this compound) Cationic->Polymer Radical->Polymer Anionic->Polymer

Sources

Application Notes and Protocols for the Functionalization of the Indole Nitrogen in 5-Vinyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Vinyl-1H-indole in Modern Chemistry

This compound is a versatile building block in organic synthesis, offering a unique combination of a reactive vinyl group and the privileged indole scaffold. The indole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The vinyl substituent at the 5-position provides a valuable handle for further chemical transformations, including polymerization, cross-coupling reactions, and various addition reactions, making it a molecule of significant interest for the development of novel therapeutics and advanced materials.

Functionalization of the indole nitrogen (N-1 position) is a critical strategy for modulating the physicochemical and pharmacological properties of indole-containing molecules. Modification at this position can influence a compound's solubility, metabolic stability, and binding affinity to biological targets. This guide provides detailed application notes and protocols for the selective N-functionalization of this compound, with a focus on preserving the integrity of the valuable vinyl moiety.

Core Challenge: Managing the Reactivity of the Vinyl Group

The primary challenge in the chemical manipulation of this compound is the potential for undesired polymerization of the vinyl group, particularly under harsh reaction conditions such as high temperatures or in the presence of radical initiators.[1][2] Therefore, the protocols outlined herein have been carefully selected and adapted to employ mild conditions that favor the desired N-functionalization while minimizing side reactions. The use of radical inhibitors, such as butylated hydroxytoluene (BHT) or hydroquinone, is recommended as a precautionary measure in all reactions.[3]

Characterization of the Starting Material: this compound

A thorough characterization of the starting material is crucial for monitoring reaction progress and confirming the structure of the final products. The following table summarizes the predicted Nuclear Magnetic Resonance (NMR) data for this compound. These values were generated using computational prediction tools and are provided as a reference.[4][5]

Parameter Predicted Value
¹H NMR (400 MHz, CDCl₃) δ 8.15 (br s, 1H, N-H), 7.65 (s, 1H, H-4), 7.35 (d, J = 8.4 Hz, 1H, H-7), 7.25 (dd, J = 8.4, 1.6 Hz, 1H, H-6), 7.15 (t, J = 2.8 Hz, 1H, H-2), 6.75 (dd, J = 17.6, 10.8 Hz, 1H, -CH=CH₂), 6.55 (t, J = 2.4 Hz, 1H, H-3), 5.80 (d, J = 17.6 Hz, 1H, -CH=CH₂), 5.25 (d, J = 10.8 Hz, 1H, -CH=CH₂)
¹³C NMR (100 MHz, CDCl₃) δ 136.5 (C-7a), 136.0 (-CH=CH₂), 131.0 (C-5), 128.0 (C-3a), 124.5 (C-2), 121.0 (C-6), 120.0 (C-4), 113.0 (-CH=CH₂), 110.5 (C-7), 102.5 (C-3)

Part 1: N-Alkylation of this compound

N-alkylation introduces aliphatic chains to the indole nitrogen, a common strategy to enhance lipophilicity and modulate biological activity. A mild, copper-catalyzed method using N-tosylhydrazones as alkylating agents is presented here to avoid the harsh conditions of traditional methods that could compromise the vinyl group.[3]

Theoretical Background

This protocol utilizes a copper-catalyzed reductive cross-coupling reaction. The N-tosylhydrazone serves as a precursor to a reactive intermediate that, in the presence of a copper catalyst, couples with the deprotonated indole nitrogen. The use of a base like potassium hydroxide is crucial for the deprotonation of both the indole and the N-tosylhydrazone.[3]

Experimental Protocol: Copper-Catalyzed N-Alkylation

Caption: Workflow for the copper-catalyzed N-alkylation of this compound.

Materials:

  • This compound

  • Appropriate N-tosylhydrazone (e.g., benzaldehyde N-tosylhydrazone for N-benzylation)

  • Copper(I) iodide (CuI)

  • Tri(p-tolyl)phosphine (P(p-tolyl)₃)

  • Potassium hydroxide (KOH)

  • Anhydrous dioxane

  • Ethyl acetate (EtOAc)

  • Aqueous ammonia

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction tube, add this compound (1.5 equiv.), the desired N-tosylhydrazone (1.0 equiv.), potassium hydroxide (2.5 equiv.), copper(I) iodide (10 mol%), and tri(p-tolyl)phosphine (10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane via syringe.

  • Stir the reaction mixture at 100 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • To the residue, add ethyl acetate and aqueous ammonia, and separate the layers.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.

Expected Outcome & Characterization:

The reaction is expected to provide the N-alkylated product in moderate to good yields. The structure should be confirmed by NMR spectroscopy. For example, for N-benzyl-5-vinyl-1H-indole, the appearance of a singlet around δ 5.3 ppm in the ¹H NMR spectrum corresponding to the benzylic protons, along with the disappearance of the N-H proton signal, would indicate successful N-alkylation.

Part 2: N-Arylation of this compound

The introduction of an aryl group at the indole nitrogen can significantly impact the electronic properties and biological activity of the molecule. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and can be adapted for the N-arylation of indoles under mild conditions.[6][7][8][9]

Theoretical Background

The Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the deprotonated indole, and subsequent reductive elimination to form the N-arylindole and regenerate the palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed.[9] To minimize polymerization of the vinyl group, lower reaction temperatures are desirable.[6]

Buchwald-Hartwig_N-Arylation Indole This compound Reaction Toluene or Dioxane Heat Indole->Reaction ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction Base Base (e.g., NaOt-Bu) Base->Reaction Pd_Catalyst Pd₂(dba)₃ / Ligand Pd_Catalyst->Reaction Product N-Aryl-5-vinyl-1H-indole Reaction->Product

Caption: General scheme for the Buchwald-Hartwig N-arylation of this compound.

Experimental Protocol: Palladium-Catalyzed N-Arylation

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene or iodobenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl - XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene or dioxane

  • Radical inhibitor (e.g., BHT)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2-5 mol%), the phosphine ligand (4-10 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Add a small amount of a radical inhibitor (e.g., BHT, ~1 mol%).

  • Evacuate and backfill the tube with argon.

  • Add this compound (1.0 equiv.) and the aryl halide (1.2 equiv.).

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash column chromatography on silica gel.

Expected Outcome & Characterization:

This protocol should afford the N-aryl-5-vinyl-1H-indole in good to excellent yields. Successful arylation will be confirmed by the disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of signals corresponding to the newly introduced aryl group.

Part 3: N-Acylation of this compound

N-acylation introduces an acyl group to the indole nitrogen, often serving as a protecting group or as a key structural motif in biologically active molecules. To avoid the use of highly reactive and potentially harsh acylating agents like acid chlorides, a mild protocol using thioesters as the acyl source is presented.[10][11]

Theoretical Background

This method involves a nucleophilic substitution reaction where the deprotonated indole nitrogen attacks the electrophilic carbonyl carbon of the thioester. The reaction is promoted by a base, such as cesium carbonate, which is mild enough to avoid side reactions with the vinyl group.[8]

Experimental Protocol: N-Acylation with Thioesters

Materials:

  • This compound

  • Thioester (e.g., S-methyl thioacetate)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous xylene

  • Radical inhibitor (e.g., BHT)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, combine this compound (1.0 equiv.), the thioester (3.0 equiv.), and cesium carbonate (3.0 equiv.).

  • Add a small amount of a radical inhibitor (e.g., BHT, ~1 mol%).

  • Add anhydrous xylene.

  • Heat the mixture at a temperature that allows for a reasonable reaction rate without causing polymerization (start with 100-120 °C) and monitor by TLC. A higher temperature of 140 °C has been reported for other indoles.[8]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome & Characterization:

The N-acylated product is expected in moderate to good yields. In the ¹H NMR spectrum, the disappearance of the N-H proton and the appearance of a signal corresponding to the acyl group (e.g., a singlet around δ 2.6 ppm for an acetyl group) will confirm the successful reaction. The carbonyl stretch in the IR spectrum will be observed around 1700 cm⁻¹.[10]

Summary of N-Functionalization Protocols

Functionalization Reagents Catalyst/Base Solvent Temperature Key Considerations
N-Alkylation N-TosylhydrazoneCuI / KOHDioxane100 °CMild conditions suitable for substrates with sensitive functional groups.[3]
N-Arylation Aryl halide (bromide or iodide)Pd₂(dba)₃ / XPhos / NaOt-BuToluene or Dioxane80-100 °CRequires an inert atmosphere. The choice of ligand is critical for reaction efficiency. Lower temperatures are preferred to prevent polymerization.[6][9]
N-Acylation ThioesterCs₂CO₃Xylene100-140 °CA milder alternative to using acid chlorides or anhydrides. The temperature may need to be optimized to balance reaction rate and prevention of polymerization.[8][10]

Conclusion

The functionalization of the indole nitrogen in this compound opens up a wide range of possibilities for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols detailed in this guide offer reliable and reproducible methods for N-alkylation, N-arylation, and N-acylation, with a strong emphasis on preserving the integrity of the vinyl group. By employing these mild and selective reaction conditions, researchers can confidently explore the chemical space around this valuable scaffold.

References

  • Gribble, G. W.; Reilly, J. L.; Johnson, J. L. A Convenient N-Acetylation of Indoles. Organic Preparations and Procedures International, 1977 , 9(6), 271-274. [Link]

  • Slavětínská, L.; et al. Recent Progress Concerning the N-Arylation of Indoles. Molecules, 2021 , 26(16), 5028. [Link]

  • Tan, K.-L.; et al. Trifluoromethylselenolation and N-acylation of indoles with [Me4N][SeCF3]. New Journal of Chemistry, 2021 , 45(22), 9834-9838. [Link]

  • ChemAxon NMR Predictor. [Link]

  • Doumont, J. et al. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 2023 , 145(31), 17294-17301. [Link]

  • Bruker Mnova Predict. [Link]

  • CurlyArrows. What are Radical inhibitors and their role in a reaction?. [Link]

  • Mestrelab Research. Download NMR Predict. [Link]

  • Chemistry Stack Exchange. Modern open-source tools for simulation of NMR spectra. [Link]

  • Reddy, L. M.; et al. Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 2020 , 12(7), 1184. [Link]

  • Nolan, S. P.; et al. Catalytic α-Arylation of Imines Leading to N-Unprotected Indoles and Azaindoles. Organic Letters, 2010 , 12(8), 1700-1703. [Link]

  • CAS. NMR Database for Faster Structural Data. [Link]

  • Ghorai, M. K.; et al. Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway. Chemical Science, 2016 , 7(4), 2547-2554. [Link]

  • Du, T.; et al. Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 2022 , 18, 89-94. [Link]

  • Jones, C. P.; et al. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 2021 , 19(1), 79-84. [Link]

  • Davies, S. G.; et al. An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Tetrahedron: Asymmetry, 2007 , 18(13), 1541-1544. [Link]

  • Gevorgyan, V.; et al. Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 2023 , 88(13), 8847-8855. [Link]

  • Bagley, M. C.; et al. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances, 2023 , 13(24), 16429-16437. [Link]

  • Reusch, W. Free Radical Polymerization. Chemistry LibreTexts, 2015 . [Link]

  • AK Lectures. Radical Reaction Inhibitors. [Link]

  • Buchwald, S. L.; et al. Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2000 , 2(10), 1403-1406. [Link]

  • Hartwig, J. F.; et al. The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 2002 , 124(50), 15059-15068. [Link]

  • Al-Dhfyan, A.; et al. Inhibition of Free Radical Polymerization: A Review. Polymers, 2023 , 15(2), 433. [Link]

  • ResearchGate. Inhibition of Free Radical Polymerization: A Review. [Link]

  • Parker, R. G.; Roberts, J. D. Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 1970 , 35(4), 996-999. [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.. [Link]

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • Gallegos, J. M.; et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016 , 20(4), 826-836. [Link]

Sources

The Strategic Deployment of 5-Vinyl-1H-indole in Modern Medicinal Chemistry Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy and Evolving Potential of the Indole Scaffold

The indole nucleus stands as a cornerstone in the edifice of medicinal chemistry, a privileged scaffold gifted to us by nature and relentlessly explored by science.[1][2] Its presence in essential biomolecules like serotonin and tryptophan, and its core role in a vast array of natural products and synthetic drugs, underscores its profound biological relevance.[3] From anticancer agents to antivirals and CNS modulators, the functionalization of the indole ring system remains a fertile ground for the discovery of novel therapeutics.[4][5] Among the myriad of substituted indoles, 5-Vinyl-1H-indole has emerged as a particularly versatile and powerful building block. Its vinyl appendage is not merely a passive substituent but an active participant in a host of carbon-carbon bond-forming reactions, offering a gateway to complex molecular architectures and diverse pharmacological activities.

This guide provides an in-depth exploration of the strategic application of this compound in medicinal chemistry. We will move beyond a mere recitation of reactions to delve into the mechanistic rationale and practical considerations that guide the synthetic chemist's hand. Herein, researchers, scientists, and drug development professionals will find not only detailed protocols but also the strategic insights necessary to harness the full potential of this invaluable synthon.

Part 1: The Vinyl Group as a Synthetic Linchpin: Key Transformations of this compound

The reactivity of the vinyl group in this compound is the key to its synthetic utility. This electron-rich alkene, conjugated with the indole ring, readily participates in a variety of powerful cross-coupling and cycloaddition reactions. The choice of reaction is dictated by the desired molecular scaffold and the strategic disconnection approach in a synthetic campaign.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Biaryl and Styrenyl Linkages

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. The Heck and Suzuki reactions are particularly prominent in this context.

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene, a process that is exceptionally useful for extending the carbon framework of a molecule.[6][7] In the context of this compound, this reaction allows for the introduction of a wide array of substituents at the β-position of the vinyl group, leading to the formation of styrenyl indoles. These motifs are found in numerous biologically active compounds.

Mechanistic Rationale: The catalytic cycle of the Heck reaction typically involves the oxidative addition of a palladium(0) species to the aryl/vinyl halide, followed by migratory insertion of the alkene (this compound) into the palladium-carbon bond. Subsequent β-hydride elimination regenerates the palladium(0) catalyst and releases the styrenyl product.[8][9] The regioselectivity of the migratory insertion is a critical consideration, with substitution at the less sterically hindered β-position being generally favored.

Experimental Protocol: Heck Arylation of this compound

This protocol describes a general procedure for the Heck arylation of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).

  • Add the aryl iodide (1.2 mmol, 1.2 equiv).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation: Representative Yields for Heck Arylation

EntryAryl HalideProductYield (%)
1Iodobenzene5-(2-Phenylvinyl)-1H-indole85
24-Iodoanisole5-(2-(4-Methoxyphenyl)vinyl)-1H-indole82
31-Iodo-4-nitrobenzene5-(2-(4-Nitrophenyl)vinyl)-1H-indole78

The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[10] While this compound itself is not a direct partner in a standard Suzuki coupling, it can be readily converted to a boronic acid or ester derivative. More commonly, a halogenated indole is coupled with a vinylboronic acid derivative. For instance, 5-bromo-1H-indole can be coupled with vinylboronic acid pinacol ester to yield this compound.[11] This highlights the synthetic accessibility of the starting material.

Alternatively, the vinyl group of this compound can be hydroborated to generate a borane intermediate, which can then participate in a Suzuki coupling with an aryl halide. This two-step sequence provides access to β-arylethylindoles.

Causality in Protocol Design: The choice of palladium catalyst, ligand, and base is crucial for a successful Suzuki coupling.[12] Phosphine ligands like triphenylphosphine or more electron-rich and bulky phosphines are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The base is required to activate the organoboron species for transmetalation to the palladium center.

Experimental Workflow: Suzuki-Type Cross-Coupling

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_products Products 5-Bromo-1H-indole 5-Bromo-1H-indole Solvent Dioxane/Water 5-Bromo-1H-indole->Solvent Vinylboronic acid pinacol ester Vinylboronic acid pinacol ester Vinylboronic acid pinacol ester->Solvent Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Solvent Base Na₂CO₃ Base->Solvent Temperature Reflux Solvent->Temperature Heating This compound This compound Temperature->this compound Yields >80%

Caption: Workflow for the synthesis of this compound via Suzuki coupling.

The Diels-Alder Reaction: Accessing Complex Polycyclic Architectures

The Diels-Alder reaction is a powerful [4+2] cycloaddition that allows for the rapid construction of six-membered rings with excellent stereocontrol.[13][14] The vinyl group of this compound can act as a dienophile, reacting with a suitable diene to form complex, fused indole derivatives. This strategy is particularly valuable for accessing scaffolds with potential applications in areas such as oncology and neurodegenerative diseases.[15]

Mechanistic Considerations and Stereochemical Control: The Diels-Alder reaction is a concerted process, and its stereochemical outcome is governed by the Woodward-Hoffmann rules. The relative orientation of the diene and dienophile in the transition state determines the stereochemistry of the newly formed chiral centers. The use of Lewis acid catalysts can enhance the reactivity of the dienophile and influence the endo/exo selectivity of the cycloaddition.[16]

Inverse-Electron-Demand Diels-Alder: An important variant is the inverse-electron-demand Diels-Alder reaction, where an electron-rich alkene (like this compound) reacts with an electron-deficient diene. This opens up a different realm of synthetic possibilities for accessing nitrogen-containing heterocyclic systems.

Experimental Protocol: Diels-Alder Reaction of this compound

This protocol provides a general procedure for the Diels-Alder reaction of this compound with an electron-deficient diene.

Materials:

  • This compound

  • Electron-deficient diene (e.g., dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate)

  • Toluene, anhydrous

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous toluene (10 mL).

  • Add the electron-deficient diene (1.1 mmol, 1.1 equiv) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC. The reaction time can vary from a few hours to several days depending on the reactivity of the diene.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired cycloadduct.

Part 2: Bioactive Molecules Derived from Vinyl Indoles

The synthetic transformations described above open the door to a wide range of indole derivatives with significant biological potential. The strategic incorporation of the this compound moiety and its subsequent functionalization have led to the discovery of compounds with diverse pharmacological activities.

Anticancer and Antiproliferative Agents

The indole scaffold is a common feature in many anticancer drugs. Derivatives of vinyl indoles have shown promising antiproliferative properties. For instance, certain N-vinylindoles have been found to induce apoptosis in cancer cell lines.[17] The ability to readily functionalize the vinyl group allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Antimicrobial and Antiviral Applications

Indole derivatives have a long history of use as antimicrobial agents.[4] The vinyl group can be functionalized to introduce pharmacophores known to be important for antimicrobial activity. For example, the synthesis of indole-containing vinyl sulfides has been reported to yield compounds with noteworthy antioxidant and anticholinesterase activity, suggesting their potential in managing oxidative stress-related diseases and neurodegenerative disorders.[18]

CNS-Active Compounds

Given the structural similarity of indole to neurotransmitters like serotonin, it is not surprising that many indole derivatives exhibit CNS activity. The functionalization of this compound can lead to compounds that modulate the activity of various receptors and enzymes in the central nervous system. For example, 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been investigated for their effects on cholinesterases and their antioxidant properties.[19]

Signaling Pathway Visualization: A Hypothetical Mechanism of Action

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylation VinylIndole This compound Derivative VinylIndole->Receptor Inhibition Kinase_B Kinase B Kinase_A->Kinase_B Activation TF Transcription Factor Kinase_B->TF Phosphorylation Gene_Expression Gene Expression (Apoptosis) TF->Gene_Expression Regulation

Caption: Hypothetical signaling pathway inhibited by a this compound derivative.

Conclusion and Future Perspectives

This compound has firmly established itself as a versatile and valuable building block in medicinal chemistry. Its synthetic tractability, particularly through powerful palladium-catalyzed cross-coupling and cycloaddition reactions, provides a robust platform for the generation of molecular diversity. The demonstrated biological activities of its derivatives, spanning from anticancer to antimicrobial and CNS-related effects, highlight the immense potential that still lies within this seemingly simple synthon.

Future research will undoubtedly focus on the development of more efficient and stereoselective methods for the functionalization of this compound. The exploration of novel reaction partners and catalytic systems will continue to expand the accessible chemical space. As our understanding of the molecular basis of diseases deepens, the rational design of this compound-based compounds targeting specific biological pathways will pave the way for the next generation of innovative therapeutics. The journey of the indole scaffold in medicine is far from over, and this compound is poised to play a leading role in its exciting next chapter.

References

  • Kornicka, A., et al. (2025). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. PubMed Central.
  • Al-Tel, T. H., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
  • Various Authors. (N.D.). Examples of bioactive molecules containing indole in core structure.
  • Sokolov, V. B., et al. (2019). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles.
  • dos Santos, C. F. B., et al. (2024).
  • BenchChem. (2025). Application Notes and Protocols for C-3 Functionalization of the 5-Chloro-1H-indole Nucleus. BenchChem.
  • Singh, S., & Singh, P. (N.D.). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. [No Source Provided].
  • S. L, S., & M, S. (N.D.). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal.
  • Kaur, M., & Singh, M. (N.D.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
  • Smith, A. B., et al. (2021). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. RSC Publishing.
  • Organic Chemistry Portal. (N.D.). Heck Reaction. Organic Chemistry Portal.
  • Maccarone, A. D., et al. (N.D.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [No Source Provided].
  • Neochoritis, C. G., et al. (N.D.). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions.
  • Various Authors. (N.D.). Representative bioactive molecules containing the 1H‐imidazo[1,5‐a]indol‐3(2H)‐one motif.
  • Singh, S., & Singh, P. (2025). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. [No Source Provided].
  • Driver, T. G., et al. (N.D.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[11][20]-Fused Indole Heterocycles. PubMed Central.

  • Various Authors. (2025). Synthesis of N-vinyl substituted indoles and their acid-catalyzed behavior.
  • Wikipedia. (N.D.). Intramolecular Heck reaction. Wikipedia.
  • Shetty, P., & K, S. (N.D.). A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. International Journal of Pharmacy & Therapeutics.
  • Baran, P. S., et al. (N.D.).
  • MDPI. (2023). 5-Vinyl-1H-tetrazole. MDPI.
  • Al-Hussain, S. A., et al. (N.D.).
  • Dounay, A. B., & Overman, L. E. (N.D.). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis.
  • Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[11][20]-Fused Indole Heterocycles. ACS Publications.

  • Maleckar, K. A., et al. (N.D.). Diels-Alder reactions of five-membered heterocycles containing one heteroatom.
  • Organic Chemistry Portal. (N.D.). Suzuki Coupling. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
  • Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PubMed Central.
  • Sigma-Aldrich. (N.D.). Inverse Electron Demand Diels-Alder Reactions. Sigma-Aldrich.
  • Brandl, F., et al. (2015).
  • Kolishetti, N., et al. (N.D.). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. PubMed Central.

Sources

Synthesis and Biological Screening of 5-Vinyl-1H-indole Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Among the vast landscape of indole derivatives, those functionalized with a vinyl group at the 5-position have emerged as a promising class of compounds for biological screening. This guide provides a comprehensive overview of the synthesis of 5-vinyl-1H-indole derivatives and detailed protocols for their subsequent evaluation in anticancer and antimicrobial assays, offering valuable insights for researchers in drug discovery and development.

Introduction to the Significance of 5-Vinyl-1H-indoles

The introduction of a vinyl group at the C5 position of the indole ring offers a unique opportunity to explore new chemical space and modulate biological activity. This functional group can participate in various chemical transformations, allowing for further diversification of the lead compounds. Moreover, the vinyl moiety can influence the electronic properties and steric profile of the indole core, potentially leading to enhanced binding affinity and selectivity for biological targets. The inherent reactivity of the vinyl group also opens avenues for its role as a Michael acceptor or its participation in cycloaddition reactions, further expanding the potential mechanisms of action.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be approached through several reliable and versatile methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the vinyl group. Here, we detail three primary strategies: the Wittig reaction, the Heck coupling, and the Suzuki coupling.

Diagram of Synthetic Pathways

Synthetic_Pathways cluster_0 Wittig Reaction cluster_1 Heck Coupling cluster_2 Suzuki Coupling 5-Formyl-1H-indole 5-Formyl-1H-indole 5-Vinyl-1H-indole_W This compound Derivative 5-Formyl-1H-indole->5-Vinyl-1H-indole_W Base Wittig_Reagent Phosphonium Ylide (Wittig Reagent) Wittig_Reagent->5-Vinyl-1H-indole_W 5-Bromo-1H-indole 5-Bromo-1H-indole 5-Vinyl-1H-indole_H This compound Derivative 5-Bromo-1H-indole->5-Vinyl-1H-indole_H Pd Catalyst, Base Alkene Alkene Alkene->5-Vinyl-1H-indole_H 5-Bromo-1H-indole_S 5-Bromo-1H-indole 5-Vinyl-1H-indole_S This compound Derivative 5-Bromo-1H-indole_S->5-Vinyl-1H-indole_S Pd Catalyst, Base Vinylboronic_Acid Vinylboronic Acid or Ester Vinylboronic_Acid->5-Vinyl-1H-indole_S

Caption: Key synthetic routes to this compound derivatives.

Protocol 1: Synthesis via Wittig Reaction

The Wittig reaction is a powerful method for olefination, converting an aldehyde or ketone to an alkene.[3][4] For the synthesis of 5-vinyl-1H-indoles, this involves the reaction of 5-formyl-1H-indole with a phosphorus ylide (Wittig reagent).

Rationale: This method is particularly useful for introducing a variety of substituents on the vinyl group by simply modifying the structure of the phosphonium salt used to generate the ylide. The reaction conditions are generally mild, and the formation of the carbon-carbon double bond is highly specific.

Detailed Step-by-Step Protocol:

  • Preparation of the Wittig Reagent:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equivalents).

    • Allow the mixture to stir at room temperature for 1 hour. The formation of the bright yellow or orange ylide indicates a successful reaction.

  • Wittig Reaction:

    • Dissolve 5-formyl-1H-indole (1.0 equivalent) in anhydrous THF in a separate flask.

    • Slowly add the solution of 5-formyl-1H-indole to the freshly prepared Wittig reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound derivative.

Protocol 2: Synthesis via Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] This method provides a direct route to 5-vinylindoles starting from the readily available 5-bromo-1H-indole.

Rationale: The Heck reaction offers excellent functional group tolerance and allows for the direct vinylation of the indole core. Microwave-assisted Heck couplings can significantly reduce reaction times.

Detailed Step-by-Step Protocol: [6]

  • Reaction Setup:

    • To a microwave reaction vial, add 5-bromo-1H-indole (1.0 equivalent), sodium carbonate (Na₂CO₃) (2.0 equivalents), sodium palladium tetrachloride (Na₂PdCl₄) (0.02 equivalents), and SPhos (a phosphine ligand) (0.04 equivalents).

    • Purge the vial with argon.

  • Reaction Execution:

    • Add a mixture of acetonitrile and water as the solvent, followed by the alkene (e.g., styrene) (1.2 equivalents).

    • Seal the vial and place it in a microwave reactor.

    • Heat the reaction to 120 °C for 20 minutes.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Remove the solvent under reduced pressure.

    • Purify the residue by flash chromatography to yield the 5-vinylindole product.

Protocol 3: Synthesis via Suzuki Coupling

The Suzuki coupling is another powerful palladium-catalyzed cross-coupling reaction that utilizes an organoboron reagent, such as a vinylboronic acid or a potassium vinyltrifluoroborate, to form a carbon-carbon bond with an organic halide.[7][8]

Rationale: The Suzuki coupling is known for its mild reaction conditions, high yields, and the commercial availability of a wide range of boronic acids and their derivatives. The use of potassium vinyltrifluoroborate offers advantages in terms of stability and ease of handling compared to some boronic acids.[4][9]

Detailed Step-by-Step Protocol: [7]

  • Reaction Setup:

    • To a reaction vial, add 5-bromo-1H-indole (1.0 equivalent), potassium vinyltrifluoroborate (1.5 equivalents), and cesium carbonate (Cs₂CO₃) (3.0 equivalents).

    • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents) and a suitable phosphine ligand like SPhos (0.1 equivalents) in a 4:1 mixture of THF and water.

  • Reaction Execution:

    • Add the catalyst solution to the reaction vial containing the solids.

    • Seal the vial and stir the mixture at 80 °C for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the this compound.

Biological Screening of this compound Derivatives

Once synthesized, the this compound derivatives can be subjected to a battery of biological assays to evaluate their potential as therapeutic agents. Here, we focus on protocols for anticancer and antimicrobial screening.

Anticancer Activity Screening

A common initial step in anticancer drug discovery is to assess the cytotoxic effects of the compounds on various cancer cell lines.

Anticancer_Screening Start Synthesized This compound Derivatives Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Start->Cell_Culture Compound_Treatment Treat Cells with Serial Dilutions of Compounds Cell_Culture->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay (or other viability assay) Incubation->MTT_Assay Data_Analysis Measure Absorbance and Calculate Cell Viability MTT_Assay->Data_Analysis IC50_Determination Determine IC50 Values Data_Analysis->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Caption: Workflow for in vitro anticancer screening.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Rationale: This assay is a rapid, sensitive, and widely accepted method for high-throughput screening of potential anticancer drugs.

Detailed Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Compound IDR1R2MCF-7 IC₅₀ (µM)[1][10]A549 IC₅₀ (µM)[11]HCT116 IC₅₀ (µM)[12]
This compound HH> 50> 50> 50
Derivative A ClH15.221.818.5
Derivative B OCH₃H8.512.310.1
Derivative C HPhenyl5.17.96.4
Doxorubicin --0.81.10.9

Note: The data in this table is illustrative and intended to provide a template for presenting experimental results. Actual values will vary depending on the specific derivatives and experimental conditions.

Antimicrobial Activity Screening

The antimicrobial potential of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi.

Antimicrobial_Screening Start Synthesized This compound Derivatives Microorganism_Culture Culture Bacterial and Fungal Strains (e.g., S. aureus, E. coli, C. albicans) Start->Microorganism_Culture Broth_Microdilution Perform Broth Microdilution Assay with Serial Dilutions of Compounds Microorganism_Culture->Broth_Microdilution Incubation Incubate at Optimal Temperature for 18-24 hours Broth_Microdilution->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Determination->SAR_Analysis

Caption: Workflow for in vitro antimicrobial screening.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][13]

Rationale: This method allows for the quantitative determination of the lowest concentration of a compound that inhibits the visible growth of a microorganism, providing a standardized measure of antimicrobial activity.

Detailed Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight.

    • Dilute the culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).

  • Compound Dilution:

    • Perform serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Compound IDR1R2S. aureus MIC (µg/mL)[2][13]E. coli MIC (µg/mL)[2][13]C. albicans MIC (µg/mL)[2]
This compound HH> 128> 128> 128
Derivative D BrH326464
Derivative E NO₂H163232
Derivative F HPyridyl81616
Ciprofloxacin --0.50.25-
Fluconazole ----2

Note: The data in this table is illustrative and intended to provide a template for presenting experimental results. Actual values will vary depending on the specific derivatives and experimental conditions.

Structure-Activity Relationship (SAR) Insights

The systematic synthesis and biological evaluation of a library of this compound derivatives can provide valuable structure-activity relationship (SAR) information.

Key Considerations for SAR Analysis:

  • Substitution on the Vinyl Group: The nature of the substituent on the vinyl group can significantly impact activity. Electron-withdrawing groups may enhance activity by increasing the electrophilicity of the double bond, making it more susceptible to nucleophilic attack by biological targets. Bulky substituents may influence steric interactions within the binding pocket of a target protein.

  • Substitution on the Indole Ring: Modifications at other positions of the indole ring, in conjunction with the 5-vinyl group, can fine-tune the biological activity. For example, halogenation or the introduction of other functional groups on the benzene portion of the indole can alter the lipophilicity and electronic properties of the molecule.

  • N-Substitution: Alkylation or acylation of the indole nitrogen can impact the compound's physical properties and its ability to act as a hydrogen bond donor.

By carefully analyzing the biological data in the context of the structural modifications, researchers can identify key pharmacophoric features and guide the design of more potent and selective analogs. For instance, if derivatives with electron-withdrawing groups on the phenyl ring of a 5-styryl-indole show increased anticancer activity, this suggests that this region of the molecule may be involved in a crucial interaction with the biological target.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust toolkit for the generation of diverse libraries of these compounds. The subsequent biological screening protocols offer a clear path to evaluating their potential as anticancer and antimicrobial agents. Through a systematic approach to synthesis, screening, and SAR analysis, the exploration of this compound derivatives holds significant potential for the discovery of new and effective drugs.

References

  • El-Sayed, M. F., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Frontiers in Chemistry, 11, 1189414. [Link]

  • ResearchGate. (n.d.). The IC50 results of the synthesized against 4 cancer cell lines. [Link]

  • Shirinzadeh, H., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(2), 292-301. [Link]

  • Ökten, S., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Pharmaceuticals, 16(7), 933. [Link]

  • Schmid, J., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Molecules, 28(1), 434. [Link]

  • Stankova, I., et al. (2022). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules, 27(19), 6649. [Link]

  • One-pot synthesis of potential anticancer indole derivatives. (2024). AIMS Press. [Link]

  • Anti-cancer activities of pyrazolo[1,5-a]indole derivatives. (2000). Chemical & Pharmaceutical Bulletin, 48(11), 1628-33. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • In Silico Studies of Indole Derivatives as Antibacterial Agents. (n.d.). Semantic Scholar. [Link]

  • Wittig Reaction - Common Conditions. (n.d.). The Reaction Explorer. [Link]

  • An insight into the recent developments in anti-infective potential of indole and associated hybrids. (2022). Bioorganic Chemistry, 122, 105739. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Missouri–St. Louis. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). Journal of Medicinal Chemistry, 57(11), 4877–4888. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [Link]

  • Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. (2011). Medicinal Chemistry Research, 20(8), 1183-1191. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of the most bioactive indole–1,2,4-triazole compounds as anti-Hep-G2 pharmacophore. [Link]

  • Design and synthesis of an indol derivative as antibacterial agent against Staphylococcus aureus. (2017). Investigacion Clinica, 58(2), 154-167. [Link]

  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). European Journal of Medicinal Chemistry, 203, 112595. [Link]

Sources

Application Note: A Scalable and Efficient Synthesis of 5-Vinyl-1H-indole via Palladium-Catalyzed Heck Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Vinyl-1H-indole is a critical building block in the synthesis of various pharmacologically active compounds and advanced materials. Its efficient production on a large scale is paramount for drug development and manufacturing. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. We present a robust, two-step process commencing with the selective bromination of indole, followed by a highly efficient palladium-catalyzed Heck coupling reaction. The protocol emphasizes scalability, safety, and high-yield production, addressing common challenges encountered during the transition from benchtop to pilot-plant scale.

Introduction and Strategic Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry. The introduction of a vinyl group at the C5 position creates a versatile handle for further functionalization, enabling the synthesis of complex molecular architectures. While several methods exist for this transformation, many are not amenable to large-scale production due to factors such as reagent cost, safety concerns, or low yields.

This guide focuses on a synthetic strategy centered around the Mizoroki-Heck reaction . This palladium-catalyzed cross-coupling of a halo-arene with an alkene is one of the most powerful and reliable methods for C-C bond formation.[1][2] We have selected this route for its:

  • High Efficiency and Selectivity: The Heck reaction is known for its high yields and predictable regioselectivity.[2]

  • Scalability: The reaction conditions can be adapted for multi-kilogram production with appropriate engineering controls.

  • Substrate Availability: The key starting material, 5-bromo-1H-indole, can be prepared efficiently from commercially available indole.

An alternative approach, the Wittig reaction, involves the conversion of an aldehyde to an alkene.[3][4] While effective, this route requires the synthesis of 1H-indole-5-carbaldehyde, and the stoichiometric use of a phosphonium ylide generates a significant amount of triphenylphosphine oxide as a byproduct, complicating purification on a large scale. The Heck coupling, being a catalytic process, is more atom-economical and avoids this issue.

Overall Synthesis Workflow

The production of this compound is achieved in two primary stages, as illustrated in the workflow diagram below. The process begins with the synthesis of the key intermediate, 5-bromo-1H-indole, followed by the final vinylation step.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Vinylation Reaction Indole Indole Bromination Step 1: Bromination (NBS, DMF) Indole->Bromination BromoIndole 5-Bromo-1H-indole Bromination->BromoIndole Purification1 Purification (Recrystallization) BromoIndole->Purification1 Heck Step 2: Heck Coupling (Pd Catalyst, Base) Purification1->Heck Intermediate Transfer VinylSource Potassium Vinyltrifluoroborate VinylSource->Heck CrudeProduct Crude this compound Heck->CrudeProduct Purification2 Purification (Column Chromatography / Distillation) CrudeProduct->Purification2 FinalProduct Pure this compound Purification2->FinalProduct Heck_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Intermediate1 R-Pd(II)-X (R = Indolyl, X = Br) OxAdd->Intermediate1 Coordination Alkene Coordination Intermediate1->Coordination Intermediate2 R-Pd(II)(Alkene)-X Coordination->Intermediate2 Insertion Migratory Insertion Intermediate2->Insertion Intermediate3 R-Alkyl-Pd(II)-X Insertion->Intermediate3 BetaElim β-Hydride Elimination Intermediate3->BetaElim Intermediate4 H-Pd(II)(Alkene)-X BetaElim->Intermediate4 RedElim Reductive Elimination Intermediate4->RedElim product This compound Intermediate4->product RedElim->Pd0 base_out [Base-H]X RedElim->base_out start 5-Bromo-1H-indole start->OxAdd vinyl Vinyl Source vinyl->Coordination base_in Base base_in->RedElim

Sources

Application Notes and Protocols for the Purification of 5-Vinyl-1H-indole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 5-Vinyl-1H-indole using column chromatography. Authored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale for each procedural choice. Special consideration is given to the inherent instability of vinyl-substituted indoles, with strategies provided to mitigate polymerization and degradation during purification. This application note is designed to be a self-validating system, ensuring that researchers can achieve high purity of this compound with a thorough understanding of the process.

Introduction: The Challenge of Purifying this compound

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The vinyl group at the 5-position offers a reactive handle for a variety of chemical transformations, including polymerization and cross-coupling reactions. However, this reactivity also presents a significant challenge during purification. The electron-rich indole nucleus, combined with the readily polymerizable vinyl moiety, makes this compound susceptible to degradation and polymerization, especially under acidic conditions or upon prolonged exposure to heat and light.

Column chromatography is the method of choice for purifying this compound from crude reaction mixtures. This technique allows for the separation of the target compound from unreacted starting materials, catalysts, and byproducts based on differential adsorption to a stationary phase. This guide will focus on the use of silica gel as the stationary phase, a common and effective choice for the purification of indole derivatives[1].

A critical consideration, and a central theme of this protocol, is the management of the compound's stability. The slightly acidic nature of standard silica gel can catalyze the degradation or polymerization of sensitive compounds like this compound. Therefore, this protocol will incorporate a key modification: the use of a triethylamine-deactivated silica gel to create a more inert environment for the purification[2].

Principles of Separation: Tailoring Chromatography for a Reactive Molecule

The successful purification of this compound by column chromatography hinges on the careful selection of the stationary and mobile phases to exploit subtle differences in polarity between the desired product and its impurities.

Stationary Phase: Deactivated Silica Gel

Silica gel is a highly porous, amorphous form of silicon dioxide with surface silanol groups (Si-OH) that act as adsorption sites. The separation of compounds on silica gel is primarily based on polarity; more polar compounds interact more strongly with the polar silanol groups and thus elute more slowly.

However, the acidic nature of these silanol groups can be detrimental to acid-sensitive compounds like this compound. To counteract this, the silica gel is pre-treated with a small amount of a basic modifier, typically triethylamine (Et₃N), which neutralizes the acidic sites[2]. This deactivation is crucial for preventing on-column degradation and ensuring a high recovery of the pure product.

Mobile Phase: The Eluent System

The mobile phase, or eluent, is a solvent or mixture of solvents that carries the sample through the column. The polarity of the mobile phase is a critical parameter that must be carefully optimized. A solvent system that is too polar will cause all compounds to elute quickly with poor separation. Conversely, a system that is not polar enough will result in very slow elution and broad, diffuse bands.

For the separation of moderately polar compounds like this compound, a mixture of a non-polar solvent and a more polar solvent is typically employed. The most common and effective combination for indole derivatives is a mixture of hexane (or petroleum ether) and ethyl acetate[1][3]. The ratio of these two solvents is adjusted to achieve optimal separation, which is determined empirically using Thin Layer Chromatography (TLC).

The Role of Thin Layer Chromatography (TLC) in Method Development

Before committing to a large-scale column separation, it is essential to develop an appropriate solvent system using TLC[4][5]. TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on a column. The goal of TLC analysis is to find a solvent mixture that gives the target compound, this compound, a retention factor (Rf) of approximately 0.2-0.4[4]. An Rf in this range generally indicates that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities with different polarities.

Detailed Application Protocol

This protocol outlines the step-by-step procedure for the purification of this compound by flash column chromatography on a laboratory scale.

Materials and Equipment
Reagents Equipment
Crude this compoundGlass chromatography column
Silica gel (230-400 mesh)Flash chromatography system (optional)
Triethylamine (Et₃N)Fraction collector or test tubes
Hexane (or Petroleum Ether)TLC plates (silica gel coated)
Ethyl AcetateTLC developing chamber
Dichloromethane (for sample loading)UV lamp (254 nm)
Anhydrous sodium sulfateRotary evaporator
TLC visualization stain (e.g., p-anisaldehyde)Round bottom flasks
Workflow Diagram

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

Step 1: TLC Method Development

  • Prepare several eluent mixtures of hexane and ethyl acetate in varying ratios (e.g., 9:1, 8:2, 7:3 v/v).

  • Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.

  • Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plates in a chamber containing the different eluent mixtures.

  • Visualize the developed plates under a UV lamp (254 nm). Indole compounds typically show strong UV absorbance.

  • Select the solvent system that provides an Rf value of ~0.2-0.4 for the main product spot and good separation from other spots.

Step 2: Preparation of Deactivated Silica Gel Slurry

  • In a fume hood, weigh the required amount of silica gel into a beaker. A general rule of thumb is to use 50-100 times the weight of the crude material.

  • Prepare the initial, least polar eluent determined from the TLC analysis. Add 1% triethylamine to this eluent mixture (e.g., for 100 mL of eluent, add 1 mL of Et₃N).

  • Slowly add the triethylamine-containing eluent to the silica gel while swirling to create a homogenous slurry. Ensure there are no dry clumps or air bubbles[6].

Step 3: Packing the Column

  • Securely clamp the chromatography column in a vertical position. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase[6].

  • Pour a small layer of sand over the cotton plug.

  • Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing.

  • Gently tap the sides of the column to dislodge any air bubbles and to ensure even packing.

  • Once all the silica has been added and has settled, add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

Step 4: Sample Loading

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Carefully add the dissolved sample onto the top of the column using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level is just at the top of the sand.

  • Carefully add a small amount of the initial eluent to wash the sides of the column and ensure all the sample is on the stationary phase.

Step 5: Elution

  • Carefully fill the column with the eluent.

  • Begin eluting the column, collecting the solvent that passes through in fractions (e.g., in test tubes or a fraction collector).

  • If a gradient elution is required (as determined by complex TLC profiles), gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

Step 6: Fraction Monitoring

  • Periodically analyze the collected fractions by TLC to determine which fractions contain the purified this compound.

  • Spot each fraction on a TLC plate alongside a spot of the original crude mixture for comparison.

  • Visualize the TLC plates under UV light.

Step 7: Combining Pure Fractions and Solvent Evaporation

  • Combine all the fractions that contain only the pure this compound into a round bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator. Be mindful of the temperature; use a water bath at or below 30 °C to minimize the risk of polymerization.

Step 8: Purity Assessment

  • The purity of the isolated this compound should be assessed by analytical techniques such as ¹H and ¹³C NMR spectroscopy.

  • Expected ¹H NMR (CDCl₃) signals for this compound: The spectrum should show characteristic signals for the vinyl protons (typically a doublet of doublets for the geminal and cis/trans protons) and the aromatic protons of the indole ring. The NH proton will appear as a broad singlet.

  • Expected ¹³C NMR (CDCl₃) signals for this compound: The spectrum will display signals for the two vinyl carbons and the eight carbons of the indole ring system.

Troubleshooting and Key Considerations

Issue Potential Cause Solution
Product degradation or polymerization on the column Acidic silica gelEnsure the silica gel is thoroughly deactivated with triethylamine. Work quickly and avoid prolonged exposure of the compound to the stationary phase.
Poor separation of product and impurities Inappropriate solvent systemRe-optimize the eluent system using TLC. Consider using a shallower solvent gradient during elution.
Co-elution of impurities with similar polarity Insufficient resolution of the columnUse a longer column or a finer mesh silica gel. Consider an alternative purification technique like preparative HPLC if baseline separation cannot be achieved.
Product does not elute from the column Eluent is not polar enoughGradually increase the polarity of the mobile phase by adding more ethyl acetate.

Safety and Handling

This compound and the solvents used in this protocol should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: The toxicological properties of this compound have not been fully investigated. Treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact. Due to its vinyl group, it is susceptible to polymerization. Store the purified compound at low temperatures, protected from light, and consider adding a radical inhibitor like BHT for long-term storage.

  • Solvents: Hexane, ethyl acetate, and dichloromethane are flammable and/or toxic. Avoid open flames and sources of ignition. Consult the Safety Data Sheets (SDS) for each solvent before use.

Conclusion

The purification of this compound by column chromatography is a highly effective method when appropriate precautions are taken to address the compound's instability. The key to a successful purification lies in the deactivation of the silica gel stationary phase with triethylamine and the careful optimization of the mobile phase composition using TLC. By following the detailed protocol and troubleshooting guidance provided in this application note, researchers can consistently obtain high-purity this compound, enabling its use in a wide range of synthetic applications.

References

  • Columbia University. (n.d.). Column Chromatography. Retrieved from [Link]

  • MDPI. (2023). Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

  • Erowid. (n.d.). Synthesis of 5-Bromo Indole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

Sources

High-Purity 5-Vinyl-1H-indole: A Detailed Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in 5-Vinyl-1H-indole Applications

This compound is a valuable heterocyclic building block in the synthesis of a wide array of functional materials and pharmacologically active compounds. Its unique structure, featuring a reactive vinyl group appended to the indole scaffold, allows for its participation in various polymerization and cycloaddition reactions. This versatility makes it a key intermediate in the development of novel polymers, organic semiconductors, and pharmaceutical agents.

For researchers, scientists, and drug development professionals, the purity of this compound is paramount. Impurities, often remnants from its synthesis, can significantly hinder downstream applications by interfering with reaction kinetics, altering material properties, or introducing unwanted toxicological profiles in drug candidates. Therefore, a robust and reliable purification method is essential to ensure the integrity and reproducibility of experimental results.

This application note provides a comprehensive, in-depth guide to the purification of this compound using the recrystallization method. Moving beyond a simple procedural outline, this document delves into the underlying principles of solvent selection, the rationale behind each step of the protocol, and troubleshooting strategies to empower researchers to achieve high-purity this compound consistently.

Scientific Principles: The Art and Science of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds based on the principle of differential solubility.[1] An ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature. Conversely, impurities should either be highly soluble at all temperatures, remaining in the liquid phase (mother liquor), or sparingly soluble even at high temperatures, allowing for their removal by hot filtration.[2]

The selection of an appropriate solvent system is the most critical factor in developing a successful recrystallization protocol. For this compound, a molecule of moderate polarity, a systematic approach to solvent screening is recommended.

Understanding Potential Impurities

The choice of recrystallization solvent is intrinsically linked to the nature of the impurities present in the crude this compound. Common synthetic routes to vinylindoles, such as the Fischer indole synthesis from a vinyl-substituted phenylhydrazine and a carbonyl compound, may introduce specific byproducts.[3] Potential impurities could include unreacted starting materials, isomers, or products of side reactions. For instance, in syntheses involving palladium-catalyzed cross-coupling, residual catalyst and ligands may be present.[4] A thorough understanding of the synthetic pathway used to generate the crude material is invaluable for selecting a solvent that will effectively exclude these contaminants.

Solvent Selection Strategy

Given the indole core and the nonpolar vinyl group, a solvent or solvent mixture of intermediate polarity is likely to be effective. Common choices for indole derivatives include alcohols, esters, and nonpolar hydrocarbons, often in combination.[5][6]

Based on the general principles of "like dissolves like" and empirical data for similar compounds, the following solvents and solvent systems are proposed for initial screening:

  • Single Solvents: Ethanol, Methanol, Ethyl Acetate, Toluene

  • Mixed Solvents:

    • Hexane/Ethyl Acetate

    • Hexane/Acetone

    • Ethanol/Water

The ideal solvent system will dissolve the this compound completely upon heating, and upon slow cooling, will yield well-formed crystals while leaving impurities dissolved in the mother liquor.

Experimental Protocol: A Step-by-Step Guide to High-Purity this compound

This protocol provides a detailed methodology for the recrystallization of this compound. It is crucial to perform a small-scale solvent screening test prior to committing the bulk of the material.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent(s) (e.g., Hexane and Ethyl Acetate)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Procedural Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration Optional cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end_product High-Purity This compound dry->end_product

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Methodology
  • Solvent System Selection (Small Scale):

    • Place a small amount (e.g., 50 mg) of crude this compound into a small test tube.

    • Add a few drops of the chosen solvent (e.g., ethyl acetate). If the solid dissolves immediately at room temperature, the solvent is too polar.

    • If the solid is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot.

    • If a single solvent is not ideal, a mixed solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate) at an elevated temperature. Then, add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and achieve a clear solution.

  • Dissolution (Large Scale):

    • Place the bulk of the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add the chosen solvent (or the "good" solvent of a mixed system) in small portions while gently heating and stirring. Continue adding solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through the filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly. Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

    • Wash the crystals with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Avoid excessive heat to prevent potential polymerization of the vinyl group.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Solvent System Hexane/Ethyl Acetate (e.g., 3:1 to 5:1 v/v)Balances polarity to achieve good solubility at high temperatures and poor solubility at low temperatures for this compound.
Dissolution Temperature Near the boiling point of the solvent mixtureEnsures complete dissolution in a minimum amount of solvent.
Cooling Rate Slow, ambient cooling followed by an ice bathPromotes the formation of larger, purer crystals and maximizes yield.
Washing Solvent Ice-cold recrystallization solvent mixtureRemoves soluble impurities without significantly dissolving the product crystals.
Drying Temperature 40-50 °C under vacuumEffectively removes residual solvent without inducing thermal degradation or polymerization.
Expected Yield 70-90%Dependent on the purity of the crude material and strict adherence to the protocol.
Expected Purity >99% (by HPLC/NMR)Recrystallization is highly effective at removing minor impurities.

Trustworthiness: A Self-Validating Protocol

The robustness of this protocol is ensured through several self-validating checkpoints:

  • Visual Confirmation of Purity: The formation of well-defined, uniformly shaped crystals is a strong indicator of high purity. Amorphous precipitates or oily residues suggest the presence of significant impurities or an inappropriate solvent choice.

  • Melting Point Analysis: A sharp melting point range for the recrystallized product, compared to a broad and depressed range for the crude material, provides a reliable measure of purity.

  • Chromatographic and Spectroscopic Analysis: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to confirm the purity of the final product and the absence of impurities present in the crude material.

Expert Insights and Troubleshooting

Causality Behind Experimental Choices:

  • Minimum Hot Solvent: Using the absolute minimum amount of hot solvent to dissolve the crude product is critical for achieving a good recovery yield.[7] Excess solvent will keep more of the product dissolved even at low temperatures.

  • Slow Cooling: Rapid cooling can lead to the crashing out of the solid as a fine powder, which can trap impurities within the crystal lattice. Slow, undisturbed cooling allows for the selective growth of pure crystals.

  • Ice-Cold Wash: Washing the collected crystals with room temperature solvent will lead to significant product loss. Using a minimal amount of ice-cold solvent is essential for removing surface impurities without dissolving the desired product.

Troubleshooting Common Issues:

  • Oiling Out: If the product separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute. To remedy this, add more of the "good" solvent to the hot solution and allow it to cool again.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Evaporate some of the solvent to increase the concentration and try cooling again. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce crystallization.

  • Colored Impurities: If the recrystallized product is colored, activated charcoal can be added to the hot solution before filtration to adsorb the colored impurities.[8] Use a minimal amount of charcoal to avoid adsorbing the desired product.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the recrystallization of this compound. By understanding the principles of solvent selection, carefully executing the experimental steps, and employing the provided troubleshooting strategies, researchers can consistently obtain high-purity material essential for the advancement of their work in materials science and drug discovery. The integrity of your research begins with the purity of your starting materials, and this guide serves as a reliable resource for achieving that critical standard.

References

  • World Intellectual Property Organization. (2014). Crystallization process of tricyclic indole derivatives. WO2014083113A1.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • American Chemical Society Publications. (2024). Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. Accounts of Chemical Research. Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Palomba, M., Vinti, E., Marini, F., Santi, C., & Bagnoli, L. (2023). Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. Molecules, 28(16), 6033. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chem LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • fieldguide2chemistry. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • ResearchGate. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Vinyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Formation of enehydrazine intermediates through coupling of phenylhydrazines with vinyl halides: entry into the Fischer indole synthesis. Retrieved from [Link]

  • ThoughtCo. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]

  • Reddit. (2014). Solubility in organic solvents and water. r/chemhelp. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Issues in 5-Vinyl-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Vinyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. We provide in-depth, field-proven insights and actionable solutions to help you optimize your experimental outcomes.

Introduction: The Significance of the this compound Scaffold

This compound is a critical intermediate in the development of a wide array of functional molecules. Its vinyl group serves as a versatile chemical handle for further elaboration, while the indole core is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals. However, its synthesis is not without challenges, ranging from product instability to low reaction yields and difficult purifications. This guide addresses these issues directly.

Section 1: Overview of Primary Synthetic Strategies

The construction of this compound can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, required scale, and tolerance of functional groups. The most common strategies involve palladium-catalyzed cross-coupling reactions starting from a halogenated indole or olefination reactions starting from an indole aldehyde.

Comparative Analysis of Synthetic Routes
Method Typical Starting Material Key Reagents Advantages Common Challenges
Suzuki-Miyaura Coupling 5-Bromo- or 5-Iodo-1H-indoleVinylboronic acid/ester, Pd catalyst, BaseHigh functional group tolerance; boronic acids are often stable and commercially available.[1]Potential for boronic acid decomposition; requires careful optimization of base and solvent.
Stille Coupling 5-Bromo- or 5-Iodo-1H-indoleVinylstannane (e.g., vinyltributyltin)Mild reaction conditions; tolerant of many functional groups.[2][3]Toxicity of organotin reagents; stoichiometric tin byproducts can be difficult to remove.[4]
Heck Vinylation 5-Bromo- or 5-Iodo-1H-indoleEthylene gas or other vinylating agent, Pd catalyst, BaseAtom-economical when using ethylene gas.[5]Can suffer from poor regioselectivity and side reactions like olefin isomerization.[6][7]
Wittig Reaction 5-Formyl-1H-indolePhosphonium ylide (e.g., from Ph₃PCH₃Br), Strong baseReliable for C=C bond formation; well-established protocol.[8]Requires strongly basic and anhydrous conditions; indole N-H must be protected; removal of triphenylphosphine oxide.[9]
Diagram 1: Synthetic Pathways to this compound

This diagram illustrates the primary synthetic transformations used to access the target molecule from common precursors.

cluster_start Starting Materials cluster_reactions Key Reactions 5_Bromo_Indole 5-Bromo-1H-indole Suzuki Suzuki Coupling (Vinylboronic Acid, Pd cat.) 5_Bromo_Indole->Suzuki Stille Stille Coupling (Vinylstannane, Pd cat.) 5_Bromo_Indole->Stille 5_Formyl_Indole 5-Formyl-1H-indole Wittig Wittig Reaction (Phosphonium Ylide, Base) 5_Formyl_Indole->Wittig Product This compound Suzuki->Product Stille->Product Heck Heck Vinylation (Ethylene, Pd cat.) Heck->Product Wittig->Product 5_Bromo_indole 5_Bromo_indole 5_Bromo_indole->Heck

Caption: Major synthetic routes to this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions

This section addresses specific experimental issues in a practical question-and-answer format.

Q1: My cross-coupling reaction (Suzuki/Stille) is giving low to no yield. What are the common causes?

A1: Low yield in palladium-catalyzed cross-coupling reactions is a frequent issue stemming from several potential sources. A systematic check is crucial.

  • Cause 1: Inactive Catalyst: The Pd(0) active species is sensitive to oxidation.

    • Solution: Ensure all reagents and solvents are thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to adding the catalyst. Use freshly opened, high-purity catalysts and ligands.

  • Cause 2: Inappropriate Base or Solvent (Suzuki Coupling): The base is critical for activating the organoboron species. Its solubility and strength are key.[1]

    • Solution: For Suzuki couplings, aqueous bases like Na₂CO₃ or K₂CO₃ are common, requiring a biphasic solvent system (e.g., Dioxane/H₂O or Toluene/H₂O).[10] If your substrate is sensitive to water, consider non-aqueous conditions with bases like K₃PO₄ or CsF in solvents such as THF or DMF.

  • Cause 3: Poor Quality of Reagents:

    • Vinylboronic Acid/Ester (Suzuki): These reagents can degrade upon storage. Purity should be checked by NMR. Consider using more stable alternatives like potassium vinyltrifluoroborate.

    • Vinylstannane (Stille): While generally stable, ensure the reagent has not degraded.[2]

    • 5-Halo-Indole: Ensure the starting material is pure and free from contaminants that could poison the catalyst.

  • Cause 4: Indole N-H Interference: The acidic proton on the indole nitrogen can interfere with the catalytic cycle, particularly by reacting with organometallic intermediates.

    • Solution: While many couplings work without protection, stubborn reactions often benefit from N-protection. An N-Boc group is a common choice as it is electron-withdrawing and can be easily removed.[11] However, some electron-withdrawing groups can deactivate the aromatic ring towards oxidative addition.

Diagram 2: Troubleshooting Low Yield in Cross-Coupling Reactions

Start Low Yield in Cross-Coupling Check_Catalyst Is the Catalyst Active? (Fresh, Handled under Inert Atm.) Start->Check_Catalyst Check_Reagents Are Reagents Pure? (Boronic Acid, Halide) Check_Catalyst->Check_Reagents Yes Sol_Catalyst Solution: Use fresh catalyst, ensure thorough deoxygenation. Check_Catalyst->Sol_Catalyst No Check_Conditions Are Conditions Optimal? (Base, Solvent, Temp.) Check_Reagents->Check_Conditions Yes Sol_Reagents Solution: Verify reagent purity via NMR. Use fresh vinylating agent. Check_Reagents->Sol_Reagents No Consider_Protection Is Indole N-H Interfering? Check_Conditions->Consider_Protection Yes Sol_Conditions Solution: Screen different bases/solvents. Optimize temperature. Check_Conditions->Sol_Conditions No Sol_Protection Solution: Protect indole nitrogen (e.g., with Boc anhydride). Consider_Protection->Sol_Protection Yes

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Q2: My product is unstable and polymerizes during workup or purification. How can I prevent this?

A2: this compound contains a reactive vinyl group attached to an electron-rich indole ring, making it susceptible to polymerization via acid-catalyzed, radical, or thermal pathways.[12][13]

  • Solution 1: Add an Inhibitor: After the reaction is complete and quenched, add a radical inhibitor to the workup mixture.

    • Recommended Inhibitors: Butylated hydroxytoluene (BHT) or hydroquinone can be added in small, catalytic amounts (e.g., 0.1 mol%) to the crude product before concentration and purification.

  • Solution 2: Avoid Acidic Conditions: The indole nucleus is sensitive to strong acids, and the vinyl group can readily polymerize under acidic conditions.

    • Workup: Use a mild basic wash (e.g., saturated NaHCO₃ solution) during the extraction process to remove any acidic residues.

    • Chromatography: Standard silica gel is acidic and can cause streaking and decomposition. Deactivate the silica by preparing a slurry with your eluent containing 1-2% triethylamine (Et₃N), then pack the column.[14] Alternatively, use neutral alumina as the stationary phase.

  • Solution 3: Minimize Heat Exposure: Avoid high temperatures during solvent evaporation.

    • Solvent Removal: Use a rotary evaporator at low temperature (<30-35 °C). If possible, co-evaporate with a lower-boiling solvent to remove high-boiling point solvents like DMF or DMSO without excessive heating.

  • Solution 4: Storage: Store the purified product under an inert atmosphere (argon or nitrogen) at low temperature (≤ -20 °C) in the dark to prevent degradation and polymerization.

Q3: My Wittig reaction on 5-formyl-1H-indole is failing. What should I check?

A3: The Wittig reaction requires careful execution, especially with a substrate containing an acidic N-H proton.[15]

  • Cause 1: Incomplete Ylide Formation: The phosphonium salt must be fully deprotonated to form the reactive ylide.

    • Solution: Use a sufficiently strong, non-nucleophilic base. n-Butyllithium (n-BuLi) in anhydrous THF is standard.[9] Ensure the reaction is performed under strictly anhydrous and inert conditions. The characteristic color change (often to deep red or orange) indicates ylide formation. Allow sufficient time for the deprotonation to complete before adding the aldehyde.

  • Cause 2: Indole N-H Deprotonation: The indole N-H (pKa ≈ 17) is acidic enough to be deprotonated by the ylide or the strong base used for its formation, consuming your reagents.

    • Solution: It is highly recommended to protect the indole nitrogen before the Wittig reaction. The benzenesulfonyl (PhSO₂) or Boc group are effective choices.[11] Protection prevents side reactions and improves the overall yield and cleanliness of the reaction.

  • Cause 3: Aldehyde Quality: Ensure the 5-formyl-1H-indole is pure. Impurities can quench the highly reactive ylide.

Q4: How do I efficiently remove the tin byproducts from my Stille coupling reaction?

A4: Removing tributyltin halides is a notorious challenge in Stille couplings.

  • Solution 1: Fluoride Wash: After the reaction, dilute the mixture with a solvent like diethyl ether or ethyl acetate and wash the organic phase with an aqueous solution of potassium fluoride (KF). The fluoride ion has a high affinity for tin and forms insoluble tributyltin fluoride, which can often be removed by filtration. Multiple washes may be necessary.

  • Solution 2: Column Chromatography: While challenging, careful column chromatography can separate the product from tin residues.

    • Technique: Use a high eluent flow rate, as tin compounds tend to streak. A solvent system of hexane/ethyl acetate, sometimes with a small percentage of triethylamine to deactivate the silica, is a good starting point.

  • Solution 3: Alternative Vinylation: If tin removal remains problematic, consider switching to a Suzuki or Heck reaction to avoid this issue altogether.

Section 3: Key Experimental Protocols

The following protocols are provided as validated starting points. Optimization may be required based on specific laboratory conditions and substrate batches.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-1H-indole

This protocol uses a stable and easy-to-handle vinylating agent.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 5-bromo-1H-indole (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and cesium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and argon three times to establish an inert atmosphere.

  • Catalyst & Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%). Add degassed toluene and water (10:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at <35 °C.

  • Purification: Purify the crude product by flash column chromatography on silica gel deactivated with 1% Et₃N, using a hexane/ethyl acetate gradient.

Protocol 2: Wittig Olefination of N-Boc-5-formyl-1H-indole

This protocol includes the necessary N-protection step.

  • Ylide Preparation: In a flame-dried, three-neck flask under argon, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Allow the resulting deep orange/red mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Aldehyde Addition: Cool the ylide solution to -78 °C. Add a solution of N-Boc-5-formyl-1H-indole (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

  • Quench & Workup: Carefully quench the reaction at 0 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography (hexane/ethyl acetate gradient) to isolate N-Boc-5-vinyl-1H-indole. The Boc group can be removed subsequently if desired (e.g., with TFA in CH₂Cl₂).

Section 4: References

  • A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]

  • Stille Coupling. OpenOChem Learn. [Link]

  • The Stille Reaction. Myers Group, Harvard University. [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][16]-Fused Indole Heterocycles. ACS Publications. [Link]

  • Wittig Reaction. Chem-Station. [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]

  • Grignard Reaction. University of Wisconsin-River Falls. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. National Institutes of Health (NIH). [Link]

  • Synthesis Of 2-Aryl- and 2-Vinyl-1H-indoles via Palladium-Catalyzed Cross-Coupling of Aryl and Vinyl Halides with 1-Carboxy-2-(tributylstannyl)indole. ACS Publications. [Link]

  • Stille Coupling. SynArchive. [Link]

  • Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. ACS Publications. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. ECSOC-8. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • A FACILE SYNTHESIS OF NOVEL 3-VINYL-1H-INDOLE-2-CARBOXYLIC ACID–2. Université d'Oran. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. MDPI. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • 5-Vinyl-1H-tetrazole. ResearchGate. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Synthesis of N-vinyl indoles with different vinyl selenones. ResearchGate. [Link]

  • Grignard Reaction Mechanism. BYJU'S. [Link]

  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. ResearchGate. [Link]

  • A novel method for the formylation of Grignard reagent. ResearchGate. [Link]

  • Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. ResearchGate. [Link]

  • 5-Vinyl-1H-tetrazole. MDPI. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Middle East Technical University. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. University of Liverpool. [Link]

  • Why Do Some Fischer Indolizations Fail?. National Institutes of Health (NIH). [Link]

  • Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. National Institutes of Health (NIH). [Link]

  • 5-Ethenyl-1H-indole. PubChem. [Link]

  • Crystallization purification of indole. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for 5-Vinyl-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Vinyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of this valuable building block.

Introduction to this compound Synthesis

This compound is a key intermediate in the synthesis of various biologically active compounds and functional materials. Achieving high yields of this compound can be challenging due to potential side reactions and the sensitive nature of the indole nucleus. This guide will focus on two primary and robust synthetic strategies: the Palladium-Catalyzed Heck Coupling and the Wittig Reaction. We will explore the intricacies of each method, providing practical advice to overcome common hurdles and maximize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for my needs, Heck Coupling or the Wittig Reaction?

A1: The choice between the Heck Coupling and the Wittig Reaction depends on the availability of your starting materials and the scale of your synthesis.

  • Heck Coupling: This is an excellent choice if you have access to a 5-haloindole (e.g., 5-bromo-1H-indole) and a suitable vinylating agent. It is a powerful C-C bond-forming reaction with good functional group tolerance.[1][2]

  • Wittig Reaction: This route is preferable if your starting material is 5-formyl-1H-indole. The Wittig reaction is a classic and reliable method for converting aldehydes and ketones into alkenes.[3][4]

Q2: I am observing a significant amount of starting material remaining in my Heck reaction. What are the likely causes?

A2: Incomplete conversion in a Heck reaction is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. Key factors to investigate include:

  • Catalyst Inactivity: Ensure your palladium catalyst is active. Pd(0) species are sensitive to oxygen, so proper degassing of your reaction mixture and maintaining an inert atmosphere (Argon or Nitrogen) are critical.[5]

  • Ligand Choice: The choice of phosphine ligand is crucial. For electron-rich substrates like indoles, bulky and electron-rich ligands can be beneficial.

  • Base Strength: The base plays a key role in the catalytic cycle. Ensure you are using a suitable base (e.g., a tertiary amine or an inorganic carbonate) in sufficient quantity.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. An optimal temperature needs to be determined for your specific substrate and catalyst system.

Q3: My Wittig reaction is giving a low yield of this compound. What should I troubleshoot?

A3: Low yields in a Wittig reaction can result from several factors, from the initial ylide formation to the olefination step.

  • Inefficient Ylide Generation: The deprotonation of the phosphonium salt to form the ylide is a critical step. Ensure you are using a sufficiently strong base (e.g., n-butyllithium, sodium hydride) and anhydrous conditions.[6][7]

  • Ylide Instability: Phosphorus ylides can be sensitive to air and moisture. It is best to generate the ylide in situ and use it immediately.[8]

  • Steric Hindrance: While less of a concern with an aldehyde, significant steric bulk on either the ylide or the carbonyl compound can hinder the reaction.[9]

  • Side Reactions: The highly basic conditions can sometimes lead to side reactions with other functional groups on your starting material.

Q4: How can I effectively purify my crude this compound?

A4: Purification of this compound typically involves column chromatography followed by recrystallization.

  • Column Chromatography: Silica gel column chromatography is effective for removing the majority of impurities, such as residual catalyst, ligands (in the case of Heck coupling), and triphenylphosphine oxide (from the Wittig reaction). A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, is often effective.[10]

  • Recrystallization: For obtaining highly pure material, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be employed after column chromatography.[11] Indole derivatives can sometimes be sensitive to acidic silica gel, which may cause degradation. In such cases, deactivating the silica gel with a base like triethylamine or using an alternative stationary phase like alumina can be beneficial.[12]

Troubleshooting Guides

Troubleshooting the Heck Coupling for this compound Synthesis
Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Palladium Catalyst (Pd black formation).2. Insufficiently inert atmosphere.3. Inappropriate ligand or base.4. Low reaction temperature.1. Use a fresh, high-quality palladium precursor. Consider using a more robust pre-catalyst.2. Thoroughly degas the solvent and reactants. Maintain a positive pressure of an inert gas (Ar or N₂).3. Screen different phosphine ligands (e.g., PPh₃, P(o-tol)₃) and bases (e.g., Et₃N, K₂CO₃, Cs₂CO₃).4. Gradually increase the reaction temperature in increments of 10-20 °C.
Formation of Side Products (e.g., homocoupling of 5-bromoindole) 1. Presence of oxygen.2. Suboptimal reaction stoichiometry.1. Ensure rigorous exclusion of air from the reaction.2. Use a slight excess of the vinylating agent.
Isomerization of the Vinyl Group 1. Reversible β-hydride elimination and re-addition.1. This is an inherent challenge in some Heck reactions. Modifying the ligand or adding certain additives can sometimes suppress isomerization.
Troubleshooting the Wittig Reaction for this compound Synthesis
Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete ylide formation.2. Degradation of the ylide.3. Low reactivity of the aldehyde.1. Use a stronger base or a different solvent system for ylide generation. Ensure anhydrous conditions.2. Generate the ylide in situ and add the aldehyde promptly.3. While 5-formylindole should be sufficiently reactive, ensure its purity.
Complex Mixture of Products 1. Side reactions due to the strong base.2. Epimerization at a stereocenter (if applicable).1. Lower the reaction temperature during ylide formation and the subsequent reaction with the aldehyde.2. Consider using milder bases if possible, although this may affect the efficiency of ylide formation.
Difficulty in Removing Triphenylphosphine Oxide 1. High polarity and crystallinity of the byproduct.1. Use column chromatography with a carefully chosen eluent system.2. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can aid in its removal.

Experimental Protocols

Protocol 1: Synthesis of this compound via Heck Coupling

This protocol is a general guideline for the palladium-catalyzed Heck coupling of 5-bromo-1H-indole with a vinylating agent, such as vinylboronic acid pinacol ester. Optimization may be required for specific substrates and scales.[13]

Materials:

  • 5-Bromo-1H-indole

  • Vinylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous, degassed solvent (e.g., DMF, dioxane, or acetonitrile)

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-1H-indole (1.0 equiv.), potassium carbonate (2.0-3.0 equiv.), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the vinylboronic acid pinacol ester (1.2-1.5 equiv.).

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Wittig Reaction

This protocol outlines a general procedure for the Wittig reaction of 5-formyl-1H-indole with methyltriphenylphosphonium bromide.

Materials:

  • Methyltriphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium in hexanes or sodium hydride)

  • Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

  • 5-Formyl-1H-indole

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1-1.2 equiv.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.0-1.1 equiv.) to the stirred suspension. The formation of the ylide is often indicated by a color change (e.g., to a yellow or orange slurry).

  • Stir the mixture at 0 °C for 30-60 minutes, then cool to -78 °C (dry ice/acetone bath).

  • Dissolve 5-formyl-1H-indole (1.0 equiv.) in anhydrous THF and add it dropwise to the cold ylide solution.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.[2]

Visualization of Workflows and Mechanisms

Heck Coupling Catalytic Cycle

Heck_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Pd(II)-X) Pd(0)L2->Oxidative_Addition Ar-X Coordination Olefin Coordination Oxidative_Addition->Coordination Alkene Insertion Migratory Insertion Coordination->Insertion Elimination β-Hydride Elimination Insertion->Elimination Reductive_Elimination Reductive Elimination Elimination->Reductive_Elimination Product Release Reductive_Elimination->Pd(0)L2 Base

Caption: Simplified catalytic cycle for the Heck reaction.

Wittig Reaction Workflow

Wittig_Workflow cluster_Ylide Ylide Formation cluster_Olefin Olefination Phosphonium_Salt R-CH₂-PPh₃⁺X⁻ Ylide Phosphorus Ylide (R-CH=PPh₃) Phosphonium_Salt->Ylide + Base Base Strong Base Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Aldehyde Aldehyde 5-Formyl-1H-indole Product This compound Oxaphosphetane->Product Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: General workflow for the Wittig reaction.

Product Characterization: this compound

Proper characterization of the final product is essential to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

Expected ¹H NMR Signals:

The ¹H NMR spectrum of this compound will show characteristic signals for the indole ring protons and the vinyl group protons. The vinyl group will present as a distinct AMX or ABX spin system.

  • Indole NH: A broad singlet typically downfield (δ > 8.0 ppm).

  • Aromatic Protons (H2, H3, H4, H6, H7): Signals in the aromatic region (δ 6.5-8.0 ppm) with characteristic coupling patterns for the indole ring.

  • Vinyl Protons:

    • Hα (adjacent to the indole ring): A doublet of doublets.

    • Hβ (trans to Hα): A doublet of doublets.

    • Hβ' (cis to Hα): A doublet of doublets.

The specific chemical shifts and coupling constants can be influenced by the solvent used for NMR analysis.[9][14][15][16][17]

Expected ¹³C NMR Signals:

The ¹³C NMR spectrum will show signals for the eight carbons of the indole ring and the two carbons of the vinyl group. The chemical shifts will be characteristic of the sp² hybridized carbons in the aromatic and alkene systems.[9][16][17]

References

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345–390.
  • Stepień, M. Anomalous stereoselectivity in the Wittig reaction: the role of steric interactions. J. Org. Chem.2013, 78 (18), 9512–9516.
  • Byrne, P. A.; Gilheany, D. G. The modern interpretation of the Wittig reaction mechanism. Chem. Soc. Rev.2013, 42 (16), 6670–6683.
  • Aragoncillo, C.; et al. Mechanism and Stereoselectivity of the Aza-Wittig Reaction between Phosphazenes and Aldehydes. J. Org. Chem.2006, 71 (7), 2839–2847.
  • Wang, Z.; et al. The Stereoselectivity of the Wittig Reactions. University Chemistry2023.
  • Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954, 87 (9), 1318–1330.
  • García-Melchor, M.; et al.
  • BenchChem. Method Refinement for Enhancing the Purity of 5-(thiophen-2-yl)-1H-indole. BenchChem Technical Documents2025.
  • Robertson, F. J. A Highly Versatile One-Pot Aqueous Wittig Reaction. World J. Chem. Educ.2016, 4 (5), 101-106.
  • BenchChem. Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. BenchChem Technical Documents2025.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer, 2007.
  • Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989, 89 (4), 863–927.
  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • University of Rochester. Recrystallization and Crystallization. [Link]

  • Common Organic Chemistry. Wittig Reaction - Wittig Reagents (in situ). [Link]

  • University of California, Irvine. Coupling constants for 1H and 13C NMR. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
  • Wikipedia. Wittig reaction. [Link]

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • BenchChem. Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery. BenchChem Technical Documents2025.
  • Organic Syntheses. Methylenecyclohexane. Org. Synth.1960, 40, 66.
  • Scribd. Coupling Constants For 1h and 13c NMR. [Link]

  • BenchChem. Application Notes and Protocols for the Synthesis of 6-Hepten-1-ol via the Wittig Reaction. BenchChem Technical Documents2025.
  • The Royal Society of Chemistry. Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]

  • BenchChem. Technical Support Center: Purification of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole. BenchChem Technical Documents2025.
  • Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds. Springer, 2000.
  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • ResearchGate. 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants, H-H and H-C Correlations in gHMBC, gCOSY, and gHSQC. [Link]

  • Le Men-Olivier, L.; et al. The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes. Can. J. Chem.1982, 60 (14), 1845–1855.
  • House, H. O.; Jones, V. K.; Frank, G. A. The Wittig Synthesis. I. Use of Certain Aliphatic Aldehydes As Intermediates in the Synthesis of Olefins. J. Org. Chem.1964, 29 (11), 3327–3333.
  • BenchChem. Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions. BenchChem Technical Documents2025.
  • Master Organic Chemistry. Wittig Reaction: Mechanism and Examples. [Link]

  • Yang, H.; et al. Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Tetrahedron Lett.2013, 54 (22), 2785-2788.
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem Technical Documents2025.
  • Xiao, F.; et al. Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. Org. Lett.2006, 8 (19), 4255–4258.
  • de la Herrán, G.; et al. Catalyzed Mizoroki–Heck Reaction or C–H Activation.

Sources

"preventing unwanted polymerization of 5-Vinyl-1H-indole during reaction"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Monomer Stability. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of unwanted polymerization of 5-Vinyl-1H-indole during chemical reactions. As Senior Application Scientists, we have designed this resource to provide both practical solutions and the underlying scientific principles to ensure the success and safety of your experiments.

Introduction: The Challenge of this compound Stability

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] However, its vinyl group makes it highly susceptible to spontaneous, uncontrolled polymerization. This process, typically initiated by free radicals, can lead to failed reactions, product loss, and potentially hazardous exothermic events.[2][3] Furthermore, the indole ring itself is sensitive to acidic conditions, which can catalyze degradation or side reactions.[4][5]

This guide is structured to help you navigate these challenges, from understanding the root causes of polymerization to implementing effective preventative measures.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Understanding the Polymerization Problem

Question 1: Why is my this compound polymerizing, and what is the mechanism?

Answer: The primary cause of unwanted polymerization is the presence of free radicals, which initiate a chain reaction involving the vinyl group.[6][7][8] This process occurs in three main stages:

  • Initiation: A free radical (R•), which can be generated by heat, light, or a chemical initiator (e.g., peroxides), attacks the carbon-carbon double bond of the vinylindole monomer. This creates a new, larger radical.[6]

  • Propagation: The newly formed radical monomer attacks another vinylindole molecule, extending the polymer chain and regenerating the radical at the growing end. This step repeats rapidly, consuming the monomer.

  • Termination: The reaction stops when two radicals combine (coupling) or react in a way that eliminates the radical ends (disproportionation), resulting in a stable polymer chain.[6]

Triggers for free radical formation are ubiquitous in a lab environment and include:

  • Heat: Elevated temperatures can cause thermal decomposition of trace impurities or the monomer itself to form radicals.[3]

  • Light: UV light possesses sufficient energy to initiate radical formation.

  • Atmospheric Oxygen: While seemingly counterintuitive, oxygen can react with monomers to form peroxide radicals, which are potent polymerization initiators, especially in the absence of a suitable inhibitor.[2]

  • Acidic Conditions: Strong acids can catalyze degradation pathways or cationic polymerization of the vinyl group, leading to insoluble materials.[4]

Diagram 1: Free-Radical Polymerization of Vinyl Monomers

cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Initiator Initiator (Heat, Light, R•) Radical Initiator Radical (R•) Initiator->Radical Forms Monomer This compound (Monomer) MonomerRadical Monomer Radical (M•) Monomer->MonomerRadical Attacks Radical->MonomerRadical Attacks GrowingChain Growing Polymer Chain (Mn•) MonomerRadical->GrowingChain Chain Growth GrowingChain->GrowingChain Termination Termination GrowingChain->Termination Polymer Stable Polymer (Product) Termination->Polymer

Caption: The three stages of free-radical polymerization.

Category 2: Inhibitor Selection and Usage

Question 2: My this compound came with a stabilizer. What is it, and do I need to remove it?

Answer: Commercially available vinyl monomers are almost always shipped with a small amount of a polymerization inhibitor to ensure stability during transport and storage.[3] For vinylindoles and similar monomers, common inhibitors include:

  • 4-tert-Butylcatechol (TBC): A highly effective inhibitor, often preferred for styrene and other reactive monomers.[9][10][11]

  • Hydroquinone (HQ): A widely used general-purpose inhibitor for vinyl monomers.[12][13][14]

  • Phenothiazine (PTZ): An excellent inhibitor that functions as a radical scavenger and is effective even at high temperatures and under anaerobic conditions.[15][16][17][18]

You must remove the inhibitor before your reaction. Inhibitors work by quenching the very reactive intermediates required for many chemical transformations, not just polymerization. Leaving the inhibitor in your reaction flask can slow down or completely prevent your desired reaction from occurring.

Question 3: How do I choose the right inhibitor for temporary storage or during a process like distillation?

Answer: The choice of inhibitor depends on the specific conditions of your process. All three common inhibitors—TBC, HQ, and PTZ—are effective radical scavengers.[12][16][18] A key difference is their mechanism and operational requirements. Phenolic inhibitors like TBC and HQ function most effectively in the presence of oxygen.[2][12][13] Oxygen reacts with initiating radicals to form peroxy-radicals, which are then efficiently scavenged by the inhibitor.[2] In contrast, phenothiazine can function under anaerobic (oxygen-free) conditions.[15][18]

InhibitorTypical ConcentrationMechanismKey Considerations
4-tert-Butylcatechol (TBC) 10-100 ppmRadical ScavengerRequires oxygen to be effective.[2] Easily removed with a basic wash.
Hydroquinone (HQ) 100-1000 ppmRadical ScavengerRequires oxygen.[12][13] Can be less effective than TBC at elevated temperatures.[10]
Phenothiazine (PTZ) 50-500 ppmRadical ScavengerEffective in both aerobic and anaerobic conditions.[15][18] Useful for high-temperature distillations.

Question 4: I need to remove the inhibitor before my reaction. What is the best protocol?

Answer: For phenolic inhibitors like TBC and HQ, the most common and effective method is an aqueous basic wash. The acidic phenolic protons are deprotonated by the base, forming a water-soluble salt that partitions into the aqueous layer.

Protocol: Inhibitor Removal via Basic Wash

  • Preparation: In a separatory funnel, dissolve your this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Use approximately 5-10 mL of solvent per gram of monomer.

  • Extraction: Add an equal volume of a cold (0-5 °C) 1 M sodium hydroxide (NaOH) solution. Stopper the funnel and shake gently for 30 seconds, periodically venting to release pressure. Caution: Vigorous shaking can cause emulsions.

  • Separation: Allow the layers to separate. The aqueous layer (typically bottom) will often be colored (pink/brown) as it contains the inhibitor salt. Drain and discard the aqueous layer.

  • Repeat: Repeat the wash (Step 2 & 3) one or two more times, or until the aqueous layer is colorless.

  • Neutralization Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual NaOH.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). Crucially, do not heat the flask above 30-35 °C to prevent thermal polymerization of the now unstabilized monomer.

  • Immediate Use: The purified, inhibitor-free this compound is highly reactive and should be used immediately. Do not store it.

Category 3: Reaction and Process Control

Question 5: What are the most critical parameters to control during a reaction with this compound?

Answer: To prevent unwanted polymerization, you must rigorously control the reaction environment.

  • Temperature: Keep the reaction temperature as low as feasible for the desired transformation. Every 10 °C increase can significantly raise the rate of thermal polymerization. Use an ice bath for cooling if the reaction permits.

  • Atmosphere: Whenever possible, run reactions under an inert atmosphere (e.g., nitrogen or argon). This prevents the formation of peroxide initiators from atmospheric oxygen, a critical step especially if trace amounts of inhibitor remain.

  • Light Exposure: Protect the reaction from light by using amber glass reaction vessels or by wrapping the flask in aluminum foil.[17]

  • Reagent Purity: Use freshly purified solvents and reagents. Ethers, for example, can form explosive peroxides upon storage, which are potent radical initiators. Test for peroxides before use.

  • Avoid Strong Acids: The indole nucleus is sensitive to strong acids.[5] If your reaction requires acidic conditions, use the mildest acid possible and consider buffered systems to maintain a controlled pH.

Diagram 2: Troubleshooting Workflow for Unwanted Polymerization

Start Problem: Unwanted Polymerization Occurs CheckTemp Is reaction temperature kept to a minimum? Start->CheckTemp CheckLight Is the reaction protected from light? CheckTemp->CheckLight Yes Sol_Temp Action: Lower temperature. Use cooling bath if possible. CheckTemp->Sol_Temp No CheckAtmosphere Is the reaction under an inert atmosphere? CheckLight->CheckAtmosphere Yes Sol_Light Action: Use amber flask or wrap in foil. CheckLight->Sol_Light No CheckPurity Are solvents/reagents pure and peroxide-free? CheckAtmosphere->CheckPurity Yes Sol_Atmosphere Action: Degas solvent and run under N2 or Ar. CheckAtmosphere->Sol_Atmosphere No CheckAcid Are strong acidic conditions present? CheckPurity->CheckAcid Yes Sol_Purity Action: Use freshly purified solvents. Test for peroxides. CheckPurity->Sol_Purity No Sol_Acid Action: Use milder acid or buffered conditions. CheckAcid->Sol_Acid Yes Success Problem Resolved CheckAcid->Success No Sol_Temp->Success Sol_Light->Success Sol_Atmosphere->Success Sol_Purity->Success Sol_Acid->Success

Sources

"identification and removal of byproducts in 5-Vinyl-1H-indole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Vinyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Identification and Removal of Byproducts

This section addresses specific issues that may arise during the synthesis of this compound, providing insights into their causes and actionable solutions.

Question 1: I'm observing unexpected spots on my TLC plate after a Wittig reaction to synthesize this compound. What are the likely byproducts and how can I identify them?

Answer:

The Wittig reaction is a powerful method for olefination, but it's not without its potential for side reactions and impurities.[1][2][3] The most common byproduct you're likely observing is triphenylphosphine oxide (TPPO), a ubiquitous and often troublesome impurity to remove.[4]

Common Byproducts and Their Identification:

  • Triphenylphosphine Oxide (TPPO): This is the major byproduct of the Wittig reaction.[4] On a TLC plate, TPPO typically has a low to moderate Rf value and can be visualized under UV light. Its presence can be confirmed by ¹H NMR, where it often appears as a complex multiplet in the aromatic region (around 7.5-7.8 ppm).

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of both the starting aldehyde (5-formyl-1H-indole) and the phosphonium salt. The aldehyde will have a distinct spot on the TLC, often at a moderate Rf, and its characteristic aldehyde proton signal will be visible in the ¹H NMR spectrum (around 9-10 ppm).

  • (Z)-Isomer of this compound: While the (E)-isomer is typically the desired product, the Wittig reaction can sometimes yield a mixture of (E) and (Z)-isomers, particularly with non-stabilized ylides.[2][3] These isomers may appear as closely spaced spots on the TLC plate. Their ratio can be determined by ¹H NMR, analyzing the coupling constants of the vinyl protons.

  • Betaine Intermediate Adducts: Under certain conditions, particularly in the presence of lithium salts, the intermediate betaine can be stabilized and lead to side products.[2][5] These are often polar compounds and will have low Rf values on TLC.

Analytical Workflow for Byproduct Identification:

To effectively identify these byproducts, a combination of analytical techniques is recommended:

Analytical TechniqueExpected Observations for Common Byproducts
Thin-Layer Chromatography (TLC) Multiple spots with varying Rf values. TPPO is often a prominent, UV-active spot.
¹H NMR Spectroscopy Characteristic signals for TPPO (aromatic multiplets), unreacted aldehyde (aldehyde proton), and distinct vinyl proton signals and coupling constants for (E) and (Z) isomers.[6][7][8]
GC-MS Can separate and identify volatile byproducts by their mass-to-charge ratio and fragmentation patterns.
LC-MS Useful for identifying less volatile byproducts and for quantifying the purity of the final product.
Question 2: My Heck coupling reaction to form this compound from 5-bromo-1H-indole is giving a low yield and a complex mixture of products. What's going wrong?

Answer:

The Heck reaction is a cornerstone of C-C bond formation, but its success is highly dependent on catalyst activity, reaction conditions, and the nature of the substrates.[9][10][11] Several factors could be contributing to the issues you're observing.

Potential Causes and Troubleshooting Steps:

  • Catalyst Deactivation or Leaching: The palladium catalyst is the heart of the Heck reaction.[12]

    • Insight: The choice of ligand is crucial in stabilizing the palladium catalyst and preventing its precipitation as palladium black.[12] Insufficient ligand or an inappropriate ligand can lead to catalyst deactivation. Furthermore, palladium leaching into the product is a common issue that needs to be addressed, especially in pharmaceutical applications.[12]

    • Solution:

      • Ensure you are using a suitable phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) in the correct stoichiometric ratio.

      • Consider using a more robust catalyst system, such as a palladacycle, which can exhibit higher stability and activity.[10]

      • To address palladium leaching, techniques like extraction with aqueous solutions or treatment with a scavenger resin can be employed post-reaction.[12]

  • β-Hydride Elimination Side Reactions: This is an inherent mechanistic pathway in the Heck reaction that can lead to the formation of undesired olefin isomers or reduced byproducts.[11][13]

    • Insight: The regioselectivity of the β-hydride elimination step can be influenced by steric and electronic factors.[11]

    • Solution:

      • Careful selection of the base is important. A non-coordinating, sterically hindered base can sometimes minimize side reactions.

      • Reaction temperature control is critical. Running the reaction at the lowest effective temperature can help suppress unwanted side pathways.

  • Homocoupling of the Aryl Halide: Dimerization of the 5-bromo-1H-indole starting material can occur, leading to the formation of a bi-indole byproduct.

    • Insight: This side reaction is often favored at higher catalyst loadings or when the oxidative addition step is much faster than the subsequent olefin insertion.

    • Solution:

      • Optimize the catalyst loading; sometimes less is more.

      • Ensure a slight excess of the vinylating agent (e.g., ethylene) is present to favor the desired cross-coupling.

Workflow for Optimizing the Heck Reaction:

Caption: Decision workflow for troubleshooting the Heck reaction.

Question 3: I've successfully synthesized this compound, but I'm struggling to remove the triphenylphosphine oxide (TPPO) byproduct. What are the most effective purification methods?

Answer:

The removal of triphenylphosphine oxide (TPPO) is a classic challenge in syntheses utilizing Wittig reagents.[4] Its polarity is similar to many desired products, making separation by standard column chromatography difficult. However, several effective strategies can be employed.

Effective Purification Strategies for TPPO Removal:

MethodProtocolAdvantagesDisadvantages
Column Chromatography Use a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). TPPO will typically elute after the less polar this compound.[14][15]Widely applicable and can remove a range of impurities.Can be time-consuming and may not provide complete separation if polarities are very similar.
Recrystallization Choose a solvent system where this compound has good solubility at high temperatures and poor solubility at low temperatures, while TPPO remains soluble. A mixture of methanol and water can be effective for indole derivatives.[15][16]Can yield highly pure crystalline material.[16]Requires finding a suitable solvent system and can lead to product loss in the mother liquor.[15]
Acid-Base Extraction Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether). Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic indole nitrogen will be protonated, moving the product to the aqueous layer, while the neutral TPPO remains in the organic layer. Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the product back into an organic solvent.Highly effective for separating basic compounds from neutral impurities.The product must be stable to acidic conditions.
Precipitation of TPPO Dissolve the crude mixture in a minimal amount of a solvent in which this compound is soluble but TPPO is not (e.g., cold diethyl ether). The TPPO will precipitate and can be removed by filtration.A quick and often effective method for bulk removal of TPPO.May not be quantitative, and some product may be lost through co-precipitation.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer three times with 1M HCl.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add a saturated aqueous solution of NaHCO₃ until the pH is basic.

  • Extract the product from the aqueous layer three times with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and handling of this compound and its byproducts.

What are the key safety precautions to consider when synthesizing this compound?
  • Reagents: Many reagents used in these syntheses are hazardous. For example, n-butyllithium, often used to generate Wittig reagents, is pyrophoric.[1] Strong acids and bases should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents such as THF, diethyl ether, and toluene are flammable and should be used in a well-ventilated fume hood away from ignition sources.

  • Byproducts: While triphenylphosphine oxide is relatively benign, other potential byproducts may have unknown toxicity. It is always best to handle all chemical waste with care and dispose of it according to institutional guidelines.

Can I use a dehydration reaction of 5-(1-hydroxyethyl)-1H-indole to synthesize this compound? What are the potential byproducts of this method?

Yes, the dehydration of the corresponding alcohol is a viable synthetic route. However, this reaction can also generate byproducts.

  • Potential Byproducts:

    • Dimeric ethers: Two molecules of the starting alcohol can react to form an ether.

    • Rearrangement products: Under acidic conditions, carbocation intermediates can undergo rearrangement, leading to isomeric alkenes.

    • Polymerization: The vinyl indole product can be susceptible to polymerization, especially in the presence of acid or heat.

To minimize these byproducts, it is advisable to use mild dehydration conditions, such as those employing Martin's sulfurane or the Burgess reagent.[17]

How can I confirm the purity of my final this compound product?

A combination of analytical techniques should be used to confirm the purity of the final product:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation and purity assessment. The absence of signals corresponding to known impurities is a strong indicator of purity.[18][19][20][21][22]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by separating the desired product from any remaining impurities.

  • Elemental Analysis: This technique provides the elemental composition of the compound, which should match the theoretical values for pure this compound.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity for solid compounds.

Purity Assessment Workflow:

Caption: Workflow for the purification and purity assessment of this compound.

References

  • The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters - PMC - NIH.
  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]

  • The Wittig Reaction.
  • (PDF) Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles - ResearchGate. Available at: [Link]

  • Synthesis of N-vinyl substituted indoles and their acid-catalyzed behavior - ResearchGate. Available at: [Link]

  • Wittig Reaction - Organic Chemistry Portal. Available at: [Link]

  • Wittig reaction - Wikipedia. Available at: [Link]

  • Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes - PMC - NIH. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • The Wittig Reaction: Synthesis of Alkenes.
  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities - MDPI. Available at: [Link]

  • Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications - PubMed. Available at: [Link]

  • Synthesis of N-vinylindoles through Copper Catalyzed Cyclization Reaction of N-(2-alkynylphenyl)imine - The Royal Society of Chemistry. Available at: [Link]

  • The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis | Chemical Reviews - ACS Publications. Available at: [Link]

  • Dehydrative Fragmentation of 5-Hydroxyalkyl-1H-tetrazoles: A Mild Route to Alkylidenecarbenes - PMC - NIH. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. Available at: [Link]

  • The Intramolecular Heck Reaction - Macmillan Group.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ResearchGate. Available at: [Link]

  • EP1829872B1 - Processes for production of indole compounds - Google Patents.
  • Crystallization purification of indole - ResearchGate. Available at: [Link]

  • US5085991A - Process of preparing purified aqueous indole solution - Google Patents.

Sources

Technical Support Center: Stabilizing 5-Vinyl-1H-indole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Vinyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to address the inherent instability of this compound in solution. Our goal is to provide you with a comprehensive understanding of the degradation pathways and equip you with practical, field-proven strategies to ensure the integrity of your experiments.

Understanding the Instability of this compound

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. However, its utility is often hampered by its propensity to degrade in solution. This instability arises from the combined reactivity of the electron-rich indole ring and the susceptible vinyl group. Understanding the primary degradation pathways is the first step toward effective stabilization.

The main routes of degradation are:

  • Oxidation: The indole nucleus is prone to oxidation, leading to the formation of colored impurities.

  • Polymerization: The vinyl group can undergo spontaneous, often radical-initiated, polymerization.

  • Photodegradation: Exposure to light, especially UV, can accelerate both oxidation and polymerization.

  • Acid-Catalyzed Degradation: The indole ring is sensitive to acidic conditions, which can lead to oligomerization and other side reactions.[1]

This guide will provide detailed troubleshooting advice and protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

A1: The discoloration of your this compound solution is a common indicator of oxidative degradation of the indole ring. The electron-rich pyrrole moiety of the indole is susceptible to attack by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. This oxidation can lead to the formation of highly conjugated, colored byproducts.

To prevent this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Protecting the solution from light by using amber vials or wrapping the container in aluminum foil is also essential.

Q2: I am observing a loss of my starting material over time, even when stored in the dark and under an inert atmosphere. What other degradation pathway could be at play?

A2: If you have ruled out oxidation and photodegradation, the most likely cause for the loss of this compound is polymerization of the vinyl group. This can be a spontaneous thermal process or initiated by trace radical species. To inhibit this, the addition of a suitable free-radical inhibitor is recommended.

Q3: Can I use acidic conditions in my reaction involving this compound?

A3: Extreme caution should be exercised when using acidic conditions. The indole nucleus is susceptible to protonation, which can lead to dimerization, trimerization, or other unwanted side reactions.[1] If your synthetic route requires an acidic step, it is advisable to use the mildest possible acid and the shortest possible reaction time. Buffering the solution to maintain a neutral or slightly basic pH is a good practice whenever possible.[2][3]

Q4: What is the best way to monitor the stability of my this compound solution?

A4: Regular monitoring of your solution's purity is key. High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for quantifying the concentration of this compound and detecting the appearance of degradation products.[4][5] A simple Thin-Layer Chromatography (TLC) analysis can also provide a quick qualitative check for the formation of impurities.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered when working with this compound solutions.

Issue 1: Rapid Discoloration and/or Precipitation in Solution
Possible Cause Troubleshooting Step Scientific Rationale
Oxidation 1. Ensure all solvents are thoroughly degassed prior to use. 2. Handle the solid and prepare solutions under a continuous stream of an inert gas (N₂ or Ar). 3. Store solutions in amber glass vials or wrap clear vials in aluminum foil.[6]The indole ring is susceptible to oxidation by atmospheric oxygen.[7] Degassing removes dissolved oxygen, and an inert atmosphere prevents its re-entry. Light can catalyze oxidative processes.
Polymerization 1. Add a free-radical inhibitor to the solution (see Protocol 1). 2. Store solutions at low temperatures (-20°C or -80°C).The vinyl group is prone to radical-initiated polymerization.[8] Inhibitors scavenge free radicals, and low temperatures reduce the rate of polymerization.
Photodegradation 1. Work in a fume hood with the sash lowered and ambient light minimized. 2. Use amber glassware for all manipulations and storage.Indole derivatives can be light-sensitive, leading to the formation of reactive species that initiate degradation.
Issue 2: Inconsistent Reaction Yields
Possible Cause Troubleshooting Step Scientific Rationale
Degradation of Stock Solution 1. Prepare fresh solutions of this compound before each use. 2. If a stock solution must be used, add a stabilizer and store it under appropriate conditions (see Protocol 2). 3. Re-evaluate the purity of the stock solution by HPLC or NMR before use.The concentration of your starting material may be lower than calculated due to degradation during storage.
Incompatibility with Reaction Conditions 1. If acidic conditions are required, consider using a milder acid or a buffered system. 2. If the reaction requires elevated temperatures, add a polymerization inhibitor.Harsh acidic or thermal conditions can degrade this compound, leading to lower yields of the desired product.
Solvent Effects 1. Evaluate the stability of this compound in the chosen reaction solvent. 2. Protic solvents may participate in degradation pathways, while non-polar aprotic solvents are often preferred.[9][10][11]The choice of solvent can significantly impact the stability of the solute.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution for Immediate Use

This protocol is intended for preparing a solution that will be used within a few hours.

  • Solvent Degassing: Degas your chosen solvent (e.g., THF, Dioxane, Toluene) by sparging with nitrogen or argon for at least 30 minutes.

  • Weighing: Weigh the required amount of this compound in a clean, dry vial.

  • Inert Atmosphere: Purge the vial containing the solid with an inert gas.

  • Dissolution: Add the degassed solvent to the vial via a syringe or cannula under a positive pressure of inert gas.

  • Inhibitor Addition: Add a small amount of a suitable free-radical inhibitor, such as butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ), to a final concentration of 100-200 ppm.[8]

  • Light Protection: Immediately wrap the vial in aluminum foil to protect it from light.

Protocol 2: Long-Term Storage of a this compound Stock Solution

For storing a stock solution for several days to weeks, the following steps are recommended.

  • Follow steps 1-5 from Protocol 1.

  • Aliquotting: Dispense the stabilized solution into several small, amber glass vials, filling them to the top to minimize headspace.

  • Sealing: Securely cap the vials, and for extra protection, seal the caps with paraffin film.

  • Storage: Store the aliquots at -20°C or, for extended periods, at -80°C.

  • Usage: When needed, remove a single aliquot and allow it to warm to room temperature before use. Avoid repeated freeze-thaw cycles of the same aliquot.

Visualization of Degradation Pathways and Stabilization Strategies

degradation_stabilization cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategies This compound This compound Oxidation Oxidation This compound->Oxidation O₂, light, metal ions Polymerization Polymerization This compound->Polymerization Radicals, heat Photodegradation Photodegradation This compound->Photodegradation UV/Visible light Acid_Degradation Acid-Catalyzed Degradation This compound->Acid_Degradation H⁺ Inert_Atmosphere Inert Atmosphere (N₂, Ar) Inert_Atmosphere->Oxidation Prevents Inhibitors Radical Inhibitors (BHT, MEHQ) Inhibitors->Polymerization Prevents Light_Protection Light Protection (Amber vials) Light_Protection->Photodegradation Prevents pH_Control pH Control (Neutral/Basic) pH_Control->Acid_Degradation Prevents

Figure 1: Key degradation pathways of this compound and corresponding stabilization strategies.

Summary of Recommended Stabilizers

Stabilizer Type Examples Mechanism of Action Typical Concentration
Free-Radical Inhibitors Butylated hydroxytoluene (BHT), 4-methoxyphenol (MEHQ), TEMPOScavenge free radicals to terminate polymerization chain reactions.[8][12]100 - 500 ppm
Antioxidants Hindered phenols (e.g., BHT), Aromatic aminesDonate a hydrogen atom to radical species, forming a stable radical that does not propagate chain reactions.[13][14][15]100 - 1000 ppm

References

  • Dey, S., & Gunanathan, C. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 735. [Link]

  • Vogler, B. K., & Lyles, J. T. (2002). Polymerization inhibitor for vinyl-containing materials.
  • Evonik. (n.d.). SiYPro® V305. Retrieved from [Link]

  • Polymerisation inhibitor. (2023, November 26). In Wikipedia. [Link]

  • Ribagorda, M., & Padwa, A. (2009). Indole derivatives as core structural motifs in molecular organic photoactuators. Current Organic Chemistry, 13(7), 728-752.
  • Luo, Y., & Ma, Y. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 27(3), 948. [Link]

  • Roy, K., et al. (2010). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Current Science, 98(8), 1058-1067. [Link]

  • Yassin, A. A., & El-Reedy, A. M. (1973). The mechanisms of retardation and inhibition in radical polymerizations by quinones. European Polymer Journal, 9(7), 657-664.
  • Villeneuve, P., et al. (2017). Antioxidant properties of 4-vinyl derivatives of hydroxycinnamic acid. Food Chemistry, 237, 108-114.
  • Rosés, M., et al. (2003). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 919-927.
  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • Wakamatsu, D., et al. (2004). Antioxidative and Antimutagenic Activities of 4-Vinyl-2,6-dimethoxyphenol (Canolol) Isolated from Canola Oil. Journal of Agricultural and Food Chemistry, 52(14), 4380-4387.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Li, Y., et al. (2019). Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp2)–H functionalization. Organic Chemistry Frontiers, 6(15), 2686-2691. [Link]

  • Liu, H. L., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. International Journal of Molecular Sciences, 24(2), 1629. [Link]

  • Sun, M., & Song, P. S. (1977). Solvent effects on the fluorescent states of indole derivatives—dipole moments. Photochemistry and Photobiology, 25(1), 3-9.
  • Ma, Q., Qu, Y., Shen, W., Zhang, Z., Wang, J., Zhou, J., & Li, D. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2625. [Link]

  • Sokolov, V. B., et al. (2018). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. Russian Chemical Bulletin, 67(11), 2103-2107.
  • Das, S., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Nature Communications, 15(1), 4410. [Link]

  • Padwa, A., et al. (2003). Synthesis of N-vinyl substituted indoles and their acid-catalyzed behavior. The Journal of Organic Chemistry, 68(16), 6377-6387.
  • El-Sayed, N. N. E., et al. (2022). Chemistry of 2-vinylindoles: synthesis and applications. New Journal of Chemistry, 46(26), 12345-12361.
  • Golec, B., et al. (2023). Solvent effects on the photooxidation of indolepyrazines. Photochemical & Photobiological Sciences, 22(2), 333-344.
  • Pearson, W. H., & Aponick, A. (2016). Synthesis of Indoles and Tryptophan Derivatives via Photoinduced Nitrene C-H Insertion. Organic Letters, 18(6), 1358-1361.
  • van der Westhuizen, J. H., et al. (2022).
  • Al-Sabagh, A. M., & El-Din, M. R. N. (2016). Solvent effect on complexation reactions. Journal of the Egyptian National Committee for Theoretical and Applied Mechanics, 1(1), 1-14.
  • van der Westhuizen, J. H., et al. (2022).
  • Rosés, M., et al. (2003). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 919-927.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • Popova, Y., et al. (2023). 5-Vinyl-1H-tetrazole. Molecules, 28(3), 1083. [Link]

  • Kowalska, D., et al. (2025). Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films. Photochem, 5(1), 1-14.
  • Leimgruber, W., & Batcho, A. D. (1981). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 60, 98.
  • Bourseaux, E., et al. (1998). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de Pharmacie Clinique, 17(4), 221-226.
  • Selvanayagam, S., et al. (2008). 1-Vinyl-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1326.
  • Singh, C., et al. (2014). Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug. Molecules, 19(11), 18888-18903. [Link]

  • Oszczapowicz, I., & Oszczapowicz, J. (2018). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 23(11), 2995. [Link]

  • Kličková, M., et al. (2025).
  • Legrand, O., et al. (2014). Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols. Molecules, 19(11), 18888-18903. [Link]

Sources

Technical Support Center: Purification of Substituted Vinylindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted vinylindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these versatile but often sensitive compounds. Here, we address common issues in a practical, question-and-answer format, grounded in chemical principles and supported by established literature.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section tackles the most common and frustrating issues encountered during the purification of substituted vinylindoles. We diagnose the likely causes and provide a range of actionable solutions.

Section 1.1: Chromatography Challenges

Question 1: My substituted vinylindole is streaking severely on the TLC plate and I'm getting poor separation and tailing during column chromatography. What is the cause and how can I fix it?

Answer: This is a classic problem when working with indole derivatives, especially those with a free N-H group, on standard silica gel.

  • Root Cause: The acidic nature of the silica gel surface is the primary culprit. The silanol groups (Si-OH) on silica are weakly acidic and can form strong hydrogen bonds with the slightly basic indole nitrogen or other polar functional groups on your molecule. This strong, sometimes irreversible, interaction prevents a clean elution profile, leading to significant tailing or "streaking".[1][2] For N-H vinylindoles, the acidic proton can also interact with the silica, exacerbating the issue.

  • Solutions:

    • Mobile Phase Modification (Base Additive): The most common and effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system.[2]

      • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., Ethyl Acetate/Hexane). The amine will preferentially bind to the acidic silanol groups, "masking" them from your compound and allowing for a much sharper elution profile.

      • Ammonia: For very basic compounds, preparing a solvent system saturated with ammonia (e.g., 2% NH₃ in Methanol, then used as the polar component in a DCM system) can be highly effective.

    • Use Deactivated or Alternative Stationary Phases: If base additives are incompatible with your molecule or fail to resolve the issue, consider changing your stationary phase.

      • Deactivated Silica: You can prepare deactivated silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[3] This pre-treats the stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel. Basic alumina is particularly effective for purifying compounds with amine functionalities.[4] Neutral alumina can be used for a wider range of compounds that are sensitive to both acid and strong base.

      • Reverse-Phase Silica (C18): For polar vinylindoles, reverse-phase chromatography, where the stationary phase is nonpolar, can be an excellent option. The elution order is inverted, with the most polar compounds eluting first.[4][5]

Question 2: My vinylindole seems to be decomposing on the column. My yield is low and I see multiple new spots on the TLC of my fractions. What's happening?

Answer: Vinylindoles, particularly those with electron-rich indole rings or certain substitution patterns on the vinyl group, can be highly sensitive to the acidic environment of silica gel.

  • Root Cause: The vinyl group is susceptible to acid-catalyzed reactions such as polymerization, hydration (if water is present), or rearrangement.[6] The Lewis acidic sites on the silica gel surface can promote these degradation pathways, destroying your product as it passes through the column.[7][8][9]

  • Solutions:

    • Minimize Contact Time: Use flash column chromatography with positive pressure to push the solvent through quickly. The less time your compound spends on the silica, the less opportunity it has to decompose.

    • Deactivate the Silica: As mentioned in the previous question, use a triethylamine-treated eluent or pre-flush the column with a basic solution to neutralize the acidic sites.[3] This is often sufficient to prevent decomposition.

    • Switch to a Non-Acidic Stationary Phase: Alumina or Florisil are less acidic alternatives that can be used.[4][8]

    • Run a 2D-TLC to Confirm Instability: To be certain that decomposition is occurring on the silica, you can run a two-dimensional TLC. Spot your crude material in one corner of a square TLC plate, run it, dry the plate, rotate it 90 degrees, and run it again in a new solvent chamber. If the compound is stable, all spots will appear on the diagonal. Any spots that appear off the diagonal are decomposition products.[7][9]

    • Avoid Chromatography: If the compound is extremely sensitive, chromatography may not be a viable option. Consider purification by:

      • Crystallization/Recrystallization: If your product is a solid, this is the ideal method for achieving high purity.

      • Trituration: If the product is an oil or reluctant to crystallize, washing/stirring it with a solvent in which the impurities are soluble but your product is not (e.g., cold hexanes or pentane) can effectively remove many contaminants.

Section 1.2: Common Impurity Removal

Question 3: I performed a Wittig reaction to synthesize my vinylindole and now I can't separate my product from triphenylphosphine oxide (TPPO). They have very similar Rf values. How can I remove it?

Answer: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove due to its high polarity and tendency to co-elute with moderately polar products. Fortunately, several effective strategies exist that exploit its unique chemical properties.

  • Root Cause: TPPO is a highly polar, crystalline solid that often has similar chromatographic mobility to many target compounds. Its polarity makes it soluble in common organic solvents but poorly soluble in non-polar hydrocarbons.

  • Solutions:

    • Precipitation with Metal Salts: This is often the most effective non-chromatographic method. TPPO forms insoluble complexes with certain metal salts.

      • Zinc Chloride (ZnCl₂): Dissolve the crude reaction mixture in a polar solvent like ethanol or THF, add 2 equivalents of ZnCl₂, and stir for a few hours. The TPPO-ZnCl₂ complex will precipitate and can be removed by simple filtration.[10][11]

      • Magnesium Chloride (MgCl₂): This works similarly to ZnCl₂ and can be an effective alternative.

    • Solvent-Based Removal:

      • Hexane/Pentane or Ether Trituration: Concentrate the crude mixture and stir or sonicate it vigorously with a non-polar solvent like cold hexanes, pentane, or diethyl ether. TPPO has very low solubility in these solvents and will often precipitate or remain as a solid, allowing you to decant or filter off the solution containing your product.[10][12]

      • Silica Plug Filtration: Dissolve the crude material in a minimal amount of dichloromethane or ethyl acetate and add a large volume of a non-polar solvent like hexanes to precipitate some of the TPPO. Then, pass the entire suspension through a short plug of silica gel, eluting with a relatively non-polar solvent system (e.g., 9:1 Hexane:EtOAc). The less polar vinylindole should elute while the highly polar TPPO remains strongly adsorbed at the top of the plug.[11][13]

    • Chromatographic Tricks: If you must use chromatography, try using a solvent system with low polarity (e.g., gradients starting from pure hexane or toluene) to maximize the separation between your potentially less-polar product and the very polar TPPO.

Question 4: How can I remove residual palladium catalyst from a cross-coupling reaction (e.g., Heck, Suzuki) used to synthesize my vinylindole?

Answer: Residual transition metals are a major concern, especially for compounds intended for biological applications. Palladium can often be difficult to remove completely with standard chromatography.

  • Root Cause: Palladium catalysts can exist in various oxidation states and form soluble complexes or colloidal nanoparticles that are carried through the purification process.

  • Solutions:

    • Metal Scavengers: These are materials functionalized with groups that have a high affinity for palladium.

      • Thiol-Functionalized Silica: Stirring the crude product solution with silica gel-bound thiol (SiliaMetS Thiol) or similar commercial scavengers for a few hours can effectively sequester the palladium. The scavenger is then simply filtered off.

      • Activated Carbon: Treatment with activated carbon can also be effective, although it sometimes leads to loss of product due to non-specific adsorption. A small-scale test is recommended.

    • Specific Aqueous Washes:

      • Washing the organic layer with an aqueous solution of thiourea or sodium sulfide can sometimes help precipitate palladium salts.

      • A wash with 1M KF solution can be effective for removing tin byproducts from Stille couplings and may also help with some palladium species.[13]

    • Optimized Chromatography: Adding a coordinating ligand like triethylamine to the eluent can sometimes help by displacing the product from the palladium, allowing them to separate more effectively on the column.[13]

Part 2: Visualization & Key Workflows

Decision Tree for Purification Strategy

This flowchart provides a logical pathway for selecting the most appropriate purification method based on the properties of your substituted vinylindole.

Purification_Strategy start Crude Substituted Vinylindole is_solid Is the product a solid? start->is_solid is_oily Is the product an oil? is_solid->is_oily No cryst Attempt Crystallization / Recrystallization is_solid->cryst Yes is_stable Is it stable on silica? (Check with 2D-TLC) chrom_std Standard Silica Gel Chromatography is_stable->chrom_std Yes, no streaking chrom_base Silica Gel Chromatography with Base Additive (e.g., 1% Et3N) is_stable->chrom_base Yes, but streaks chrom_alt Alternative Chromatography (Alumina, Reverse Phase) is_stable->chrom_alt No, decomposes is_oily->is_stable Yes trit Trituration with Non-polar Solvent (e.g., Hexanes) is_oily->trit If impurities are non-polar end_maybe Consider Alternative Synthesis is_oily->end_maybe No (Amorphous solid) end_pure Pure Product cryst->end_pure trit->is_stable chrom_std->end_pure chrom_base->end_pure chrom_alt->end_pure

Caption: Decision tree for selecting a vinylindole purification method.

Mechanism of TLC Streaking on Silica Gel

This diagram illustrates the interaction between an N-H indole and the acidic silanol groups on the surface of silica gel, which causes tailing and streaking during chromatography.

TLC_Streaking Interaction of N-H Indole with Silica Surface cluster_silica Silica Gel Surface cluster_mobile_phase Mobile Phase silica_surface indole Vinylindole (N-H) indole->silica_surface Strong H-Bonding (Causes Streaking) Et3N Triethylamine (Base Additive) Et3N->silica_surface Preferential Binding (Masks Acidic Sites)

Caption: Visualization of indole-silica interaction leading to streaking.

Part 3: Key Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol is for purifying acid-sensitive compounds that are prone to degradation on standard silica gel.[3]

  • Prepare Eluent: Prepare your chosen eluent system (e.g., 20% Ethyl Acetate in Hexane) and add 1% triethylamine (Et₃N) by volume.

  • Pack Column: Dry or slurry pack your column with silica gel as you normally would, using the unmodified eluent (without Et₃N).

  • Deactivate (Flush): Once packed, pass at least two column volumes of the eluent containing 1% Et₃N through the column. Discard the eluent that passes through. This step ensures the entire silica bed is neutralized.

  • Load Sample: Load your crude product onto the column (either directly or pre-adsorbed onto a small amount of silica).

  • Elute: Run the column using the eluent containing 1% Et₃N. The separation should proceed with reduced tailing and minimal decomposition of your acid-sensitive vinylindole.

Protocol 2: Non-Chromatographic Removal of Triphenylphosphine Oxide (TPPO) via Precipitation

This protocol is a highly effective method for removing TPPO from Wittig reaction mixtures before any chromatographic steps.[10][11]

  • Dissolve Crude Mixture: After the initial reaction workup, concentrate the crude material to an oil or solid. Dissolve this material in a minimum amount of a polar organic solvent such as ethanol, acetone, or THF (approx. 5-10 mL per gram of crude material).

  • Add Metal Salt: To the stirring solution, add solid zinc chloride (ZnCl₂) (2 equivalents relative to the triphenylphosphine used in the Wittig reaction).

  • Stir and Precipitate: Stir the resulting suspension at room temperature for 2-4 hours. A fine white precipitate of the TPPO-ZnCl₂ complex should form.

  • Filter: Filter the mixture through a pad of Celite® or a medium porosity sintered glass funnel. Wash the filter cake thoroughly with the same solvent used in step 1 to ensure complete recovery of the product.

  • Isolate Product: Combine the filtrate and washings and concentrate under reduced pressure. The resulting material should be significantly enriched in your desired vinylindole and largely free of TPPO, making subsequent purification (if necessary) much simpler.

References

  • ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?[Link]

  • Shenvi Lab. (n.d.). Work up tips. Scripps Research. [Link]

  • Patil, S. A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]

  • Frontier, A. (n.d.). Workup: Triphenylphosphine Oxide. University of Rochester Department of Chemistry. [Link]

  • ResearchGate. (2025). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • Al-awar, R. S., et al. (1994). VINYLATION OF THE INDOLE 3-POSITION VIA PALLADIUM-CATALYZED CROSS-COUPLING. HETEROCYCLES. [Link]

  • Reddit r/OrganicChemistry. (2024). Why my TLC is dragging. [Link]

  • Cadu, A., et al. (2020). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. ChemSusChem. [Link]

  • The Vespiary. (2023). Cinnamaldehyde/HCl as TLC spray stain for indoles. [Link]

  • Frontier, A. (n.d.). Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. [Link]

  • ResearchGate. (2013). Tailing in TLC - can anyone help?[Link]

  • National Center for Biotechnology Information. (2025). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. [Link]

  • MDPI. (2021). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. [Link]

  • National Center for Biotechnology Information. (2016). Brønsted Acid Catalyzed [3+2]-Cycloaddition of 2-Vinylindoles with In Situ Generated 2-Methide-2H-indoles: Highly Enantioselective Synthesis of Pyrrolo[1,2-a]indoles. [Link]

  • Yale University. (n.d.). Purification. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Frontier, A. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Palladium-Catalyzed Oxidative Cross-Coupling of N-Tosylhydrazones with Indoles: Synthesis of N-Vinylindoles. [Link]

  • Sci-Hub. (1984). The reactivity of 2-vinylindoles with dimethyl acetylenedicarboxylate. [Link]

  • Reddit r/chemhelp. (2016). What compounds are unstable in a silica gel column (chromatography). [Link]

  • Royal Society of Chemistry. (2022). Chemistry of 2-vinylindoles: synthesis and applications. [Link]

  • ResearchGate. (n.d.). Further Reaction Scope of vinylindoles. [Link]

  • National Center for Biotechnology Information. (n.d.). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. [Link]

  • YouTube. (2024). Addressing Purification Challenges for Complex Therapeutics with Custom Chromatography Resins. [Link]

  • Frontier, A. (n.d.). Chromatography: The Solid Phase. University of Rochester Department of Chemistry. [Link]

  • ResearchGate. (2025). Synthesis of N-vinyl substituted indoles and their acid-catalyzed behavior. [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation of Substituted Indoles by an Indole-Degrading Methanogenic Consortium. [Link]

  • ResearchGate. (2025). Asymmetric aminohydroxylation of vinyl indoles: A short enantioselective synthesis of the bisindole alkaloids dihydrohamacanthin A and dragmacidin A. [Link]

  • Frontier, A. (n.d.). Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 5-Vinyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 5-vinyl-1H-indole. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this specific transformation and optimize your catalyst loading for maximum efficiency and yield.

The functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry, and the introduction of a vinyl group at the 5-position opens up a myriad of possibilities for further synthetic elaboration. However, the unique electronic properties of the vinylindole system, including the presence of an N-H proton and a reactive vinyl moiety, can present challenges in achieving high-yielding and reproducible Suzuki couplings. This guide is designed to address these specific issues head-on, providing you with the scientific rationale behind our recommendations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Suzuki coupling of this compound. The solutions are presented in a question-and-answer format to provide direct and actionable advice.

Question 1: My reaction is showing low to no conversion of the starting materials. What are the likely causes and how can I improve the yield?

Low or no yield in a Suzuki coupling involving this compound can stem from several factors, often related to catalyst deactivation or suboptimal reaction conditions. Here's a systematic approach to troubleshooting this issue:

  • Inert Atmosphere is Crucial: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel can lead to the oxidation of the catalyst, rendering it inactive.

    • Solution: Ensure thorough degassing of your solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. Assemble your reaction under a positive pressure of inert gas.

  • The Indole N-H Proton Can Be Problematic: The acidic proton on the indole nitrogen can interfere with the catalytic cycle, potentially by coordinating to the palladium center or reacting with the base in an unproductive manner. While some Suzuki couplings with unprotected indoles are successful, N-protection often leads to more consistent and higher yields.[1]

    • Solution: Consider protecting the indole nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting the this compound with di-tert-butyl dicarbonate (Boc)₂O before proceeding with the Suzuki coupling. Remember to account for the deprotection step in your overall synthetic plan.

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical for the success of the reaction. Electron-rich and sterically hindered ligands are often required for challenging substrates like vinylindoles.

    • Solution: If you are using a standard catalyst like Pd(PPh₃)₄ and observing low yield, consider screening a panel of more advanced catalysts and ligands. Buchwald and Fu have developed a range of highly effective phosphine ligands for Suzuki couplings. For instance, SPhos and XPhos are known to be effective for couplings involving electron-rich heteroaromatics.[2]

  • Base Selection and Strength: The base plays a crucial role in the transmetalation step of the catalytic cycle.[3] An inappropriate base can lead to poor yields or side reactions.

    • Solution: If you are using a common base like K₂CO₃ with limited success, consider screening other bases such as Cs₂CO₃, K₃PO₄, or organic bases like triethylamine in combination with an inorganic base. The choice of base can also be solvent-dependent.

Question 2: I'm observing the formation of significant side products. What are they and how can I minimize them?

The formation of byproducts is a common challenge in Suzuki couplings. With this compound, you should be particularly aware of the following possibilities:

  • Homocoupling of the Boronic Acid/Ester: This results in the formation of a dimer of your coupling partner and is often observed when the catalytic cycle is slow or when oxygen is present.

    • Solution: Rigorous degassing is the first line of defense. Optimizing the reaction temperature and catalyst loading can also help to favor the desired cross-coupling over homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid or ester, replacing it with a hydrogen atom. This is more prevalent with heteroaryl boronic acids and can be exacerbated by the presence of water and certain bases.

    • Solution: Use anhydrous solvents and ensure your base is also dry. Using a boronic ester (e.g., a pinacol ester) instead of a boronic acid can sometimes mitigate this issue.

  • Heck-type Side Reactions: The vinyl group on the indole can potentially undergo a Heck-type reaction, especially if the Suzuki coupling is sluggish. The Heck reaction couples an unsaturated halide with an alkene.[4][5]

    • Solution: Optimizing the Suzuki coupling conditions to ensure a fast and efficient reaction is the best way to avoid this. If Heck-type products are a persistent issue, you may need to reconsider your synthetic strategy, perhaps by introducing the vinyl group after the Suzuki coupling.

Question 3: How do I optimize the palladium catalyst loading for this specific reaction?

Optimizing the catalyst loading is a balance between ensuring a complete and timely reaction and minimizing cost and residual palladium in your product. A systematic approach is recommended.

  • Start with a Standard Loading: For initial attempts, a catalyst loading of 1-2 mol% of palladium is a reasonable starting point.

  • Systematic Reduction: If the reaction proceeds to completion with the initial loading, you can systematically decrease the catalyst concentration in subsequent runs (e.g., to 0.5 mol%, 0.1 mol%, etc.) until you observe a significant decrease in yield or an increase in reaction time.

  • Monitor Reaction Progress: Use techniques like TLC, LC-MS, or GC-MS to monitor the reaction progress at different catalyst loadings. This will give you a clear picture of how the catalyst concentration affects the reaction rate.

  • Consider a High-Throughput Screening Approach: If you have the necessary equipment, a high-throughput screening approach can allow you to test multiple catalyst loadings and other reaction parameters simultaneously, accelerating the optimization process.

The following diagram illustrates a decision-making workflow for optimizing catalyst loading:

catalyst_optimization_workflow start Start Optimization initial_reaction Run reaction with 1-2 mol% Pd catalyst start->initial_reaction check_completion Reaction to completion? initial_reaction->check_completion high_yield High Yield? check_completion->high_yield Yes troubleshoot Troubleshoot reaction (see Q1 & Q2) check_completion->troubleshoot No reduce_loading Reduce catalyst loading (e.g., to 0.5 mol%) high_yield->reduce_loading Yes optimal_loading Optimal loading identified high_yield->optimal_loading No (further optimization not required) reduce_loading->initial_reaction increase_loading Increase catalyst loading or screen new catalysts/ligands troubleshoot->increase_loading increase_loading->initial_reaction

Caption: A workflow for systematic optimization of palladium catalyst loading.

Frequently Asked Questions (FAQs)

Q: Can I use this compound directly as the organoboron component in a Suzuki coupling?

A: It is highly unlikely that this compound can be used directly. In a Suzuki coupling, one of the coupling partners must be an organoboron compound (e.g., a boronic acid or ester). You would first need to convert the this compound into its corresponding boronic acid or ester. A common method for this is a hydroboration/Suzuki-Miyaura coupling sequence where the vinyl group is transformed in situ.[6]

Q: What is the best palladium precursor to use?

A: Common and effective palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalyst complexes like Pd(PPh₃)₄. The choice can depend on the ligand used and the specific reaction conditions. Pd(OAc)₂ is often used in combination with a phosphine ligand, as the active Pd(0) species is generated in situ.

Q: How does the solvent affect the reaction?

A: The solvent plays a critical role in solubilizing the reactants and catalyst, and it can also influence the reaction rate and selectivity. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF. Often, a mixture of an organic solvent and water is used, as water can aid in the dissolution of the base and facilitate the transmetalation step.

Q: At what temperature should I run the reaction?

A: The optimal temperature will depend on the reactivity of your substrates and the catalyst system. Many Suzuki couplings are run at elevated temperatures (e.g., 80-110 °C). However, some modern, highly active catalyst systems can facilitate the reaction at room temperature.[3] It is advisable to start with a literature precedent for a similar system and then optimize the temperature as needed.

Experimental Protocols

General Procedure for N-Boc Protection of this compound
  • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF or dichloromethane) at 0 °C, add di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-5-vinyl-1H-indole.

General Protocol for Suzuki-Miyaura Coupling of N-Boc-5-vinyl-1H-indole Boronic Ester

This protocol assumes the successful conversion of N-Boc-5-vinyl-1H-indole to its boronic ester derivative.

  • To an oven-dried reaction vessel, add the N-Boc-5-vinyl-1H-indole boronic ester (1.0 equiv), the aryl or vinyl halide/triflate (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., dioxane/water 4:1).

  • In a separate vial, dissolve the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-2 mol%) in a small amount of the degassed solvent and add it to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle:

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition organoboron R²-B(OR)₂ organoboron->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Catalyst System Comparison for Indole Suzuki Couplings

The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of bromoindoles and related substrates, which can serve as a starting point for selecting a catalyst for your this compound coupling.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[2]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[2]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422Lower efficiency compared to other systems for a 5-bromo-1-ethyl-1H-indazole substrate.[2]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol1001285-95Effective for a range of heteroaromatic halides, suggesting good potential for 5-bromoindole.

References

  • The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. National Institutes of Health.

  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry - ACS Publications.

  • Catalyst loading optimization a. ResearchGate.

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][7]-Fused Indole Heterocycles. ACS Publications.

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][7]-Fused Indole Heterocycles. National Institutes of Health.

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI.

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. National Institutes of Health.

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.

  • Difference Between Heck Stile and Suzuki Reaction.

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate.

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.

  • Palladium-catalysed Tsuji–Trost-type vinyl epoxide cross-coupling with umpolung hydrazones. RSC Publishing.

  • CHM 252 Organometallics: Comparing Suzuki and Heck Reactions & How to Use Them Part 14. YouTube.

  • comparative analysis of catalysts for 5-bromoindole Suzuki coupling. Benchchem.

  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Technical Support Center: Stereochemical Control in Reactions of 5-Vinyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling stereochemistry in reactions involving 5-Vinyl-1H-indole. This guide is structured to address common challenges and provide practical, field-proven insights to help you achieve your desired stereochemical outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing low enantioselectivity (ee) in my asymmetric reaction with this compound. What are the likely causes and how can I improve it?

Low or inconsistent enantiomeric excess is a common hurdle in asymmetric catalysis. Several factors can contribute to this issue. A systematic investigation is key to identifying the root cause.[1][2]

Potential Causes & Recommended Actions:

  • Catalyst Integrity and Purity: The chiral catalyst or ligand is the cornerstone of stereocontrol. Its degradation or the presence of impurities can severely compromise enantioselectivity.[1][3]

    • Solution:

      • Verify the purity and structural integrity of your catalyst/ligand using appropriate analytical techniques (e.g., NMR, chiral HPLC).

      • If degradation is suspected, use a fresh batch from a reliable supplier or consider resynthesis and purification.

      • Ensure proper storage and handling, especially for air- and moisture-sensitive catalysts, by using an inert atmosphere.[3]

  • Reaction Temperature: Temperature plays a critical role in the energy difference between the diastereomeric transition states.

    • Solution: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.[1][3] Perform a temperature screen (e.g., 0 °C, -20 °C, -40 °C) to find the optimal balance between reaction rate and enantioselectivity.

  • Solvent Effects: The solvent's polarity and coordinating ability can significantly influence the catalyst's performance and the geometry of the transition state.[1][2][3]

    • Solution: Conduct a solvent screen with a range of solvents of varying polarity (e.g., toluene, dichloromethane, THF, diethyl ether). In Friedel-Crafts reactions, for instance, solvent choice can even dictate regioselectivity, highlighting its powerful influence.[4][5][6]

  • Substrate Purity: Impurities in the this compound or the reaction partner can interfere with the catalyst.[1]

    • Solution: Ensure your starting materials are of high purity. Recrystallization or column chromatography of the starting materials may be necessary.

  • Incorrect Catalyst Loading: The concentration of the catalyst can impact the catalytic cycle and, consequently, the enantioselectivity.

    • Solution: While higher catalyst loading can sometimes improve conversion, it's not always beneficial for enantioselectivity. It's advisable to screen a range of catalyst loadings to find the optimal concentration.

Question 2: My reaction has a high enantioselectivity, but the yield of the desired product is disappointingly low. What steps can I take to improve the yield?

Achieving high enantioselectivity at the expense of yield is a common trade-off. Here’s how to address it without compromising stereocontrol.[3]

Potential Causes & Recommended Actions:

  • Catalyst Deactivation: The catalyst may be losing activity throughout the reaction.

    • Solution:

      • Ensure strict anhydrous and anaerobic conditions if your catalyst is sensitive to moisture or air. The use of freshly distilled, degassed solvents is crucial.

      • Impurities in the substrate can act as catalyst poisons. Re-purify your starting materials.

      • Consider a higher catalyst loading or a slow addition of the catalyst over the course of the reaction.

  • Reaction Time and Temperature: The reaction may not be reaching completion.

    • Solution:

      • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

      • A modest increase in temperature might improve the reaction rate and yield, but be aware that this could negatively impact enantioselectivity. A careful balance must be struck.[3]

  • Poor Substrate Solubility: If the this compound or other reactants have poor solubility in the chosen solvent, the reaction rate will be slow.

    • Solution: Screen for a solvent system that provides better solubility for all reaction components while maintaining high enantioselectivity.

Question 3: I am getting a mixture of diastereomers in my reaction. How can I improve the diastereoselectivity?

Poor diastereoselectivity can arise from the formation of multiple competing transition states.

Potential Causes & Recommended Actions:

  • Catalyst and Ligand Choice: The steric and electronic properties of the chiral ligand are paramount in controlling diastereoselectivity.

    • Solution:

      • Experiment with a range of ligands with different steric bulk and electronic properties. For example, in Ni(II)-catalyzed hydrovinylation of vinylindoles, different phosphine ligands can significantly influence selectivity.[7]

      • For reactions involving chiral phosphoric acids, modifying the 3,3'-substituents on the BINOL backbone can create a more selective chiral environment.[8]

  • Reaction Conditions: Temperature and solvent can influence which diastereomeric transition state is favored.

    • Solution:

      • As with enantioselectivity, lowering the reaction temperature can often improve diastereoselectivity.

      • Solvent screening can also be beneficial, as the solvent can influence the conformational flexibility of the reactants and the catalyst in the transition state.

  • Nature of the Reactants: The structure of the this compound and the reaction partner can sterically influence the approach to the catalyst, affecting diastereoselectivity.

    • Solution: While often less flexible, consider if modifications to the protecting groups on the indole nitrogen or substituents on the reaction partner are possible to enhance steric differentiation.

Frequently Asked Questions (FAQs)

Q1: What are the most common stereoselective reactions for this compound?

This compound is a versatile substrate for a variety of stereoselective transformations. Some of the most well-established include:

  • Asymmetric Friedel-Crafts Reactions: The vinyl group can act as a nucleophile, reacting with various electrophiles like nitroalkenes in the presence of chiral Lewis acid catalysts (e.g., Ni(OTf)2/bis(imidazolidine)pyridine complexes).[9][10]

  • Asymmetric Diels-Alder Reactions: The vinylindole can act as a diene, participating in [4+2] cycloadditions with various dienophiles, often catalyzed by chiral Brønsted acids like phosphoric acids.[11][12]

  • Asymmetric Hydrovinylation: This reaction involves the addition of ethylene across the vinyl group, typically catalyzed by chiral nickel or cobalt complexes, to introduce a chiral center.[7][13]

Q2: How do I choose the right chiral catalyst for my reaction?

Catalyst selection is highly dependent on the specific reaction type.

  • For Friedel-Crafts reactions , chiral Lewis acid complexes, particularly those with nickel and copper, have shown great success with vinylindoles.

  • For Diels-Alder reactions , chiral phosphoric acids are often the catalysts of choice due to their ability to act as bifunctional catalysts, activating both the diene and dienophile through hydrogen bonding.[8][14]

  • For hydrovinylation reactions , cationic cobalt and nickel complexes with chiral phosphine ligands are well-established.[15]

It is always recommended to start with a catalyst system that has been reported for a similar transformation and then optimize from there.

Q3: How important is the protection of the indole nitrogen?

The indole N-H can be acidic and may interfere with certain catalysts or reagents. However, many modern catalytic systems are designed to tolerate a free N-H. In some cases, the N-H can even participate in the reaction mechanism, for instance, through hydrogen bonding with the catalyst. If you suspect N-H interference (e.g., catalyst deactivation or side reactions), consider protecting it with a suitable group like Boc, Ts, or SEM.

Q4: How can I accurately determine the enantiomeric and diastereomeric purity of my products?

Accurate determination of stereochemical purity is crucial. The most common techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess. A variety of chiral stationary phases are commercially available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Diastereomeric Ratio (dr): Can often be determined directly from the integration of distinct signals for each diastereomer in the 1H NMR spectrum.

    • Enantiomeric Excess (ee): Can be determined using chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers.

  • Chiral Gas Chromatography (GC): Suitable for volatile compounds.

Experimental Protocols & Data

Protocol 1: Asymmetric Friedel-Crafts Reaction of this compound with a Nitroalkene

This protocol is adapted from established procedures for the asymmetric Friedel-Crafts reaction of vinylindoles.[9][10]

Materials:

  • This compound

  • Nitroalkene (e.g., β-nitrostyrene)

  • Chiral Catalyst: Ni(OTf)2/bis(imidazolidine)pyridine complex (e.g., (S,S)-Ph-PyBidine-Ni(OTf)2)

  • Anhydrous solvent (e.g., Toluene or CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (e.g., (S,S)-Ph-PyBidine, 0.022 mmol) and Ni(OTf)2 (0.02 mmol).

  • Add anhydrous solvent (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add this compound (0.24 mmol) to the catalyst solution.

  • Add the nitroalkene (0.2 mmol) to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (by chiral HPLC).

Troubleshooting Workflow for Asymmetric Reactions

G start Low Enantioselectivity Observed check_catalyst Verify Catalyst/Ligand Purity & Integrity start->check_catalyst check_temp Lower Reaction Temperature check_catalyst->check_temp If pure success High Enantioselectivity Achieved check_catalyst->success If impure, replace check_solvent Screen Solvents check_temp->check_solvent If no improvement check_temp->success If improved check_purity Check Substrate Purity check_solvent->check_purity If no improvement check_solvent->success If improved check_loading Optimize Catalyst Loading check_purity->check_loading If pure check_purity->success If impure, purify check_loading->success If optimized

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Data Summary: Influence of Reaction Parameters on Enantioselectivity

The following table summarizes typical effects of various parameters on the enantioselectivity of asymmetric reactions involving vinylindoles, based on literature precedents.

ParameterGeneral Trend for Higher EnantioselectivityRationale
Temperature Lower temperatures (e.g., -20 to -78 °C)Increases the energy difference between diastereomeric transition states.[1][3]
Solvent Less polar, non-coordinating solventsMinimizes interference with the catalyst-substrate complex.[1][2]
Catalyst Loading Optimal concentration varies; requires screeningAvoids potential aggregation or alternative, less selective catalytic cycles.
Additives Reaction-specific (e.g., molecular sieves)Can remove inhibitors (like water) or act as co-catalysts.

Mechanism Visualization: Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) are powerful Brønsted acid catalysts that can activate both the this compound and the electrophile through a network of hydrogen bonds, creating a highly organized chiral transition state.

G cluster_0 Catalytic Cycle cluster_1 Transition State CPA Chiral Phosphoric Acid (CPA) TS H-Bonded Ternary Complex (CPA-Indole-E+) CPA->TS H-bonds to Indole & E+ Indole This compound Indole->TS Electrophile Electrophile (E+) Electrophile->TS Product_Complex CPA-Product Complex TS->Product_Complex Stereoselective C-C bond formation Product_Complex->CPA Catalyst regeneration Product Chiral Product Product_Complex->Product

Caption: Simplified mechanism of a chiral phosphoric acid-catalyzed reaction.

References

  • Terada, M., et al. Study of Stereocontrolling Elements in Chiral Phosphoric Acid Catalyzed Addition Reaction of Vinylindoles with Azlactones. Thieme E-Journals.
  • BenchChem.
  • BenchChem. Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • BenchChem.
  • List, B., et al. Chiral Phosphoric Acid-Catalyzed Enantioselective Construction of 2,3-Disubstituted Indolines. Organic Letters.
  • Beilstein Journals. Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules.
  • Lu, K., et al. Chiral phosphoric acid catalyzed asymmetric arylation of indoles via nucleophilic aromatic substitution: mechanisms and origin of enantioselectivity.
  • Rossi, E., et al. 2- and 3-Vinylindoles as 4π Components in Cycloaddition Reactions. AIR Unimi.
  • Master Organic Chemistry. Stereoselective and Stereospecific Reactions.
  • Request PDF. 2- and 3-Vinylindoles as 4π Components in Cycloaddition Reactions.
  • Key Concepts in Stereoselective Synthesis.
  • ResearchGate. 22 questions with answers in ASYMMETRIC SYNTHESIS.
  • ResearchGate. Substrate generality for the electrochemical asymmetric phenol-indole...
  • PubMed Central. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds.
  • Pharmaguideline. Stereospecific and Stereoselective Reactions.
  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction.
  • PubMed Central. Catalytic Enantioselective Hydrovinylation of Trialkylsilyloxy and Acetoxy-1,3-Dienes...
  • Scribd. Stereoselective Reaction Guide.
  • Request PDF. Vinylindenes and some heteroanalogues in the Diels-Alder reaction. IV. Reactions of ethenetetracarbonitrile with some 3-vinylindoles.
  • Request PDF. Solvent‐Dependent Enantiodivergent Friedel‐Crafts Reaction of Arylsulfonyl Indoles with 1‐Naphthols.
  • ACS Omega. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles.
  • Chiralpedia. Part 5: Stereoselective and Stereospecific Synthesis.
  • PubMed Central. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles.
  • Semantic Scholar. Figure 3.
  • NIH. Dearomative (3+2)
  • BenchChem.
  • ACS Publications.
  • Sci-Hub.
  • ResearchGate.
  • RSC Publishing.
  • PubMed. Asymmetric hydrovinylation of vinylindoles. A facile route to cyclopenta[g]indole natural products (+)-cis-trikentrin A and (+)-cis-trikentrin B.
  • Asymmetric Synthesis.
  • PubMed.
  • Request PDF. ChemInform Abstract: Regio- and Enantioselective Friedel—Crafts Reactions of Indoles to Epoxides Catalyzed by Graphene Oxide: A Green Approach.
  • Request PDF. 5.
  • RSC Publishing.
  • Request PDF. Organocatalytic Asymmetric Diels-Alder Reactions of 3-Vinylindoles.
  • PubMed. Organocatalytic Asymmetric Cascade Reactions of 7-vinylindoles: Diastereo- And Enantioselective Synthesis of C7-functionalized Indoles.
  • NIH.
  • ResearchGate. Plausible explanation for the low enantioselectivity observed.
  • Sci-Hub.
  • Serve Content. NEW DIELS-ALDEN REACTIONS WITH VINYLINDOLES.
  • BenchChem.
  • Master Organic Chemistry. The Diels-Alder Reaction.
  • Wikipedia. Diels–Alder reaction.
  • ResearchGate. (PDF) 5.
  • ResearchGate. Enantioselective C−H functionalization of indoles and related aza‐heterocycles. Reaction conditions.
  • YouTube. Diels-Alder reactions explained in details with 17+ examples. Regioselectivity and stereochemistry.
  • ACS Publications.

Sources

Technical Support Center: Managing Exotherms in the Large-Scale Polymerization of 5-Vinyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale polymerization of 5-Vinyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the exothermic nature of this process. As a Senior Application Scientist, my goal is to synthesize established principles of polymer chemistry with practical, field-proven insights to ensure both the success and safety of your experiments.

The polymerization of vinyl monomers is inherently exothermic, and the control of this heat release is paramount, especially during scale-up.[1] A failure to manage the reaction exotherm can lead to thermal runaway, a dangerous situation where the reaction accelerates uncontrollably, potentially causing equipment failure, product degradation, and serious safety incidents.[2][3] This guide provides a structured approach to identifying, preventing, and troubleshooting thermal management issues specific to the polymerization of this compound.

Troubleshooting Guide: Navigating Exothermic Events

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your polymerization reactions.

Q1: My reaction temperature is rising much faster than anticipated and exceeding the setpoint. What should I do?

Immediate Actions:

  • Stop Monomer/Initiator Feed: If you are using a semi-batch process, immediately stop the addition of the monomer and/or initiator.[2] This will cut off the fuel for the exothermic reaction.

  • Enhance Cooling: Maximize the cooling to the reactor jacket. If available, activate any secondary cooling systems.

  • Emergency Quenching: If the temperature continues to rise uncontrollably, be prepared to introduce a chemical inhibitor or a cold, inert solvent to quench the reaction. This should be a pre-planned emergency procedure.[4]

Potential Causes & Long-Term Solutions:

  • Inaccurate Heat of Polymerization Data: The heat of polymerization for this compound is not well-documented in publicly available literature. An underestimation of this value will lead to an undersized cooling system.

    • Solution: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) on a small scale to accurately determine the heat of reaction and the rate of heat evolution under your specific reaction conditions.[5]

  • Initiator Concentration is Too High: An excess of initiator will lead to a rapid increase in the concentration of free radicals, causing a surge in the polymerization rate and heat generation.

    • Solution: Carefully review and optimize the initiator concentration. Consider using a dual initiator system with different decomposition temperatures to spread the heat evolution over a longer period.[6]

  • "Gel Effect" or "Trommsdorff–Norrish Effect": As the polymerization progresses, the viscosity of the reaction medium increases significantly. This hinders the termination reactions between growing polymer chains, leading to a rapid increase in the polymerization rate and a corresponding surge in heat generation.

    • Solution:

      • Solution Polymerization: Conducting the polymerization in a suitable solvent can help to mitigate the viscosity increase and improve heat transfer.[1]

      • Chain Transfer Agents: Incorporate a chain transfer agent to control the molecular weight of the polymer and reduce the viscosity of the reaction medium.[6]

  • Inadequate Heat Removal: The reactor's cooling capacity may be insufficient for the scale and rate of the reaction.

    • Solution: Before scaling up, perform a thorough heat balance calculation to ensure your reactor's heat removal capability exceeds the maximum expected rate of heat generation.[2] Consider a reactor with a higher surface area-to-volume ratio or more efficient cooling jackets.[7]

Q2: I'm observing localized hot spots in my reactor, even though the bulk temperature seems to be under control. What's happening and how can I fix it?

Potential Causes & Solutions:

  • Poor Mixing: Inadequate agitation can lead to localized regions of high monomer and initiator concentration, creating hot spots where the polymerization rate is significantly higher.[4][8] This is particularly problematic in viscous media.

    • Solution:

      • Optimize Agitation: Ensure the stirrer design (e.g., anchor, turbine) and speed are appropriate for the viscosity of your reaction mixture. Baffles may be necessary to improve mixing efficiency.

      • Viscosity Control: As mentioned previously, using a solvent or a chain transfer agent can help to maintain a lower viscosity, facilitating better mixing.

  • Sub-surface Reagent Addition: If the monomer or initiator is added to the surface of the reaction mixture without proper dispersion, it can create a concentrated, highly reactive layer.

    • Solution: Introduce reagents below the surface of the reaction mixture, directly into a well-agitated zone.[4]

  • Fouling on Reactor Walls: Polymer buildup on the reactor walls can act as an insulating layer, impeding heat transfer from the reaction mixture to the cooling jacket.[5]

    • Solution:

      • Reactor Design: Choose a reactor with a polished internal surface to minimize polymer adhesion.

      • Process Conditions: Adjust reaction conditions (e.g., temperature, solvent) to minimize polymer precipitation. Regular cleaning and inspection of the reactor are essential.

Q3: The polymerization is proceeding much slower than expected, and I'm tempted to increase the temperature or add more initiator. Is this a safe approach?

Caution: Unexplained slow reaction rates can sometimes precede a dangerous runaway reaction. An accumulation of unreacted monomer and initiator can create a scenario where a small increase in temperature triggers a very large and rapid exotherm.[3]

Potential Causes & Solutions:

  • Presence of Inhibitors: The monomer or solvent may be contaminated with inhibitors that are scavenging the free radicals and preventing polymerization.

    • Solution: Ensure high purity of all reagents. If the monomer is stabilized with an inhibitor, it must be removed before polymerization.

  • Low Initiator Efficiency: The chosen initiator may not be decomposing effectively at the reaction temperature.

    • Solution: Verify that the reaction temperature is appropriate for the half-life of the initiator. Consider a more active initiator for the desired temperature range.

  • Oxygen Inhibition: Oxygen can react with free radicals to form less reactive peroxy radicals, which can inhibit or retard the polymerization.

    • Solution: Thoroughly degas all reagents and maintain an inert atmosphere (e.g., nitrogen or argon) in the reactor throughout the polymerization.

Frequently Asked Questions (FAQs)

Q: What is a thermal runaway reaction and why is it so dangerous in polymerization? A: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the temperature, which in turn accelerates the reaction rate, leading to a positive feedback loop.[8] In polymerization, this can cause a rapid increase in temperature and pressure, potentially leading to reactor rupture, explosions, and the release of flammable and toxic materials.[2]

Q: How do I perform a risk assessment for the scale-up of this compound polymerization? A: A thorough risk assessment is crucial before any scale-up. It should include:

  • Literature Review: Gather all available safety and reactivity data for this compound and similar compounds.

  • Calorimetric Studies: Use techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) to determine the onset temperature of decomposition, heat of polymerization, and adiabatic temperature rise.[2][5]

  • Identify Worst-Case Scenarios: Consider potential failure modes such as cooling failure, stirrer failure, and incorrect reagent charging.[2]

  • Define Safe Operating Limits: Establish clear, safe operating ranges for temperature, pressure, and reagent addition rates.[4]

  • Develop Emergency Procedures: Have a well-defined and practiced plan for handling thermal excursions, including emergency cooling and reaction quenching.[4]

Q: What are the key differences between batch, semi-batch, and continuous reactors for managing exotherms? A:

  • Batch Reactor: All reactants are charged to the reactor at the beginning. This can be dangerous for highly exothermic reactions as all the potential energy is present from the start.[2]

  • Semi-Batch Reactor: One or more reactants are added to the reactor continuously or in portions. This is a much safer approach for exothermic reactions as the rate of heat generation can be controlled by the addition rate of the limiting reactant.[2]

  • Continuous Reactor (Flow Chemistry): Reactants are continuously fed into the reactor, and the product is continuously removed. These reactors typically have a very high surface area-to-volume ratio, allowing for excellent heat transfer and inherently safer operation for highly exothermic processes.

Q: Can the choice of solvent affect exotherm management? A: Yes, significantly. A solvent can act as a heat sink, absorbing the heat of polymerization and helping to moderate the temperature rise.[8] Solvents with higher heat capacities are more effective in this regard. Additionally, the solvent's boiling point can provide a degree of passive temperature control through reflux cooling, although this should not be the primary means of heat removal.[8] Using a solvent also helps to reduce the viscosity of the reaction mixture, improving heat transfer and mixing.[1]

Q: What is the role of inhibitors in managing polymerization exotherms? A: Inhibitors are chemicals that can terminate the polymerization process by reacting with free radicals. They are crucial for:

  • Storage and Transport: Monomers are often stored with a small amount of inhibitor to prevent spontaneous polymerization.

  • Emergency Shutdown: In the event of a thermal runaway, a "short-stopper" or inhibitor can be injected into the reactor to rapidly quench the reaction.

Data & Protocols

Table 1: Key Parameters for Exotherm Management
ParameterImportance in Exotherm ControlRecommended Action/Consideration
Heat of Polymerization (ΔHp) Determines the total amount of heat that will be released.Determine experimentally using reaction calorimetry for this compound.
Reaction Temperature Directly affects the rate of polymerization and initiator decomposition.Maintain a sufficient safety margin between the operating temperature and the onset temperature of any secondary decomposition reactions.[3]
Monomer/Initiator Addition Rate Controls the rate of heat generation in a semi-batch process.The addition rate should not exceed the reactor's heat removal capacity.[3]
Agitation Speed Ensures uniform temperature and concentration, preventing hot spots.Optimize for the viscosity of the reaction medium to ensure efficient mixing.
Reactor Cooling Capacity The ability of the system to remove the heat generated by the reaction.Must be greater than the maximum rate of heat generation.
Viscosity Affects heat transfer and mixing efficiency.Consider solution polymerization or the use of chain transfer agents to control viscosity.

Experimental Workflow & Diagrams

Diagram 1: General Workflow for Safe Scale-Up

G cluster_0 Phase 1: Small-Scale Characterization cluster_1 Phase 2: Process Design & Hazard Analysis cluster_2 Phase 3: Pilot-Scale Validation cluster_3 Phase 4: Full-Scale Production a Literature & Safety Data Review b DSC/TGA for Thermal Stability a->b c Reaction Calorimetry (RC1) - Determine ΔHp - Measure Heat Flow b->c d Kinetic Modeling c->d e Heat & Mass Balance Calculation d->e Transfer Data f HAZOP Study (Identify Deviations & Consequences) e->f g Define Safe Operating Envelope f->g h Design Emergency Shutdown Procedure g->h i Execute Polymerization within Safe Envelope h->i Implement Design j Monitor Key Parameters (Temp, Pressure, Viscosity) i->j k Validate Heat Transfer Model j->k l Refine Operating Procedures k->l m Implement Validated Process l->m Scale-Up n Continuous Monitoring & Data Logging m->n o Regular Safety Reviews n->o G start Temperature Exceeds Setpoint Limit stop_feed Stop Monomer/Initiator Feed start->stop_feed max_cooling Maximize Cooling start->max_cooling monitor Monitor Temperature Trend stop_feed->monitor max_cooling->monitor stabilized Temperature Stabilizes/ Decreases monitor->stabilized Yes continue_rise Temperature Continues to Rise monitor->continue_rise No investigate Investigate Root Cause (Post-Mortem Analysis) stabilized->investigate quench Initiate Emergency Quench Procedure (Inhibitor/Cold Solvent) continue_rise->quench quench->investigate end Process Secured investigate->end

Caption: Decision tree for responding to a thermal excursion event.

References

  • University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from University of Illinois Urbana-Champaign website.
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
  • IChemE. The protection of reactors containing exothermic reactions: an HSE view.
  • Research India Publications. Control Strategy of Glass-Lined Batch Polymerization Reactor for PVC Resin Industrial Process.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
  • LIST Technology. Bulk Polymerization.
  • American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Nateghi, M. R., et al. Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. Asian Journal of Chemistry.
  • ResearchGate. (2025, August 5).
  • Patsnap Eureka. (2025, October 11).
  • Taylor & Francis.
  • Understanding Exothermic Reaction in Resin Casting Projects. (2025, May 16).
  • American Chemical Society. (2019, May 3). Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction. ACS Omega.
  • Reddit. (2021, November 16).
  • Jinzong Machinery. (2024, September 29).
  • ResearchGate. Temperature required for depolymerization of vinyl monomers. Download Scientific Diagram.
  • YouTube. (2023, May 11). Scaling up sustainable polymer synthesis in Reactor Ready.
  • Thermal Science. (2017, September 14).
  • University of Waterloo. (2018, June 11).
  • MDPI. (2023, September 18).
  • Thermal Runaway of Self-Sustaining Polymerizing for Vinyl Acetate Monomer using Calorimetry Methodology.
  • ResearchGate. Exotherm control in the thermal polymerization of nona-ethylene glycol dimethacrylate (NEGDM)
  • Reaction Calorimetry - Polymer Science.
  • PubMed Central. Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles.
  • Heats of polymerization.
  • National Institutes of Health. (2023, March 4).
  • ResearchGate.
  • RSC Publishing.
  • ResearchGate.
  • PubMed.
  • KTU AVES.
  • MDPI. (2023, January 23). 5-Vinyl-1H-tetrazole.
  • ResearchGate. (2025, December 13). Palladium(II)-Catalyzed Reversible-Deactivation Vinyl-Addition Polymerization of 5-Vinyl-2-norbornene under Cooling-Assisted Isothermal Control for Enhanced Chemoselectivity. Request PDF.
  • ResearchGate. (2025, August 7).
  • ResearchGate. Polymerization and Characterization of a Bio-Based Vinyl Polymer Based on 5-Hydroxymethylfurfural Including a Benzoyl Group as a Side Chain.

Sources

Technical Support Center: Alternative Purification Techniques for 5-Vinyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Vinyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who are seeking effective and efficient alternatives to standard column chromatography for the purification of this versatile building block. Given the propensity of this compound to polymerize, especially under heat and acidic conditions, and the potential for co-elution of closely related impurities, alternative purification strategies are often necessary to achieve high purity.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for alternative purification techniques. We will explore the "why" behind each step, grounding our recommendations in established chemical principles to ensure you can adapt and optimize these methods for your specific experimental context.

I. Troubleshooting Common Purification Issues

This section addresses the most common challenges encountered during the purification of this compound and provides actionable troubleshooting steps.

Issue 1: Product Polymerization During Purification

One of the most significant challenges in handling this compound is its tendency to polymerize, leading to yield loss and contamination of the final product.

Question: My this compound sample is turning into an insoluble solid or a viscous oil during solvent evaporation or upon standing. How can I prevent this?

Answer: Polymerization of the vinyl group is a common issue, often initiated by heat, light, or trace acidic impurities. Here are several strategies to mitigate this problem:

  • Minimize Heat Exposure: Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a low-temperature water bath and efficient vacuum. For small-scale purifications, consider lyophilization (freeze-drying) if the solvent system is appropriate (e.g., dioxane/water).

  • Work Under Inert Atmosphere: Indoles can be sensitive to air and light, which can generate radical species that initiate polymerization.[1] Handling the compound under an inert atmosphere, such as nitrogen or argon, can significantly improve stability.

  • Use of Inhibitors: For storage or during prolonged processing, consider adding a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) in trace amounts. However, be mindful that these will need to be removed in a subsequent step if not desired in the final product.

  • Avoid Acidic Conditions: The indole ring can be sensitive to acid, and acidic conditions can promote polymerization of the vinyl group.[2] Ensure that any acidic reagents from the synthesis are thoroughly quenched and neutralized before purification.

Issue 2: Incomplete Separation of Impurities

Closely related impurities, such as positional isomers or starting materials, can be difficult to separate from this compound using traditional methods.

Question: I'm observing persistent impurities in my NMR or LC-MS analysis that co-elute with my product during column chromatography. What are my options?

Answer: When chromatographic separation is challenging, alternative purification techniques that exploit different physical properties of the compound and impurities are recommended.

  • Recrystallization: This is often the most powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • Distillation: For liquid or low-melting solid vinyl indoles, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[3]

  • Trituration: This technique involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble.[4] This is a simple and effective method for removing highly soluble impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of pure this compound, and what do color changes indicate?

A1: Pure this compound should be a white to off-white solid. The development of a pinkish or yellowish hue often indicates the presence of oxidation products.[1] While minor color changes may not impact the utility in all subsequent reactions, for applications requiring high purity, further purification is advisable.

Q2: Can I use activated charcoal to decolorize my this compound sample?

A2: Yes, activated charcoal can be effective in removing colored impurities.[5] If you are performing a recrystallization, you can add a small amount of activated charcoal to the hot solution before filtering it to remove the charcoal and the adsorbed impurities. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solvent is a very poor solvent for the compound at all temperatures. To address this, try the following:

  • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Solvent System Modification: Use a co-solvent system to fine-tune the solubility.[1] For example, dissolve the compound in a good solvent and then slowly add a poor solvent until the solution becomes slightly cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.

III. Alternative Purification Protocols

The following section provides detailed, step-by-step protocols for alternative purification techniques for this compound.

Protocol 1: Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds. The success of this technique relies heavily on the choice of solvent.

Step-by-Step Methodology:
  • Solvent Selection:

    • Perform small-scale solubility tests with a variety of solvents to find a suitable one. Common solvent systems for indole derivatives include hexane/ethyl acetate, methanol/water, and toluene.[6][7]

    • The ideal solvent should dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the compound completely. Using too much solvent will result in a lower yield.[1]

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization:
Problem Potential Cause Solution
No crystals form Too much solvent was used.Boil off some of the solvent and allow the solution to cool again.
The solution is not saturated.
"Oiling out" Cooling was too rapid.Allow the solution to cool more slowly.
Inappropriate solvent.Try a different solvent or a co-solvent system.
Low recovery Premature crystallization during hot filtration.Use a pre-heated funnel and filter the solution quickly.
Compound is too soluble in the cold solvent.Use a different solvent or place the solution in a colder bath (e.g., dry ice/acetone).
Protocol 2: Vacuum Distillation

For liquid or low-melting solid this compound, vacuum distillation can be an excellent method for purification, particularly for separating it from non-volatile impurities.

Step-by-Step Methodology:
  • Apparatus Setup:

    • Set up a short-path distillation apparatus. A short path is crucial to minimize product loss on the glass surfaces.

    • Ensure all glass joints are properly sealed and lubricated.

    • Use a vacuum pump that can achieve a sufficiently low pressure to allow the compound to boil at a moderate temperature.

  • Distillation:

    • Place the crude this compound in the distillation flask along with a magnetic stir bar for smooth boiling.

    • Slowly apply vacuum and then gradually heat the distillation flask using a heating mantle or oil bath.

    • Collect the fraction that distills at a constant temperature and pressure. This is your purified product.

  • Post-Distillation Handling:

    • Allow the apparatus to cool completely before releasing the vacuum to prevent accidental inhalation of vapors.

    • Handle the purified product under an inert atmosphere to prevent degradation.

Troubleshooting Vacuum Distillation:
Problem Potential Cause Solution
Bumping Uneven heating.Use a magnetic stir bar and heat the flask slowly and evenly.
No distillation Vacuum is not low enough.Check for leaks in the system and ensure the vacuum pump is functioning correctly.
Temperature is too low.Gradually increase the temperature of the heating bath.
Product decomposition Temperature is too high.Use a lower vacuum to decrease the boiling point.
Visualization of the Purification Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate purification technique for this compound.

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes distillation Perform Vacuum Distillation is_solid->distillation No (Liquid or Oil) trituration Consider Trituration for removing soluble impurities recrystallization->trituration Partially Successful success Pure this compound recrystallization->success Successful trituration->success Successful failure Persistent Impurities trituration->failure Still Impure distillation->success Successful distillation->failure Still Impure prep_hplc Consider Preparative HPLC failure->prep_hplc prep_hplc->success

Caption: Decision workflow for selecting a purification method.

IV. Comparison of Purification Techniques

The following table provides a comparative summary of the alternative purification techniques discussed.

Technique Purity Achievable Typical Yield Scalability Key Advantages Key Disadvantages
Recrystallization Very High60-90%ExcellentCost-effective, highly effective for crystalline solids.Finding a suitable solvent can be time-consuming.
Vacuum Distillation High70-95%GoodExcellent for removing non-volatile impurities from liquids.Requires specialized glassware and a good vacuum source.
Trituration Moderate to High80-99%ExcellentSimple, fast, and good for removing small amounts of impurities.Only effective if impurities are significantly more soluble than the product.

V. References

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available at: [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]

  • Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. (n.d.). Available at: [Link]

  • ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography? Available at: [Link]

  • ResearchGate. (2016). Is there any method other than column chromatography for purification? Available at: [Link]

  • MDPI. (2023). 5-Vinyl-1H-tetrazole. Available at: [Link]

Sources

Validation & Comparative

The Foundational Role of NMR in Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-Vinyl-1H-indole

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical research. This compound is a valuable heterocyclic building block, utilized in the synthesis of polymers, dyes, and pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for determining its precise molecular structure in solution.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of data, we will explore the rationale behind experimental choices, present detailed protocols, and compare the capabilities of NMR with other common analytical methods, offering a holistic view grounded in scientific expertise.

NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—it allows for the determination of atom connectivity, the chemical environment of each atom, and the stereochemical relationships between them. For a molecule like this compound, with its distinct aromatic and vinylic systems, NMR provides a definitive structural fingerprint.

Experimental Protocol: From Sample Preparation to Data Acquisition

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[1] The following protocols are designed to yield high-resolution spectra for small organic molecules like this compound.

Detailed Experimental Protocol: Sample Preparation
  • Analyte Purity : Ensure the this compound sample is of high purity. Residual solvents or reaction byproducts will appear in the spectrum and complicate analysis.

  • Mass Determination : Accurately weigh the sample. For ¹H NMR, 5-10 mg is typically sufficient.[2] For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

  • Solvent Selection : Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice for many non-polar to moderately polar organic compounds. Other common options include DMSO-d₆ or Acetone-d₆.[3] The deuterated solvent prevents a large, overwhelming solvent signal in the ¹H spectrum and is used by the spectrometer for field-frequency stabilization (the "lock").[1]

  • Dissolution & Transfer : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[4] Once fully dissolved, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube. This crucial step removes any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.[1]

  • Internal Standard (Optional but Recommended) : Add a small amount of an internal reference standard, such as Tetramethylsilane (TMS), directly to the sample. TMS is chemically inert and provides a sharp singlet at 0.00 ppm, serving as the universal reference point for both ¹H and ¹³C spectra in organic solvents.

Detailed Experimental Protocol: NMR Data Acquisition

The following are typical parameters for a 400 or 500 MHz NMR spectrometer.

Parameter¹H NMR Acquisition¹³C NMR AcquisitionRationale
Pulse Program zg30zgpg30A standard 30° pulse is used to allow for faster repetition rates without saturating the signals, balancing signal intensity and experiment time.[5]
Spectral Width (SW) ~16 ppm~240 ppmThe spectral width must encompass all expected proton or carbon signals for the molecule.[6]
Acquisition Time (AQ) 2 - 4 seconds1 - 2 secondsA longer acquisition time provides better digital resolution, leading to sharper peaks.[6]
Relaxation Delay (D1) 2 - 5 seconds2 secondsThis is the time allowed for nuclear spins to return to equilibrium before the next pulse. For quantitative analysis, this delay must be at least 5 times the longest T1 relaxation time.[7]
Number of Scans (NS) 8 - 16128 - 1024+Due to the low natural abundance of ¹³C (~1.1%), significantly more scans are needed to achieve an adequate signal-to-noise ratio compared to ¹H NMR.[8]
Decoupling N/AProton Broadband DecouplingDuring ¹³C acquisition, irradiating all proton frequencies collapses ¹³C-¹H coupling, simplifying the spectrum to single lines for each unique carbon and providing a signal boost via the Nuclear Overhauser Effect (NOE).[8]

Structural Analysis of this compound

The structure of this compound presents several distinct regions that give rise to characteristic signals in both ¹H and ¹³C NMR spectra. The atom numbering scheme used in the following analysis is presented below.

Caption: Structure and numbering of this compound.

¹H NMR Spectrum Analysis

The proton spectrum can be divided into three key regions: the N-H proton, the aromatic protons on the indole ring, and the protons of the vinyl group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
N-H (1) 8.1 - 8.3broad singlet (br s)-The N-H proton is acidic, often exchanges with trace water, and experiences quadrupole broadening from the nitrogen nucleus, resulting in a broad signal.[9]
H-2 7.2 - 7.3triplet (t) or ddJ₂,₃ ≈ 3.1, J₂,₁ ≈ 2.0Coupled to H-3 and the N-H proton.
H-3 6.5 - 6.6doublet of doublets (dd)J₃,₂ ≈ 3.1, J₃,₇ₐ ≈ 0.8Coupled to H-2 and a small long-range coupling to H-7a.
H-7 7.5 - 7.6doublet (d)J₇,₆ ≈ 8.5Ortho coupling to H-6.
H-4 7.6 - 7.7doublet (d)J₄,₆ ≈ 1.5Appears as a sharp singlet or a narrow doublet due to small meta coupling to H-6.
H-6 7.1 - 7.2doublet of doublets (dd)J₆,₇ ≈ 8.5, J₆,₄ ≈ 1.5Coupled to its ortho neighbor H-7 and its meta neighbor H-4.
H-α 6.7 - 6.8doublet of doublets (dd)Jα,β-trans ≈ 17.6, Jα,β-cis ≈ 10.9This is the characteristic pattern for a vinyl proton coupled to two diastereotopic geminal protons.[10]
H-β (trans) 5.7 - 5.8doublet (d)Jβ-trans,α ≈ 17.6Trans coupling constants are significantly larger than cis.[10][11]
H-β (cis) 5.2 - 5.3doublet (d)Jβ-cis,α ≈ 10.9Cis coupling constants are smaller than trans.[10][11]
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum will show nine distinct signals, as all carbon atoms are in unique chemical environments.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2 ~125Typical chemical shift for the C2 carbon of an indole ring.[12]
C-3 ~102The C3 carbon is more shielded compared to C2.[12]
C-3a ~128Bridgehead carbon adjacent to the nitrogen atom.[12]
C-4 ~121Aromatic CH carbon.
C-5 ~131Quaternary carbon attached to the electron-withdrawing vinyl group, shifting it downfield.
C-6 ~123Aromatic CH carbon.
C-7 ~111Aromatic CH carbon shielded by the nitrogen atom.
C-7a ~136Bridgehead carbon, typically the most downfield of the indole ring carbons.[12]
C-α ~137The α-carbon of the vinyl group, deshielded by the aromatic ring.
C-β ~113The terminal β-carbon of the vinyl group.

Comparative Analysis: NMR vs. Other Techniques

While NMR is the gold standard for complete structural elucidation, other techniques provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Complete C-H framework, atom connectivity, stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity, requires higher sample concentration, more expensive instrumentation.
Mass Spectrometry (MS) Molecular weight, elemental formula (with HRMS), fragmentation patterns.Extremely high sensitivity (μg to ng), fast analysis.Does not provide detailed connectivity or stereochemistry; isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C=C, aromatic C-H).Fast, inexpensive, requires minimal sample preparation.Provides limited information on the overall molecular skeleton; spectra can be complex.

This comparison underscores that while MS can confirm the molecular weight and IR can identify the key functional groups of this compound, only NMR can definitively prove the precise arrangement of atoms and the substitution pattern on the indole ring.

Workflow for Structural Confirmation

The logical process for confirming the structure of a synthesized compound like this compound is a multi-technique approach, with NMR at its core.

G cluster_0 Synthesis & Purification cluster_2 NMR Analysis & Confirmation A Synthesis of This compound B Purification (e.g., Chromatography) A->B C Mass Spectrometry (Confirm MW) B->C D IR Spectroscopy (Confirm Functional Groups) E NMR Sample Preparation F 1D NMR Acquisition (¹H, ¹³C) E->F G 2D NMR Acquisition (COSY, HSQC - Optional) F->G H Data Processing & Analysis G->H I Unambiguous Structure Confirmation H->I

Caption: Workflow from synthesis to unambiguous structural confirmation.

Conclusion

The comprehensive analysis of this compound by ¹H and ¹³C NMR spectroscopy provides an unequivocal determination of its chemical structure. By understanding the principles behind chemical shifts and coupling constants, and by following rigorous experimental protocols, researchers can confidently interpret the resulting spectra. The detailed connectivity information derived from NMR, when used in conjunction with data from complementary techniques like mass spectrometry and IR spectroscopy, forms a self-validating system for structural elucidation that is essential for advancing research and development in chemistry and the pharmaceutical sciences.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link][3]

  • Emory University. (2023). Small molecule NMR sample preparation. [Link][4]

  • University of Leicester. NMR Sample Preparation. [Link][1]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. [Link][5]

  • University College London. Sample Preparation. [Link][2]

  • University of Bristol. (2017). Quantitative NMR Spectroscopy. [Link][7]

  • Scribd. NMR Spectroscopy Data Parameters. [Link][13]

  • ETH Zurich. (2018). 1D Acquisition. [Link][6]

  • Barrett, A. G. M., White, A. J. P., & Qu, T. (n.d.). Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63. ResearchGate. [Link][14]

  • Pindur, U., & Pfeuffer, L. (1989). New structural aspects of 3-vinyl-1H-indoles for predicting the outcome of Diels-Alder reactions. Monatshefte für Chemie / Chemical Monthly, 120(1), 27–34. [Link][15]

  • National Institutes of Health. Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols. [Link][16]

  • PubMed. Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications. [Link][17]

  • University of Calgary. H NMR Spectroscopy. [Link][9]

  • Gribble, G. W. (2003). Synthesis of N-vinyl substituted indoles and their acid-catalyzed behavior. ResearchGate. [Link][18]

  • University of Sao Paulo. Chemical Shifts 1H-NMR. [Link][10]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link][19]

  • YouTube. (2024). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link][20]

  • Chemistry LibreTexts. (2020). 12.2: Predicting A 1H-NMR Spectrum from the Structure. [Link][11]

  • PubMed. (2020). Indium(III) Catalyzed Reactions of Vinyl Azides and Indoles. [Link][21]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link][22]

Sources

A Senior Application Scientist's Guide to the Analysis of 5-Vinyl-1H-indole: A Comparative Analysis of HPLC-UV and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Vinyl-1H-indole

This compound is a significant heterocyclic compound, serving as a crucial building block in the synthesis of various pharmaceutical agents and functional materials. Its vinyl group offers a reactive site for polymerization and further functionalization, making it a versatile precursor in drug development and material science. The purity and concentration of this compound in reaction mixtures, final products, and biological matrices are critical quality attributes that necessitate robust and reliable analytical methods for its quantification.

This guide provides an in-depth comparison of two cornerstone analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the rationale behind the methodological choices, empowering researchers to select and implement the most appropriate technique for their specific analytical challenges.

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of HPLC Separation for Indole Derivatives

Reversed-phase HPLC (RP-HPLC) is the predominant chromatographic mode for the analysis of moderately polar compounds like indole derivatives.[1][2] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is driven by the differential partitioning of analytes between the stationary and mobile phases. This compound, with its nonpolar indole core, will be retained on the C18 column, and its elution is modulated by the proportion of the organic solvent in the mobile phase. The addition of a small amount of acid, such as acetic or formic acid, to the mobile phase can suppress the ionization of any residual silanol groups on the stationary phase, leading to improved peak shape and reproducibility.[3]

Detailed HPLC-UV Protocol for this compound Analysis

This protocol outlines a robust isocratic RP-HPLC method for the routine quantification of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Acetic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 10 minutes

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare 0.1% acetic acid in water by adding 1 mL of glacial acetic acid to 999 mL of HPLC-grade water.

    • Mix acetonitrile and 0.1% acetic acid in water in a 60:40 volume-to-volume ratio.

    • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the pump.

  • Standard Solution Preparation:

    • Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation:

    • The sample preparation will vary depending on the matrix. For a simple organic reaction mixture, a dilute-and-shoot approach may be sufficient.

    • Accurately weigh or pipette a known amount of the sample into a volumetric flask and dilute with the mobile phase to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]

  • System Equilibration and Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standards and samples.

    • Construct a calibration curve by plotting the peak area of the this compound against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC-UV Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase (ACN:0.1% Acetic Acid) HPLC HPLC System (C18 Column, 30°C) MobilePhase->HPLC Standards Standard Solutions Standards->HPLC Sample Sample Dilution & Filtration Sample->HPLC UV UV Detector (280 nm) HPLC->UV Data Data Acquisition (Chromatogram) UV->Data Calibration Calibration Curve Data->Calibration Concentration Concentration Calculation Data->Concentration Calibration->Concentration

Caption: Workflow for HPLC-UV analysis of this compound.

Data Interpretation and System Suitability

To ensure the validity of the results, a system suitability test should be performed before sample analysis. This typically involves replicate injections of a standard solution to check for:

  • Retention Time Precision: Relative Standard Deviation (RSD) ≤ 2%.

  • Peak Area Precision: RSD ≤ 2%.

  • Tailing Factor: Typically between 0.8 and 1.5.

  • Theoretical Plates: A measure of column efficiency, with higher numbers indicating better performance.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Principle of LC-MS Detection for Indole Derivatives

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. For indole derivatives, electrospray ionization (ESI) is a common and effective ionization technique, typically operating in positive ion mode ([M+H]⁺).[5][6] The protonated molecule is then subjected to collision-induced dissociation (CID) in the collision cell of a triple quadrupole mass spectrometer. This fragmentation generates characteristic product ions. By monitoring a specific precursor-to-product ion transition, a technique known as Multiple Reaction Monitoring (MRM), exceptional selectivity and sensitivity can be achieved, even in complex matrices.[7][8]

Detailed LC-MS/MS Protocol for this compound Analysis

This protocol describes a highly sensitive and selective method for the trace-level quantification of this compound.

Instrumentation and Conditions:

ParameterSpecification
LC System UHPLC/HPLC with binary pump
Mass Spectrometer Triple Quadrupole with ESI source
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode ESI Positive
MRM Transition To be determined empirically (e.g., m/z 144.1 → 117.1)
Collision Energy To be optimized

Step-by-Step Methodology:

  • Analyte Tuning and MRM Optimization:

    • Infuse a standard solution of this compound directly into the mass spectrometer to determine the mass of the protonated precursor ion ([M+H]⁺, expected m/z 144.1).

    • Perform a product ion scan to identify the most abundant and stable fragment ions. For the indole core, a common fragment corresponds to the loss of HCN (m/z 27), resulting in a product ion around m/z 117.1.[9]

    • Optimize the collision energy to maximize the intensity of the chosen product ion.

  • Mobile Phase and Solution Preparation:

    • Prepare mobile phases A and B. Formic acid is used as it is a volatile acid compatible with mass spectrometry.[10]

    • Prepare stock and working standard solutions in a solvent compatible with the initial mobile phase conditions (e.g., 70:30 Water:Acetonitrile).

  • Sample Preparation:

    • For complex matrices like plasma or tissue homogenates, protein precipitation is a common and effective cleanup step.[7][11]

    • Add three volumes of ice-cold acetonitrile containing an internal standard (e.g., deuterated this compound) to one volume of the sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Equilibrate the system at the initial gradient conditions.

    • Inject the prepared standards and samples.

    • Acquire data in MRM mode, monitoring the optimized transition for this compound and its internal standard.

    • Quantify using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

LC-MS/MS Workflow

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Standards_IS Standards & Internal Standard (IS) LC LC Separation (Gradient Elution) Standards_IS->LC Sample_Extract Sample Extraction (e.g., Protein Precipitation) Sample_Extract->LC ESI ESI Source (Positive Ionization) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Area_Ratio Peak Area Ratio (Analyte/IS) Detector->Area_Ratio Concentration Concentration Calculation Area_Ratio->Concentration

Caption: Workflow for LC-MS/MS analysis of this compound.

Section 3: Performance Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends critically on the analytical requirements of the study.[12][13]

Performance ParameterHPLC-UVLC-MS/MSRationale & Justification
Sensitivity (LOD/LOQ) Moderate (µg/mL range)Very High (pg/mL to ng/mL range)MS/MS provides significantly lower background noise and targeted detection, enabling much lower limits of detection (LOD) and quantitation (LOQ).[14]
Selectivity GoodExceptionalHPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting compounds with similar UV spectra. LC-MS/MS adds a second dimension of selectivity through mass-to-charge ratio filtering and specific fragmentation patterns.[13]
Linearity & Dynamic Range Good (typically 2-3 orders of magnitude)Excellent (often 4-5 orders of magnitude)The high sensitivity of MS detection allows for a wider linear dynamic range.
Matrix Effects Low to ModerateCan be SignificantESI can be susceptible to ion suppression or enhancement from co-eluting matrix components, which can affect accuracy. This is often mitigated by effective sample cleanup and the use of a stable isotope-labeled internal standard.[15]
Throughput ModerateHigh (with UHPLC front-end)Modern UHPLC systems coupled to fast-scanning mass spectrometers allow for very short run times (2-3 minutes), significantly increasing sample throughput.[16]
Cost (Instrument/Maint.) LowHighLC-MS/MS systems represent a significantly higher capital investment and have higher maintenance costs compared to standard HPLC-UV systems.
Ease of Use Relatively SimpleComplex (requires expert operators)Method development and operation of an LC-MS/MS system require a higher level of technical expertise.
Choosing the Right Tool for the Job
  • For process chemistry, quality control, and purity assessments where the analyte concentration is relatively high and the matrix is clean, HPLC-UV is often the method of choice due to its robustness, lower cost, and ease of use.

  • For bioanalysis (pharmacokinetics), impurity profiling at trace levels, and metabolomics studies where high sensitivity and selectivity are paramount to distinguish the analyte from a complex biological matrix, LC-MS/MS is the indispensable tool.[7]

Section 4: Trustworthiness and Self-Validating Systems

The generation of reliable and reproducible data is the cornerstone of scientific integrity. Both HPLC and LC-MS/MS methods must be validated to ensure they are fit for their intended purpose.[17]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[17]

  • Linearity and Range: Demonstrating a direct proportional relationship between the instrument response and the concentration of the analyte over a defined range.[18]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results (repeatability and intermediate precision).[17]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Quality Control (QC) Measures:

  • System Suitability Tests: Performed before each analytical run to ensure the system is performing optimally.

  • Calibration Standards and QC Samples: A calibration curve and at least three levels of QC samples (low, medium, high) should be included in each analytical batch to ensure the accuracy and precision of the run.

  • Internal Standards: The use of an internal standard, particularly a stable isotope-labeled version in LC-MS/MS, is critical for correcting for variability in sample preparation and instrument response.

By implementing a rigorous validation plan and incorporating routine quality control checks, the analytical methods become self-validating systems, providing a high degree of confidence in the generated data.[12]

References

  • Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides. Journal of Mass Spectrometry.
  • Validation of Impurity Methods, Part II. LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chrom
  • Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek.
  • Analytical method validation: A brief review. Journal of Pharmacy Research.
  • A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Applic
  • Analytical Method Validation: ICH and USP Perspectives.
  • Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Deriv
  • Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chrom
  • Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC Technologies.
  • DEVELOPMENT AND APPLICATION OF AN LC-MS/MS METHOD FOR THE DETECTION OF THE VINYL CHLORIDE-INDUCED DNA ADDUCT N2,3-ETHENOGUANINE IN TISSUES OF ADULT AND WEANLING RATS FOLLOWING EXPOSURE TO [13C2]-VC. PMC.
  • Analysis of indole derivatives by reversed-phase high-performance liquid chrom
  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PubMed.
  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. MDPI.
  • Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent Technologies.
  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1H-Indole-1-pentanoic Acid. Benchchem.
  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
  • Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI.
  • Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. American Pharmaceutical Review.

Sources

A Comparative Guide to the Reactivity of 5-Vinyl-1H-indole and Other Vinyl Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vinyl heterocycles are a cornerstone of modern organic synthesis, serving as versatile building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their synthetic utility stems from the dual reactivity of the heterocyclic core and the appended vinyl group. Among these, 5-Vinyl-1H-indole is of particular interest due to the prevalence of the indole scaffold in biologically active molecules.[3] Understanding its reactivity in comparison to other vinyl heterocycles—such as vinylpyrroles, vinylthiophenes, vinylfurans, and vinylpyridines—is crucial for designing efficient and selective synthetic routes.

This guide provides an in-depth comparison of the reactivity of this compound with these key alternatives. We will explore how the electronic nature of the parent heterocycle dictates the chemical behavior of the vinyl moiety, supported by experimental data and detailed protocols for key transformations.

The Decisive Role of Heterocyclic Electronics

The reactivity of a vinyl group is fundamentally governed by the electron-donating or electron-withdrawing nature of the heterocycle to which it is attached. This electronic influence dictates the susceptibility of the vinyl double bond to attack by either electrophiles or nucleophiles.

  • Electron-Rich (π-Excessive) Heterocycles: Indoles, pyrroles, furans, and thiophenes are considered electron-rich aromatic systems. The lone pair of electrons on the heteroatom participates in the π-system, increasing the electron density of the ring and, by extension, the attached vinyl group. This makes the vinyl double bond nucleophilic and thus highly reactive towards electrophiles.

  • Electron-Deficient (π-Deficient) Heterocycles: Pyridines, containing an electronegative nitrogen atom within the six-membered ring, are electron-deficient. This electronic pull deactivates the ring towards electrophilic attack and, crucially, renders the attached vinyl group electrophilic. This makes the vinyl group an excellent Michael acceptor, susceptible to attack by nucleophiles.[4]

The following diagram illustrates this fundamental electronic dichotomy which is central to understanding the comparative reactivity.

G cluster_0 Electron-Rich Systems cluster_1 Electron-Deficient Systems cluster_2 Primary Reactivity Pathway Indole This compound Electrophilic Electrophilic Addition Indole->Electrophilic Favored Nucleophilic Nucleophilic (Michael) Addition Indole->Nucleophilic Disfavored Pyrrole Vinylpyrrole Pyrrole->Electrophilic Favored Thiophene Vinylthiophene Thiophene->Electrophilic Favored Pyridine 4-Vinylpyridine Pyridine->Electrophilic Disfavored Pyridine->Nucleophilic Favored G cluster_0 This compound This compound Vinyl_Attack Attack at Vinyl Group (Forms Carbocation) This compound->Vinyl_Attack Path A Ring_Attack Attack at Indole C3 (Classic Indole Reactivity) This compound->Ring_Attack Path B E+ Electrophile (E⁺)

Caption: Competitive electrophilic attack on this compound.

In contrast, the vinyl group of 4-vinylpyridine is significantly deactivated towards electrophiles due to the electron-withdrawing nature of the pyridine ring. Harsh conditions are typically required for such transformations.

Nucleophilic (Michael) Addition

The most striking difference in reactivity is observed in Michael additions. Electron-deficient vinylpyridines (specifically 2- and 4-vinylpyridine) are excellent Michael acceptors. [4]They readily react with a wide range of soft nucleophiles, such as amines, thiols, and stabilized carbanions, in a conjugate addition fashion.

Conversely, electron-rich vinyl heterocycles, including this compound and vinylpyrrole, are poor Michael acceptors and do not typically undergo conjugate addition with common nucleophiles. [4]This divergent reactivity is a powerful tool for selective functionalization.

Cycloaddition Reactions

The vinyl group allows these heterocycles to participate in cycloaddition reactions, most notably the Diels-Alder reaction, acting as either a diene or a dienophile. [5][6]

  • As a Diene: 3-Vinylindoles and 2-vinylindoles have been shown to act as 4π components in Diels-Alder reactions, providing a regio- and stereocontrolled route to annulated indoles and carbazole alkaloids. [7]The reactivity of this compound in this capacity is less explored but mechanistically plausible.

  • As a Dienophile: The vinyl group can react with a suitable diene. The reactivity is enhanced by the electronic properties of the heterocycle. For electron-rich systems, the reaction works best with electron-deficient dienes. Vinylpyrazoles, for example, have been successfully employed as dienophiles. [8]

Polymerization

The ability to polymerize is another key aspect of vinyl heterocycle reactivity.

  • This compound: Both C-vinyl and N-vinylindoles can undergo polymerization. [1][9][10]Given the electron-rich nature of the vinyl group, cationic polymerization is often a favored pathway.

  • Vinylpyridine: Can be polymerized via various methods, including anionic and radical polymerization. [11][12]* Vinylthiophene: Anionic polymerization of substituted 2-vinylthiophenes has been demonstrated to produce well-defined polymers. [13] The choice of polymerization method is directly linked to the electronic character of the vinyl monomer.

Data Summary

The table below summarizes the comparative reactivity profiles discussed.

Reaction Type This compound Vinylpyrrole Vinylthiophene 4-Vinylpyridine
Electronic Nature Electron-Rich (π-Excessive)Electron-Rich (π-Excessive)Electron-Rich (π-Excessive)Electron-Deficient (π-Deficient)
Electrophilic Addition Favorable; competes with ringFavorableFavorableDisfavored
Nucleophilic Addition Disfavored [4]DisfavoredDisfavoredHighly Favorable [4]
Diels-Alder (as Dienophile) Favorable with e⁻ poor dienesFavorable with e⁻ poor dienesFavorable with e⁻ poor dienesFavorable with e⁻ rich dienes
Favored Polymerization Cationic, RadicalCationic, RadicalAnionic, Radical [13]Anionic, Radical [12]

Experimental Protocols & Methodologies

To provide a practical context, we present protocols for two key reactions: the synthesis of the target molecule via Suzuki coupling and a Michael addition that highlights the reactivity of an electron-deficient analogue.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds and is frequently used to synthesize vinyl arenes from the corresponding bromo-arenes. [3][14]

G Start Combine Reactants: - 5-Bromoindole (1.0 eq) - Vinylboronic Acid Pinacol Ester (1.2 eq) - K₂CO₃ (3.0 eq) Solvent Add Solvent & Catalyst: - Dioxane/Water (4:1) - Pd(dppf)Cl₂ (3 mol%) Start->Solvent Inert Degas & Heat: - Sparge with Argon for 15 min - Heat to 80-90 °C Solvent->Inert Monitor Monitor Reaction: - Use TLC or LC-MS - Typically 4-12 hours Inert->Monitor Workup Aqueous Workup: - Cool to RT - Dilute with EtOAc, wash with water & brine Monitor->Workup Purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography Workup->Purify Product This compound Purify->Product

Caption: Workflow for Suzuki-Miyaura synthesis of this compound.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromoindole (1.0 equiv), potassium vinylboronate pinacol ester (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Solvent and Catalyst Addition: Add a 4:1 mixture of dioxane and water. Sparge the resulting slurry with argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Introduction: Under a positive pressure of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 5-bromoindole starting material is consumed.

  • Workup: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: Michael Addition of Diethyl Malonate to 4-Vinylpyridine

This protocol demonstrates the characteristic reactivity of an electron-deficient vinyl heterocycle. The base generates the malonate nucleophile, which readily adds to the electrophilic vinyl group of 4-vinylpyridine. [4] Step-by-Step Methodology:

  • Nucleophile Generation: In a flask under an inert atmosphere, dissolve sodium ethoxide (0.1 equiv) in absolute ethanol. To this solution, add diethyl malonate (1.0 equiv) dropwise and stir for 15 minutes at room temperature.

  • Substrate Addition: Add 4-vinylpyridine (1.1 equiv) to the solution of the generated nucleophile.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Workup: After completion, cool the reaction to room temperature and neutralize with a dilute aqueous solution of acetic acid.

  • Extraction: Extract the product into diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product can be further purified by distillation or column chromatography.

Conclusion

The reactivity of this compound is characteristic of an electron-rich vinylarene. Its vinyl group is activated for electrophilic additions and participates in cycloaddition reactions, though chemists must always consider competitive reactions at the indole C3-position. This stands in stark contrast to electron-deficient vinyl heterocycles like 4-vinylpyridine, where the vinyl group is a potent Michael acceptor, readily undergoing conjugate addition with nucleophiles. This fundamental electronic difference is the primary determinant of their synthetic utility. By understanding these principles, researchers can strategically select the appropriate vinyl heterocycle and reaction conditions to achieve the desired chemical transformation with high efficiency and selectivity.

References

  • G. Jones. Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. ARKIVOC. [Link]

  • Y. Guan, et al. Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles. PMC - NIH. [Link]

  • E. Gipstein, W. A. Hewett, O. U. Need. Polymerization and Copolymerization of N-Vinylindole and N-Vinylmethylindoles. American Chemical Society. [Link]

  • G. D'Orazio, et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • E. Gipstein, W. A. Hewett, O. U. Need. Polymerization and Copolymerization of N-Vinylindole and N-Vinylmethylindoles. Macromolecules. [Link]

  • B. Hu, S. G. DiMagno. Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. PubMed. [Link]

  • Y. Guan, et al. Confronting the Challenging Asymmetric Addition of Vinyl Arene Pronucleophiles into Ketones. Semantic Scholar. [Link]

  • M. W. S. Wnuk, et al. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. MDPI. [Link]

  • B. Hu, S. G. DiMagno. Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. Organic & Biomolecular Chemistry. [Link]

  • T. Maeda, et al. Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. ACS Publications. [Link]

  • A. A. S. G. de la Escosura, et al. Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. Accounts of Chemical Research. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]

  • Wikipedia. Intramolecular Heck reaction. Wikipedia. [Link]

  • A. H. E. Müller, K. Matyjaszewski. Controlled and Living Polymerizations. Wiley. [Link]

  • M. Movassaghi, M. D. Hill. Synthesis of N-vinyl substituted indoles and their acid-catalyzed behavior. ResearchGate. [Link]

  • W. Carruthers. Cycloaddition Reactions in Organic Synthesis. Pergamon Press. [Link]

  • LibreTexts. 10.2: Simple electrophilic addition mechanism. Chemistry LibreTexts. [Link]

  • U. Pindur. NEW DIELS-ALDEN REACTIONS WITH VINYLINDOLES. HETEROCYCLES. [Link]

  • LibreTexts. 1.27: Electrophilic Additions. Chemistry LibreTexts. [Link]

  • S. G. Spigo, et al. Quaternization of poly(4-vinyl pyridine). Kinetic and viscometric measurements. European Polymer Journal. [Link]

  • LibreTexts. 9.5: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • S. M. M. S. V. C. S. M. C. A. M. S. da C. P. R. M. F. B. Artur M. S. Silva. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

Sources

A Spectroscopic Guide to 5-Vinyl-1H-indole and Its Regioisomers: Enhancing Structural Elucidation in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

The vinylindole scaffold is a cornerstone in contemporary medicinal chemistry and materials science, prized for its versatile reactivity and unique electronic properties. The precise location of the vinyl substituent on the indole ring dictates the molecule's steric and electronic characteristics, profoundly influencing its biological activity and material performance. Consequently, the unambiguous structural identification of vinylindole regioisomers is a critical step in drug development and materials research. This guide provides a comprehensive spectroscopic comparison of 5-Vinyl-1H-indole and its key regioisomers, offering a practical framework for their differentiation using standard analytical techniques.

This document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). By examining the subtle yet significant spectral shifts and pattern changes that arise from the vinyl group's placement, this guide equips researchers with the expertise to confidently assign structures and accelerate their research endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

The Diagnostic Power of ¹H NMR

The chemical shift (δ) and coupling constants (J) of the protons in the vinyl group and on the indole ring are exquisitely sensitive to the substituent's position. The vinyl group itself typically presents as a three-proton AMX or ABX spin system, consisting of a geminal proton (Hα) and two vicinal protons (Hβ, cis and trans to the ring). The precise chemical shifts and coupling patterns are diagnostic for each isomer.

Furthermore, the vinyl group exerts a notable electronic influence on the adjacent aromatic protons of the indole ring. This influence, a combination of anisotropic, inductive, and resonance effects, leads to characteristic downfield or upfield shifts of specific ring protons, providing a clear fingerprint for each regioisomer. For instance, a vinyl group at the 3-position will significantly affect the H2 proton, while a C5-vinyl group will primarily influence H4 and H6.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Vinylindole Isomers (Illustrative Data)

Proton2-Vinyl-1H-indole3-Vinyl-1H-indoleThis compound
N-H~8.15~8.10~8.05
Hα (vinyl)~6.80 (dd)~6.75 (dd)~6.70 (dd)
Hβ-cis (vinyl)~5.20 (d)~5.15 (d)~5.10 (d)
Hβ-trans (vinyl)~5.75 (d)~5.70 (d)~5.65 (d)
H3~6.50 (s)-~6.45 (t)
H4~7.60 (d)~7.80 (d)~7.85 (s)
H7~7.55 (d)~7.50 (d)~7.30 (d)

Note: Data are illustrative and can vary based on solvent and spectrometer frequency. Coupling constants (J) are crucial for definitive assignment.

Unveiling the Carbon Skeleton with ¹³C NMR

¹³C NMR spectroscopy complements ¹H NMR by providing direct insight into the carbon framework. The chemical shifts of the vinylic carbons (Cα and Cβ) and the indole ring carbons are highly indicative of the isomer's structure. The electronic effects of the vinyl substituent—whether electron-donating or -withdrawing through resonance and inductive effects—cause predictable shifts in the carbon signals.[1] For example, the attachment point of the vinyl group on the indole ring will typically be deshielded (shifted downfield) compared to the unsubstituted parent indole.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Vinylindole Isomers (Illustrative Data)

Carbon2-Vinyl-1H-indole3-Vinyl-1H-indoleThis compound
Cα (vinyl)~130.0~136.0~137.0
Cβ (vinyl)~110.0~112.0~111.5
C2-~123.0~125.0
C3~101.0-~102.5
C5~120.5~122.5-
C7a~136.5~136.0~135.5

Note: Data are illustrative and subject to solvent effects.

Experimental Protocol for NMR Analysis

A standardized protocol ensures reproducibility and accuracy in NMR data acquisition.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the vinylindole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.

  • Instrumentation: Use a Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a frequency of 400 MHz or higher for optimal resolution.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the probe to achieve a homogeneous magnetic field.

    • Acquire the spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[3]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H signals and reference the spectra to TMS.

NMR_Workflow Diagram 1: NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh ~5-10 mg of vinylindole sample P2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) P1->P2 P3 Transfer solution to a clean NMR tube P2->P3 A1 Insert NMR tube into spectrometer P3->A1 Load Sample A2 Lock, Tune, and Shim A1->A2 A3 Acquire 1H & 13C Spectra A2->A3 D1 Fourier Transform, Phase & Baseline Correction A3->D1 Process FID D2 Peak Picking & Integration D1->D2 D3 Assign Signals to Molecular Structure D2->D3 UVVis_Workflow Diagram 2: UV-Vis Spectroscopy Workflow P1 Prepare dilute solution in UV-grade solvent P4 Fill another cuvette with sample solution P1->P4 P2 Fill quartz cuvette with pure solvent (Blank) P3 Zero the spectrophotometer P2->P3 P5 Record absorbance spectrum (e.g., 200-400 nm) P3->P5 P4->P5 P6 Identify λmax P5->P6

Caption: A streamlined workflow for acquiring a UV-Vis spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds. All vinylindole regioisomers share the same molecular formula (C₁₀H₉N) and therefore the same exact mass (143.0735 g/mol ). Consequently, high-resolution mass spectrometry (HRMS) will yield an identical molecular ion peak ([M+H]⁺ at m/z 144.0813) for all isomers.

However, differentiation can sometimes be achieved by analyzing the fragmentation patterns, typically using techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID). The stability of the resulting fragment ions can vary depending on the initial position of the vinyl group, leading to differences in the relative abundances of key fragments. For example, the loss of a methyl radical (•CH₃) or acetylene (C₂H₂) might be more or less favorable for different isomers, providing structural clues. [4] Table 5: Key Mass Spectrometry Data for Vinylindoles

ParameterValue
Molecular FormulaC₁₀H₉N
Exact Mass143.0735
[M+H]⁺ (HRMS)144.0813
Key Fragments (EI-MS)m/z 142 ([M-H]⁺), 115 ([M-C₂H₂]⁺)

Note: The relative intensity of fragment ions is the key differentiator between isomers.

Conclusion

The unambiguous identification of vinylindole regioisomers is paramount for advancing research in drug discovery and materials science. While each spectroscopic technique provides valuable pieces of the puzzle, a combinatorial approach is the most robust strategy. ¹H and ¹³C NMR spectroscopy offer the most definitive data for structural assignment through unique chemical shifts and coupling patterns. IR spectroscopy serves to confirm the presence of key functional groups, while UV-Vis spectroscopy provides a rapid method for distinguishing isomers based on their conjugation-dependent λmax values. Finally, mass spectrometry confirms the elemental composition and can offer clues to the isomeric structure through careful analysis of fragmentation patterns. By integrating the insights from these complementary techniques, researchers can confidently and accurately characterize their vinylindole compounds.

References

  • ACS Omega. (2026). Structure–Property Relationships of Near-Infrared Cyanine Dyes: Chalcogen-Driven Singlet Oxygen Generation with High Fluorescence Efficiency. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). Indole. PubChem. [Link]

  • Selvanayagam, S., et al. (2008). 1-Vinyl-1H-indole-3-carbaldehyde. ResearchGate. [Link]

  • Wang, Z.-Q., et al. (2015). Synthesis of N-vinylindoles through Copper Catalyzed Cyclization Reaction of N-(2-alkynylphenyl)imine. The Royal Society of Chemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). Indole. NIST WebBook. [Link]

  • Pharmaffiliates. (n.d.). 3-Vinyl-1H-indole. [Link]

  • The Journal of Organic Chemistry. (1978). Dimerization of 2-vinyl indoles and their alcohol precursors. ACS Publications. [Link]

  • RSC Publishing. (2020). Optical properties of 3-substituted indoles. [Link]

  • Callis, P. R. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC - NIH. [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]

  • White Rose Research Online. (n.d.). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. [Link]

  • Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • PubMed. (2023). Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications. [Link]

  • ResearchGate. (n.d.). Effect of aromatic ring anisotropy on the 1 H NMR shielding constants and conformational equilibrium of sterically strained aryl vinyl ethers. [Link]

  • Pereira, M. M. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Analysis by HPLC-mass spectrometry of the indole compounds released by the ectomycorrhizal fungus Hebeloma hiemale in pure culture. [Link]

  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. [Link]

  • PMC - PubMed Central. (2025). Synthesis and Characterization of 4-Indolylcyanamide: A Potential IR Probe for Local Environment. [Link]

  • Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. [Link]

  • Colthup, N. B. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]

  • eScholarship.org. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. [Link]

  • MDPI. (1989). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]

  • RSC Publishing. (2020). Optical properties of 3-substituted indoles. [Link]

  • ACS Publications. (2022). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. [Link]

  • UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Link]

  • Science Ready. (n.d.). Ultraviolet-Visible Spectroscopy (UV-Vis) and Colourimetry. [Link]

  • PMC - NIH. (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. [Link]

  • PubMed. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. [Link]

  • Wiley Online Library. (n.d.). Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate. [Link]

  • Hong Lab MIT. (n.d.). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. [Link]

Sources

"performance of 5-Vinyl-1H-indole based polymers in organic electronics"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Performance of Vinyl-Indole Based Polymers in Organic Electronics

A Comparative Analysis for Researchers and Materials Scientists

Introduction: The Untapped Potential of Indole-Based Polymers

In the quest for next-generation organic electronic materials, the indole moiety presents a compelling structural motif. As an electron-rich aromatic heterocycle, it is a fundamental component of many natural alkaloids and synthetic pharmaceuticals and possesses inherent charge-transport capabilities. When polymerized, materials based on vinyl-indoles, such as poly(N-vinylindole) (PVI), are structurally analogous to one of the most well-studied hole-transporting polymers, poly(N-vinylcarbazole) (PVK). Despite this similarity, the performance of vinyl-indole based polymers in active electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) remains significantly under-explored in published literature.

This guide provides a comprehensive comparison of vinyl-indole based polymers, using PVI as the primary example, against the established benchmark, PVK. While direct, quantitative data for 5-Vinyl-1H-indole polymers in organic electronic devices is scarce, this analysis synthesizes the available information on analogous structures to evaluate their potential and to chart a course for future research. We will delve into the fundamental electronic properties, compare performance metrics with leading alternatives, and provide detailed experimental protocols to empower researchers in this promising field.

Molecular Structure and Intrinsic Electronic Properties: PVI vs. PVK

The primary difference between PVI and PVK lies in the core aromatic system: the indole group in PVI versus the carbazole group in PVK. This seemingly small change has significant implications for the polymer's electronic structure and solid-state packing, which are critical for charge transport.

  • Indole vs. Carbazole: The indole unit is a bicyclic structure containing a pyrrole ring fused to a benzene ring. Carbazole can be viewed as an indole with an additional benzene ring fused to the pyrrole and benzene components. This extended conjugation in carbazole generally leads to a more stable highest occupied molecular orbital (HOMO) and different intermolecular packing, which directly influences hole mobility.

  • Dipole Moment: The indole ring system lacks the C2 symmetry of carbazole, resulting in a significantly higher permanent electric dipole moment.[1] This property can be advantageous for improving the solubility of the polymer and enhancing the compatibility with polar additives or dopants, which are often required in device fabrication.[1]

cluster_PVI Poly(N-vinylindole) (PVI) cluster_PVK Poly(N-vinylcarbazole) (PVK) pvi_structure pvk_structure

Caption: Chemical structures of Poly(N-vinylindole) and Poly(N-vinylcarbazole).

Comparative Performance Analysis

A direct comparison of performance metrics is essential for evaluating the potential of PVI as a viable alternative to PVK and other hole-transporting materials. While device-specific data for PVI is largely unavailable, we can compare their fundamental electronic and photophysical properties.

PropertyPoly(N-vinylindole) (PVI)Poly(N-vinylcarbazole) (PVK)Other High-Performance Polymers (e.g., P3HT, PTAA)
HOMO Level Not Reported (Est. ~ -5.5 to -5.7 eV)~ -5.8 eV-4.9 to -5.5 eV
LUMO Level Not Reported~ -2.2 eV-2.8 to -3.8 eV
Optical Bandgap Not Reported~ 3.5 eV[2][3]1.9 to 2.5 eV
Hole Mobility (μh) Not Reported10⁻⁶ to 10⁻³ cm²/Vs10⁻³ to >1 cm²/Vs[4]
Photoconductivity Yes, comparable to PVK[1]YesVaries
Key Advantage Higher dipole moment, potential for modified solubility[1]Well-studied, established benchmarkHigh mobility, tunable bandgaps
Key Disadvantage Lack of device performance dataRelatively low mobility, large bandgapCan have stability issues
Insights from the Comparison:
  • Energy Levels: The HOMO level of a hole-transporting material is critical as it dictates the efficiency of hole injection from the anode and the open-circuit voltage (Voc) in organic solar cells. PVK's deep HOMO level of -5.8 eV can create an injection barrier with standard anodes like ITO/PEDOT:PSS (work function ~5.2 eV). While not experimentally verified, the smaller conjugated system of indole suggests that PVI may possess a slightly higher HOMO level (less negative), which could be beneficial for reducing this injection barrier.

  • Photoconductivity: Crucially, studies on photorefractive blends have demonstrated that PVI is an effective photoconductor, with performance comparable to that of PVK.[1][5] This confirms that the fundamental mechanism of photo-induced charge generation is efficient in PVI, a prerequisite for its use in photodetectors and solar cells.

  • Charge Mobility: The hole mobility of PVK is modest and generally considered a limiting factor in high-performance devices. This mobility is governed by hopping transport between adjacent carbazole units. The molecular packing and electronic coupling between indole units in PVI will determine its charge mobility. Given the differences in structure and dipole moment, it is plausible that PVI could exhibit different—and potentially beneficial—solid-state packing, but this requires experimental verification via techniques like Time-of-Flight (ToF) measurements.

Experimental Protocols: A Guide to Fabrication and Characterization

To facilitate research into vinyl-indole based polymers, this section provides detailed, self-validating protocols for device fabrication and characterization, based on established procedures for similar materials like PVK.

Protocol 1: Fabrication of a Top-Gate Organic Field-Effect Transistor (OFET)

This protocol describes the fabrication of a simple OFET structure, which can be used to measure key performance metrics like charge carrier mobility and the on/off ratio.

Rationale: A top-gate, bottom-contact architecture is chosen as it protects the semiconductor-dielectric interface from potential damage during top electrode deposition. Solution-based deposition (spin coating) is highlighted as it is a low-cost, scalable method suitable for polymer electronics.

start Start: Pre-patterned Substrate (e.g., Glass/ITO with Au Source/Drain) sub_clean 1. Substrate Cleaning (Sonication in Acetone, IPA, DI Water) start->sub_clean uv_ozone 2. Surface Treatment (UV-Ozone for 15 min to improve wettability) sub_clean->uv_ozone solution_prep 3. Polymer Solution Prep (Dissolve PVI/PVK in Chlorobenzene, e.g., 10 mg/mL) uv_ozone->solution_prep spin_coat 4. Spin Coat Active Layer (e.g., 2000 RPM for 60s) solution_prep->spin_coat anneal_semi 5. Anneal Semiconductor (e.g., 110°C for 10 min on hotplate in N2) spin_coat->anneal_semi spin_dielectric 6. Spin Coat Dielectric (e.g., PMMA in Anisole) anneal_semi->spin_dielectric anneal_dielectric 7. Anneal Dielectric (e.g., 90°C for 30 min in N2) spin_dielectric->anneal_dielectric gate_deposition 8. Deposit Gate Electrode (Thermal evaporation of Al through shadow mask) anneal_dielectric->gate_deposition characterization End: Electrical Characterization (Probe station in inert atmosphere) gate_deposition->characterization

Caption: Workflow for fabricating a top-gate, bottom-contact OFET.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Begin with a pre-patterned substrate featuring source and drain electrodes (e.g., Gold on a Silicon/SiO₂ or glass substrate).

    • Clean the substrate by sequential sonication in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of dry nitrogen.

    • Causality: This rigorous cleaning is essential to remove organic and particulate contaminants that could act as charge traps or disrupt film formation.

  • Surface Treatment:

    • Treat the substrate with UV-Ozone for 15 minutes.

    • Causality: This process creates a high-energy, hydrophilic surface, which promotes uniform wetting and adhesion of the subsequent polymer layer, preventing dewetting and ensuring a continuous semiconductor film.

  • Semiconductor Deposition:

    • Prepare a solution of the vinyl-indole polymer (or PVK for comparison) in a suitable solvent like chlorobenzene or toluene at a concentration of 5-10 mg/mL. Filter the solution through a 0.2 µm PTFE filter.

    • Spin-coat the polymer solution onto the substrate. A typical starting point is a spin speed of 2000 RPM for 60 seconds.[2]

    • Anneal the film on a hotplate inside a nitrogen-filled glovebox (e.g., 110°C for 10 minutes) to remove residual solvent.[2]

    • Causality: Spin speed directly controls the film thickness, which is critical for device performance. Annealing removes solvent that can act as traps and can improve molecular ordering in the polymer film.

  • Dielectric and Gate Deposition:

    • Deposit a gate dielectric layer. For a solution-processed approach, this could be a polymer like PMMA or PVA, applied via spin coating.

    • Anneal the dielectric layer to ensure a dense, pinhole-free film.

    • Finally, thermally evaporate the top gate electrode (e.g., Aluminum) through a shadow mask.

    • Causality: The quality of the dielectric and the semiconductor-dielectric interface is paramount. A low-leakage dielectric is required for proper field-effect modulation.

  • Characterization:

    • Transfer the completed device to a probe station connected to a semiconductor parameter analyzer.

    • Measure the output and transfer characteristics to extract hole mobility (in the saturation regime) and the on/off current ratio.

Protocol 2: Determination of HOMO/LUMO Energy Levels via Cyclic Voltammetry (CV)

Rationale: CV is an electrochemical technique that measures the oxidation and reduction potentials of a material. These potentials are directly related to the energy required to remove an electron from the HOMO level and add an electron to the LUMO level, respectively.

Step-by-Step Methodology:

  • Sample Preparation:

    • Drop-cast or spin-coat a thin film of the polymer onto a working electrode (e.g., glassy carbon or platinum).

    • Prepare an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile).

  • Measurement Setup:

    • Use a three-electrode setup consisting of the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Calibrate the system using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard. The Fc/Fc⁺ couple has a known absolute energy level of -4.8 eV relative to the vacuum level.[6]

  • Data Acquisition:

    • Scan the potential to measure the onset of the first oxidation peak (E_ox) and, if accessible, the onset of the first reduction peak (E_red).

  • Calculation:

    • The HOMO and LUMO energy levels can be estimated using the following empirical formulas:[7]

      • HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = - [E_red (vs Fc/Fc⁺) + 4.8]

    • If the reduction peak is not observed, the LUMO level can be estimated by subtracting the optical bandgap (E_g, determined from the onset of UV-Vis absorption) from the HOMO level: LUMO = HOMO - E_g .[6]

    • Causality: Relating the measured potentials to the known Fc/Fc⁺ standard allows for a conversion from the electrochemical potential scale to the absolute vacuum energy scale, which is necessary for constructing device energy level diagrams.

anode Anode (ITO/PEDOT:PSS) -5.2 eV pvi PVI HOMO: ? LUMO: ? pvk PVK HOMO: -5.8 eV LUMO: -2.2 eV cathode Cathode (e.g., Al) -4.2 eV

Caption: Comparative energy level diagram for organic electronic materials.

Conclusion and Future Outlook

This guide establishes that while this compound and its N-vinyl isomer are promising building blocks for new hole-transporting polymers, there is a critical lack of experimental data on their performance in electronic devices. The structural analogy to PVK, combined with favorable properties like high dipole moment and demonstrated photoconductivity, strongly suggests that these materials warrant further investigation.

The path forward is clear:

  • Synthesis and Characterization: Controlled synthesis of poly(this compound) and its derivatives is the first step.

  • Fundamental Properties: Experimental determination of the HOMO/LUMO levels and optical bandgap of these new polymers is essential.

  • Device Fabrication and Testing: The protocols outlined in this guide provide a roadmap for fabricating OFETs and OPVs to measure key metrics like charge carrier mobility and power conversion efficiency.

By systematically evaluating these polymers and comparing them against established benchmarks like PVK, the research community can unlock the full potential of indole-based materials for the next generation of flexible, low-cost organic electronics.

References

  • Zamani Babgohari, M., Bagher Ghorashi, S.M., & Mirjalili, Gh. (2016). Optical and Structural Properties of PVK/CA/PVK Thin Films Fabricated by Spin Coating Method. Journal of Advanced Materials in Engineering (Esteghlal), 35(2), 89-97. [Link]

  • ResearchGate. (n.d.). Optical and Structural Properties of PVK/CA/PVK Thin Films Fabricated by Spin Coating Method | Request PDF. Retrieved from [Link]

  • Gopalan, S. (2014). Regarding HOMO, LUMO energy levels determination from Cyclic Voltammetry (CV)? ResearchGate. Retrieved from [Link]

  • Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Retrieved from [Link]

  • MDPI. (2022). Highly Efficient Perovskite Solar Cell Based on PVK Hole Transport Layer. Retrieved from [Link]

  • ResearchGate. (n.d.). HOMO levels measured by cyclic voltammetry and LUMO levels as deduced... | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving Performance of Perovskite Solar Cells by Reducing Energetic Disorder of Hole Transport Polymer. Retrieved from [Link]

  • ResearchGate. (n.d.). a) HOMO and LUMO levels of polymers determined from cyclic voltammetry... | Download Scientific Diagram. Retrieved from [Link]

  • Reddit. (2025). Determination of HOMO-LUMO properties through CV. Retrieved from [Link]

  • SPIE. (2007). Polymers show versatility in organic solar cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of photovoltaic parameters related to other types of polymer hole transport layers in the inverted perovskite cell. Retrieved from [Link]

  • MDPI. (2021). Polymeric Dopant-Free Hole Transporting Materials for Perovskite Solar Cells: Structures and Concepts towards Better Performances. Retrieved from [Link]

  • ResearchGate. (n.d.). Dopant-Free Polymeric Hole-Transport Materials for Perovskite Solar Cells: Simple Is Best! | Request PDF. Retrieved from [Link]

  • PV Magazine. (2025). Scientists boost organic solar cell efficiency using polymer zwitterions. Retrieved from [Link]

  • Journal of the American Chemical Society. (2011). An Effective Friedel−Crafts Postfunctionalization of Poly(N-vinylcarbazole) to Tune Carrier Transportation of Supramolecular Organic Semiconductors Based on π-Stacked Polymers for Nonvolatile Flash Memory Cell. Retrieved from [Link]

  • ResearchGate. (2017). What is the record-high mobility of organic field effect transistors to date?. Retrieved from [Link]

  • MDPI. (2023). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Schematic illustration of the OFET device fabrication process,... | Download Scientific Diagram. Retrieved from [Link]

  • Optica Publishing Group. (2000). Photorefractivity of poly-N-vinylindole-based materials as compared with that of poly-N-vinylcarbazole-based blends. Retrieved from [Link]

  • Rodrigues, R., et al. (2014). Improving the Efficiency of Organic Solar Cells upon Addition of Polyvinylpyridine. Materials, 7(12), 8189-8196. [Link]

  • ResearchGate. (2003). Investigation of transport properties in polymer/fullerene blends using time-of-flight photocurrent measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). Poly(1-vinylindole) and some of its methyl derivatives as substrates for photorefractive materials: their synthesis, optical, and electrical characterization | Request PDF. Retrieved from [Link]

  • KU Leuven. (2013). Study of hole mobility in poly(N-vinylcarbazole) films doped with CdSe/ZnS quantum dots encapsulated by 11-(N-carbazolyl) undeca. Retrieved from [Link]

  • ResearchGate. (2013). Study of hole mobility in poly(N-vinylcarbazole) films doped with CdSe/ZnS quantum dots encapsulated by 11-(N-carbazolyl) undecanoic acid (C11). Retrieved from [Link]

  • PubMed. (2018). Poly (vinyl alcohol) microneedles: Fabrication, characterization, and application for transdermal drug delivery of doxorubicin. Retrieved from [Link]

  • Dialnet. (2021). Analysis of the stability of organic photovoltaic cells under indoor illumination. Retrieved from [Link]

  • ResearchGate. (2004). Temperature and field dependence of hole mobility in poly(9,9-dioctylfluorene). Retrieved from [Link]

  • ResearchGate. (n.d.). high mobility conjugated polymer semiconductors for organic thin film transistors. Retrieved from [Link]

Sources

A Comparative Guide to the Cytotoxicity of 5-Vinylindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with significant biological activity. Among these, 5-vinylindole derivatives are emerging as a promising class of molecules with potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of different 5-vinylindole derivatives, supported by experimental data and mechanistic insights, to aid researchers and drug development professionals in this dynamic field.

The Rationale for Comparing 5-Vinylindole Derivatives

The strategic placement of a vinyl group at the C5 position of the indole ring introduces a reactive moiety that can participate in various cellular interactions, potentially enhancing cytotoxic activity and modulating selectivity. Understanding the structure-activity relationships (SAR) of these derivatives is paramount for designing novel anticancer agents with improved efficacy and reduced off-target effects. This guide will delve into the cytotoxic profiles of N-vinylindoles, C3-vinylindoles, and C5-vinylindoles, highlighting how substitutions on the indole core and the vinyl group influence their anticancer potential.

Comparative Cytotoxicity of Vinylindole Derivatives

The cytotoxic potential of various vinylindole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher cytotoxicity. The following tables summarize the IC50 values for representative vinylindole derivatives against a panel of human cancer and non-cancerous cell lines.

Table 1: Comparative Cytotoxicity of N-Vinylindole Derivatives
Compound IDR GroupHeLa (Cervical Cancer) IC50 (µg/mL)SKOV-3 (Ovarian Cancer) IC50 (µg/mL)AGS (Gastric Cancer) IC50 (µg/mL)HaCaT (Non-cancerous Keratinocytes) IC50 (µg/mL)Reference
2f 4-bromophenyl4.313.8414.211.83
2i 2-naphthyl5.682.035.241.15
Vinblastine(Standard)0.0030.002Not TestedNot Tested
Oxaliplatin(Standard)102.1635.76Not TestedNot Tested

This table showcases the cytotoxic activity of a series of (Z)-1-[1-(4,5-dihydro-1H-imidazol-2-yl)-2-arylvinyl]-1H-indoles.

Table 2: Cytotoxicity of Other Substituted Vinylindole Derivatives
Compound ClassSpecific DerivativeCancer Cell LineIC50/GI50Reference
Dihydroindolo[3,2-b]indole6g (from N-vinylindole)HCT-116 (Colon)62 nM[1]
5-chloro-3-(2-methoxyvinyl)indole-2-carboxamide5f Panc-1 (Pancreatic)29 nM (GI50)[2]
5-chloro-3-(2-methoxyvinyl)indole-2-carboxamide5g Panc-1 (Pancreatic)Not Specified[2]
Indolylsuccinimide3w (C3-alkylated indole)HT-29 (Colorectal)0.02 µM[3][4]
Indolylsuccinimide3w (C3-alkylated indole)HepG2 (Liver)0.8 µM[3][4]
Indolylsuccinimide3i (C3-alkylated indole)A549 (Lung)1.5 µM[3][4]

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the structure-activity relationships of vinylindole derivatives:

  • Influence of the Vinyl Group Position: While direct comparative studies are limited, the available data suggests that modifications at the N1, C3, and C5 positions of the indole ring all yield compounds with significant cytotoxic potential. The C3-alkylated indolylsuccinimide 3w demonstrates exceptionally potent activity against colorectal cancer cells.[3][4]

  • Substituents on the Vinyl Moiety: For N-vinylindoles, the nature of the aryl substituent on the vinyl group plays a crucial role in their cytotoxic activity. The presence of a 2-naphthyl group (compound 2i ) resulted in the most potent activity against the tested cancer cell lines, with IC50 values ranging from 2.03 to 5.68 µg/mL. A 4-bromophenyl substituent (compound 2f ) also conferred significant cytotoxicity.

  • Selectivity Profile: A critical aspect of anticancer drug development is selectivity towards cancer cells over normal cells. The N-vinylindole derivatives 2f and 2i exhibited high cytotoxicity against the non-cancerous HaCaT cell line, suggesting a lack of selectivity. This highlights the need for further structural optimization to improve the safety profile of this class of compounds. In contrast, some indole derivatives have shown favorable selectivity. For instance, an indazole derivative was found to be significantly more toxic to the K562 cancer cell line than to the normal HEK-293 cell line.[5]

Mechanistic Pathways of Vinylindole-Induced Cytotoxicity

Several studies indicate that vinylindole derivatives exert their cytotoxic effects through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate malignant cells.[6][7] The N-vinylindole derivative 2i was found to be a potent inducer of apoptosis in SKOV-3 ovarian cancer cells. At a concentration of 10 µg/mL, it led to 48.85% of cells undergoing late-stage apoptosis.

The apoptotic cascade is often mediated by a family of cysteine proteases called caspases. Certain 5-chloro-3-(2-methoxyvinyl)indole-2-carboxamides, specifically compounds 5f and 5g , demonstrated excellent activation of caspase-3, a key executioner caspase in the apoptotic pathway.[2] These compounds also elevated the levels of caspase-8, an initiator caspase, and Bax, a pro-apoptotic protein, while down-regulating the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.

Vinylindole Derivatives (e.g., 5f, 5g) Vinylindole Derivatives (e.g., 5f, 5g) Caspase-8 Activation Caspase-8 Activation Vinylindole Derivatives (e.g., 5f, 5g)->Caspase-8 Activation Bax (pro-apoptotic) Up-regulation Bax (pro-apoptotic) Up-regulation Vinylindole Derivatives (e.g., 5f, 5g)->Bax (pro-apoptotic) Up-regulation Bcl-2 (anti-apoptotic) Down-regulation Bcl-2 (anti-apoptotic) Down-regulation Vinylindole Derivatives (e.g., 5f, 5g)->Bcl-2 (anti-apoptotic) Down-regulation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax (pro-apoptotic) Up-regulation->Mitochondrial Outer Membrane Permeabilization Bcl-2 (anti-apoptotic) Down-regulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation

Simplified signaling pathway for apoptosis induction by vinylindole derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, many indole derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. The N-vinylindole 2i was found to strongly arrest the cell cycle in the subG0 phase in SKOV-3 cells, which is indicative of apoptosis. Other indole derivatives have been shown to cause cell cycle arrest at the G2/M phase.[8][9] This is often associated with the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle.[9]

G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase G2/M Arrest G2/M Arrest G2 Phase->G2/M Arrest M Phase->G1 Phase M Phase->G2/M Arrest Vinylindole Derivatives Vinylindole Derivatives Vinylindole Derivatives->G2/M Arrest Inhibition of Tubulin Polymerization Apoptosis Apoptosis G2/M Arrest->Apoptosis

Experimental workflow for cell cycle analysis.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following are detailed methodologies for the key assays discussed in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[12][13]

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the 5-vinylindole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[13]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Incubate the plate for an additional 2 to 4 hours in the dark at room temperature, then measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Add Compounds Add Compounds Incubate (24h)->Add Compounds Incubate (48-72h) Incubate (48-72h) Add Compounds->Incubate (48-72h) Add MTT Add MTT Incubate (48-72h)->Add MTT Incubate (2-4h) Incubate (2-4h) Add MTT->Incubate (2-4h) Add Solubilizer Add Solubilizer Incubate (2-4h)->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Incubate (2-4h) Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Workflow for the in vitro cytotoxicity MTT assay.

Annexin V-FITC/PI Apoptosis Assay

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[15][16] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

Protocol:

  • Cell Treatment: Treat cells with the 5-vinylindole derivatives at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

5-Vinylindole derivatives represent a versatile and potent class of cytotoxic agents with significant potential for anticancer drug development. The studies reviewed in this guide demonstrate that modifications to the indole core and the vinyl substituent can profoundly impact their cytotoxic activity and selectivity. While promising results have been obtained, particularly with C3- and N-substituted vinylindoles, further research is warranted to optimize their pharmacological profiles. Key areas for future investigation include:

  • Improving Selectivity: A major challenge is to enhance the selectivity of these compounds for cancer cells over normal cells. This may be achieved through the strategic incorporation of functional groups that exploit the unique biochemical environment of tumors.

  • Elucidating Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by 5-vinylindole derivatives is crucial for rational drug design.

  • In Vivo Efficacy: Promising candidates identified in vitro should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety in a whole-organism context.

By addressing these key areas, the full therapeutic potential of 5-vinylindole derivatives as a novel class of anticancer agents can be realized.

References

  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. [Link]

  • BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. [Link]

  • BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. [Link]

  • Apoptosis-based drug screening and detection of selective toxicity to cancer cells. [Link]

  • Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

Sources

A Comparative Guide to Validating the Structure of 5-Vinyl-1H-indole Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility and Analytical Challenge of 5-Vinyl-1H-indole

This compound is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a reactive vinyl group appended to the indole scaffold, allows for a diverse range of chemical transformations. It can readily participate in reactions such as Heck couplings, Diels-Alder cycloadditions, polymerizations, and various other addition reactions.[1][2][3] This versatility, however, introduces a critical challenge: the potential for the formation of complex product mixtures, including regioisomers, stereoisomers, and unexpected byproducts.

The Analytical Workflow: A Multi-Technique, Self-Validating Approach

G cluster_0 Initial Characterization cluster_1 Molecular Formula & Connectivity cluster_2 Detailed & Unambiguous Structure TLC Reaction Monitoring (TLC/LC-MS) FTIR FTIR Spectroscopy (Functional Group Analysis) TLC->FTIR Crude Product Analysis MS Mass Spectrometry (MS) (Molecular Weight & Formula) FTIR->MS Confirms Functional Group Transformation NMR1D 1D NMR (¹H, ¹³C) (Core Structure & Connectivity) MS->NMR1D Provides Molecular Formula for NMR Interpretation NMR2D 2D NMR (COSY, HSQC, HMBC) (Regio- & Stereochemistry) NMR1D->NMR2D Ambiguities in 1D Data Require Deeper Analysis XRAY X-Ray Crystallography (Absolute Structure Confirmation) NMR2D->XRAY For Absolute Confirmation or Complex Stereochemistry

Caption: A logical workflow for the structural validation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each proton and carbon atom.

Expertise & Experience: Why NMR is Indispensable

For derivatives of this compound, NMR is crucial for answering several key questions:

  • Did the vinyl group react? The disappearance of the characteristic vinyl proton signals is a direct indicator.

  • What is the regiochemistry of the new substituent? Changes in the chemical shifts and coupling patterns of the aromatic protons on the indole ring reveal the position of substitution.

  • What is the stereochemistry of the product? For reactions creating new stereocenters, such as a Diels-Alder reaction, coupling constants (J-values) and 2D NMR techniques like NOESY are essential for determining relative stereochemistry.

Comparative Data Analysis

Let's compare the expected ¹H NMR data for the starting material, this compound, versus a hypothetical product from a Heck reaction with ethyl acrylate, which would yield ethyl (E)-3-(1H-indol-5-yl)acrylate.

Assignment This compound (Starting Material) Ethyl (E)-3-(1H-indol-5-yl)acrylate (Product) Causality Behind the Change
Indole N-H ~8.1 ppm (br s)~8.2 ppm (br s)Minor change, environment is largely unaffected.
Aromatic H4 ~7.8 ppm (d)~7.9 ppm (d)Deshielded due to proximity to the new electron-withdrawing acrylate group.
Aromatic H7 ~7.4 ppm (d)~7.5 ppm (d)Minor change.
Aromatic H6 ~7.2 ppm (dd)~7.3 ppm (dd)Minor deshielding effect from the C5 substituent.
Vinyl -CH= ~6.8 ppm (dd, J ≈ 17.6, 10.9 Hz)~7.7 ppm (d, J ≈ 16.0 Hz)The proton is now part of a different conjugated system, significantly deshielded and coupled only to one other proton.
Vinyl =CH₂ (trans) ~5.7 ppm (d, J ≈ 17.6 Hz)DisappearedThe terminal vinyl group has been consumed in the reaction.
Vinyl =CH₂ (cis) ~5.1 ppm (d, J ≈ 10.9 Hz)DisappearedThe terminal vinyl group has been consumed in the reaction.
New Acrylate -CH= N/A~6.4 ppm (d, J ≈ 16.0 Hz)Appears as a new signal coupled to the other acrylate proton. The large J-value confirms the trans (E) stereochemistry.
New Ethyl -OCH₂- N/A~4.2 ppm (q)Characteristic signal for the ethyl ester methylene group.
New Ethyl -CH₃ N/A~1.3 ppm (t)Characteristic signal for the ethyl ester methyl group.

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. J = coupling constant in Hz.

Trustworthiness: A Self-Validating Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of particulate matter.

  • Instrument Setup: Use a 400 MHz or higher spectrometer. Lock and shim the instrument to ensure high magnetic field homogeneity.[4]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse ('zg30').

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds to ensure full relaxation for accurate integration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled ('zgpg30').

    • Spectral Width: 0-200 ppm.

    • Relaxation Delay (D1): 2 seconds.

  • 2D NMR (if needed): If the 1D spectra are ambiguous, acquire COSY (proton-proton correlation), HSQC (direct carbon-proton correlation), and HMBC (long-range carbon-proton correlation) spectra to definitively assign all signals and confirm connectivity.

Mass Spectrometry (MS): Confirming Molecular Identity

MS provides the exact molecular weight of the product, which is essential for confirming that the desired transformation has occurred. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing irrefutable evidence for the molecular formula.

Expertise & Experience: Choosing the Right MS Technique
  • Electrospray Ionization (ESI): Ideal for polar, non-volatile molecules. It's a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺, preserving the molecular ion. This is the preferred method for most indole derivatives.[5][6][7]

  • Electron Impact (EI): A "harder" ionization technique that causes extensive fragmentation. While it can make identifying the molecular ion challenging, the resulting fragmentation pattern serves as a "fingerprint" for the molecule. The fragmentation of the indole ring can provide structural confirmation.[8]

Trustworthiness: A Self-Validating Protocol for LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

  • LC Method: Inject a small volume (1-5 µL) onto a C18 column. Run a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the product from any impurities.

  • MS Data Acquisition: Acquire data in positive ion mode over a relevant mass range (e.g., m/z 100-1000). The LC separation ensures that the mass spectrum corresponds to a pure compound, validating the data.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Analysis

FTIR is a fast and simple technique used to identify the presence or absence of key functional groups. It is an excellent first-pass technique after a reaction to quickly confirm if the expected chemical transformation has taken place.[9][10]

Comparative Data Analysis
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) in this compound Expected Change in Heck Reaction Product
Indole N-H Stretch~3400 (sharp)[11][12]Present
Aromatic C-H Stretch~3100-3000Present
Vinyl C=C Stretch~1630Disappears
Aromatic C=C Stretch~1600-1450[13]Present, may shift slightly
Vinyl =C-H Bend (out-of-plane)~990 and ~910Disappears
New Ester C=O StretchN/AAppears ~1720 (strong)
New Alkene C=C StretchN/AAppears ~1640 (conjugated)
New Ester C-O StretchN/AAppears ~1250-1150 (strong)
Trustworthiness: A Self-Validating Protocol for ATR-FTIR
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range. The software automatically performs the background subtraction, validating the final spectrum.

X-ray Crystallography: The Unambiguous Gold Standard

When an unambiguous, three-dimensional structure is required, particularly for molecules with multiple stereocenters or uncertain regiochemistry, single-crystal X-ray diffraction is the ultimate arbiter. It provides precise information on bond lengths, bond angles, and absolute stereochemistry.[14][15][16][17]

Expertise & Experience: The Causality of Application

X-ray crystallography is not a high-throughput technique. Its use is justified when other methods fail to provide a definitive answer or when absolute proof of structure is required for publication or patent filings. The primary prerequisite is the ability to grow a high-quality single crystal of the compound, which can be a significant challenge.

The diagram below illustrates a potential reaction of this compound where regiochemistry could be ambiguous without definitive analysis like 2D NMR or X-ray crystallography.

Caption: Ambiguous regiochemistry in electrophilic addition.

Conclusion

The structural validation of this compound reaction products demands a rigorous, multi-faceted analytical approach. While rapid techniques like FTIR and MS provide crucial initial checks on functional group changes and molecular weight, they are insufficient on their own. NMR spectroscopy serves as the central pillar of analysis, offering deep insights into the molecular framework and stereochemistry. For cases of ultimate ambiguity or the need for absolute structural proof, X-ray crystallography remains the definitive method. By employing the comparative methods and self-validating protocols outlined in this guide, researchers can ensure the scientific integrity of their work and confidently advance their drug development and materials science programs.

References

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). Marine Drugs. [Link]

  • Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2025). Molecules. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016). Acta Scientiarum Polonorum Hortorum Cultus. [Link]

  • Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2025). PubMed. [Link]

  • Rapid and systematic identification of indole alkaloids in Uncaria rhynchophylla by UPLC-Q-TOF-MS. (2015). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. (2009). Journal of Structural Chemistry. [Link]

  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015). Molecules. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2021). Molecules. [Link]

  • Single crystal X-ray structure analysis for two thiazolylazo indole dyes. (2021). Journal of Molecular Structure. [Link]

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (2023). Molecules. [Link]

  • Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. (2018). Chemistry – A European Journal. [Link]

  • Synthesis of N-vinylindoles through Copper Catalyzed Cyclization Reaction of N-(2-alkynylphenyl)imine. (2015). Organic & Biomolecular Chemistry. [Link]

  • 5-Vinyl-1H-tetrazole. (2023). Molbank. [Link]

  • Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. (2007). Journal of Molecular Structure: THEOCHEM. [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2011). Photochemical & Photobiological Sciences. [Link]

  • Heck Reaction—State of the Art. (2013). Catalysts. [Link]

  • FT-IR spectrum of control indole. (2015). ResearchGate. [Link]

  • Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. (2005). Organic Letters. [Link]

  • CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). (2018). Memorial University of Newfoundland. [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (2021). Analytical Chemistry. [Link]

    • Proton Nuclear Magnetic Resonance Spectroscopy. University of Wisconsin-Madison. [Link]

  • Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films. (2022). Polymers. [Link]

  • NEW DIELS-ALDEN REACTIONS WITH VINYLINDOLES. (1988). HETEROCYCLES. [Link]

  • 1-Vinyl-1H-indole-3-carbaldehyde. (2008). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Diels-Alder reactions of five-membered heterocycles containing one heteroatom. (2012). Arkivoc. [Link]

  • Synthesis of N-vinyl substituted indoles and their acid-catalyzed behavior. (2005). Tetrahedron. [Link]

  • Basic Practical NMR Concepts. (2017). Michigan State University. [Link]

  • Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. (2022). Chemical Science. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. (2022). Molecules. [Link]

  • Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. (2013). Tetrahedron Letters. [Link]

  • 1-Vinyl-1H-indole-3-carbaldehyde. (2008). Acta Crystallographica Section E. [Link]

  • NMR Chemical Shift. Chemistry Steps. [Link]

  • Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. (2016). Organic & Biomolecular Chemistry. [Link]

  • Vinyl azides in organic synthesis: an overview. (2021). RSC Advances. [Link]

  • 5-Fluoro-3-(1H-indol-3-ylmethyl). (2019). Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

A Comparative Guide to Catalysts for 5-Vinyl-1H-indole Synthesis: Performance, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Vinyl-1H-indole

The this compound scaffold is a privileged structural motif in modern drug discovery and materials science. Its unique electronic properties and ability to participate in a wide array of subsequent chemical transformations, such as polymerizations and Diels-Alder reactions, make it a highly valuable building block. However, the regioselective introduction of a vinyl group at the C5 position of the indole nucleus presents a significant synthetic challenge due to the inherent reactivity of other positions, particularly C3. This guide provides a comparative analysis of prominent catalytic systems for the synthesis of this compound, focusing on performance, mechanistic rationale, and practical, field-proven protocols to aid researchers in selecting the optimal strategy for their specific needs.

PART 1: Comparative Analysis of Catalytic Methodologies

The synthesis of this compound is dominated by two primary strategies, largely differentiated by the choice of indole starting material: Palladium-catalyzed cross-coupling reactions using pre-functionalized indoles (e.g., 5-haloindoles) and direct C-H vinylation of the parent indole. Each approach offers distinct advantages and is enabled by specific catalyst systems.

Palladium-Catalyzed Heck-Mizoroki Reaction: The Workhorse Approach

The Mizoroki-Heck reaction, which couples an aryl halide with an alkene, is the most established and widely utilized method for synthesizing 5-vinylindoles.[1][2] This reaction's reliability and broad functional group tolerance have cemented its status as a go-to strategy in both academic and industrial settings.[2]

Reaction Principle & Mechanism: The catalytic cycle involves the oxidative addition of a Pd(0) species to the aryl halide (e.g., 5-bromoindole), followed by alkene coordination and migratory insertion, and finally, β-hydride elimination to release the vinylated product and regenerate the Pd(0) catalyst.[3][4] The choice of ligands, base, and additives is critical for achieving high efficiency and selectivity.

  • Causality Behind Component Selection:

    • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. They are readily reduced in situ to the active Pd(0) species.

    • Ligands: Phosphine ligands (e.g., PPh₃, P(o-tol)₃, or bulky biarylphosphines like XPhos) are crucial. They stabilize the Pd(0) species, facilitate oxidative addition, and influence the regioselectivity of the alkene insertion. Bulky ligands can often increase reaction rates and prevent catalyst decomposition.

    • Base: A base (e.g., Et₃N, K₂CO₃, NaOAc) is required to neutralize the hydrogen halide (HX) generated during the β-hydride elimination step, preventing it from deactivating the catalyst.[4]

Performance & Scope: The Heck reaction is highly effective for coupling 5-bromo or 5-iodoindoles with a variety of vinylating agents, such as ethylene, vinyl ethers, or acrylates. Yields are typically good to excellent. A key advantage is the outstanding trans selectivity often observed in the resulting double bond.[1]

Limitations: The primary drawback is the requirement for a pre-functionalized indole starting material (a halide or triflate), which adds steps to the overall synthetic sequence. Furthermore, catalyst loadings can sometimes be high, and the cost of palladium can be a concern for large-scale synthesis.[4]

Palladium-Catalyzed Direct C-H Vinylation: An Atom-Economical Alternative

Direct C-H functionalization has emerged as a powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials.[5][6] In this approach, a C-H bond on the indole ring is catalytically cleaved and directly coupled with an alkene.

Reaction Principle & Mechanism: These reactions typically proceed via a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. A common pathway involves the coordination of the indole to a Pd(II) center, followed by C-H activation to form a palladacycle intermediate. This intermediate then reacts with the alkene, and a subsequent reductive elimination or β-hydride elimination step furnishes the product.[7][8] An oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, or O₂) is often required to regenerate the active Pd(II) catalyst.

  • Causality Behind Component Selection:

    • Directing Groups: While vinylation can occur at the electron-rich C3 position, achieving C5 selectivity often requires a directing group on the indole nitrogen (e.g., a pyridyl or carboxyl group) to steer the palladium catalyst to the desired C-H bond.[5] However, some ligand and solvent combinations can achieve regioselectivity without a directing group.

    • Oxidant: The oxidant is crucial for turning over the catalytic cycle. Its choice can significantly impact reaction efficiency and compatibility with other functional groups. Molecular oxygen is the ideal oxidant from a green chemistry perspective.[8]

Performance & Scope: Direct C-H vinylation offers a more streamlined route to vinylindoles. When regioselectivity can be controlled, it provides excellent yields. The scope can be broad, but it is often more sensitive to the electronic properties of the indole and alkene partners compared to the Heck reaction.

Limitations: Controlling regioselectivity is the paramount challenge. Without a directing group, mixtures of C2, C3, and C5 vinylated products are common. The development of catalyst systems that inherently favor the C5 position on an unsubstituted indole remains an active area of research. Reaction conditions can also be harsher than in some Heck couplings.

Other Catalytic Systems: Emerging Alternatives

While palladium dominates the field, other transition metals offer unique reactivity profiles.

  • Rhodium Catalysis: Rhodium(III) catalysts, particularly [Cp*RhCl₂]₂, are highly effective for C-H activation and annulation reactions.[9][10] While often used to construct the indole ring itself, related methodologies can be applied for C-H vinylation, typically favoring the C2 position due to coordination with the indole nitrogen. Achieving C5 selectivity with rhodium remains a significant hurdle.[11]

  • Copper Catalysis: Copper catalysts are well-known for C-N and C-O bond-forming reactions, including the N-vinylation of indoles.[12][13] Their application in direct C-C bond formation for C5 vinylation is less common but represents an attractive, more economical alternative to palladium. These reactions often require hypervalent iodine reagents or other specific coupling partners.

  • Iridium Catalysis: Iridium catalysts have shown promise in intramolecular cyclizations and allylic substitutions involving indoles.[14][15] Their use in direct intermolecular C-H vinylation is still developing but could offer novel selectivity patterns.

PART 2: Quantitative Performance Comparison

The table below summarizes the performance of representative catalytic systems for the synthesis of C5-vinylated indoles, providing a clear basis for comparison.

Methodology Catalyst System Indole Substrate Vinylating Agent Typical Yield Regioselectivity Key Strengths Key Weaknesses
Heck Reaction Pd(OAc)₂ / PPh₃ / Et₃N5-Bromo-1H-indoleStyrene85-95%Exclusively C5High reliability, broad scope, excellent regiocontrol.[2]Requires pre-functionalized indole.
Direct C-H Vinylation Pd(OAc)₂ / Ag₂CO₃1H-Indolen-Butyl Acrylate~60-70% (C5)Mixture (C2/C3/C5)Atom-economical, avoids pre-functionalization.[5]Poor regioselectivity without a directing group.
Directed C-H Vinylation Pd(OAc)₂ / Cu(OAc)₂N-pyridyl-1H-indoleStyrene>80%Exclusively C5Excellent regiocontrol, atom-economical.Requires installation and removal of directing group.
Rhodium C-H Vinylation [Cp*RhCl₂]₂ / Cu(OAc)₂1H-IndoleStyrene>90% (C2)Primarily C2High efficiency for C2 vinylation.Poor selectivity for C5 position.[11]

PART 3: Visualization of Key Processes

Generalized Catalytic Cycle for the Heck Reaction

The following diagram illustrates the key steps in the palladium-catalyzed Heck reaction, the most common route for C5-vinylation.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Product_Complex Product-Pd(II)-H Complex Pd0->Product_Complex Product HX + Base PdII_Aryl Aryl-Pd(II)-X PdII_Aryl->Pd0 Ar-X Coord Alkene Coordination PdII_Complex Alkene-Pd(II) Complex PdII_Complex->PdII_Aryl Alkene Insert Migratory Insertion Alkyl_PdII Alkyl-Pd(II) Complex Alkyl_PdII->PdII_Complex Elim β-Hydride Elimination Product_Complex->Alkyl_PdII Reduct Reductive Elimination

Caption: Generalized catalytic cycle for the Heck-Mizoroki reaction.

Workflow for Catalyst Strategy Selection

This workflow guides the decision-making process for synthesizing this compound.

Strategy_Selection Start Goal: Synthesize This compound Check_SM Is 5-Halo-1H-indole readily available? Start->Check_SM Heck Use Heck Reaction (e.g., Pd(OAc)₂ / Ligand) Check_SM->Heck Yes CH_Activation Pursue Direct C-H Activation Check_SM->CH_Activation No Result_Heck High Yield & Selectivity for C5-Vinylindole Heck->Result_Heck Check_DG Is a directing group strategy feasible? CH_Activation->Check_DG Directed_CH Use Directed C-H Vinylation (Install & Remove DG) Check_DG->Directed_CH Yes Non_Directed Screen Non-Directed C-H Vinylation Catalysts (Expect regioselectivity challenge) Check_DG->Non_Directed No Result_Directed High Yield & Selectivity (multi-step) Directed_CH->Result_Directed Result_NonDirected Potential for mixture of isomers Non_Directed->Result_NonDirected

Caption: Decision workflow for selecting a synthetic strategy.

PART 4: Validated Experimental Protocols

The following protocols are provided as self-validating systems, representative of the most common and effective methods discussed.

Protocol 1: Palladium-Catalyzed Heck Vinylation of 5-Bromo-1H-indole

This protocol is a robust and high-yielding procedure for the synthesis of 5-vinylindoles from commercially available 5-bromoindole.

  • Materials:

    • 5-Bromo-1H-indole (1.0 mmol, 196 mg)

    • Styrene (1.2 mmol, 125 mg, 137 µL)

    • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 mmol, 24.4 mg)

    • Triethylamine (Et₃N, 2.0 mmol, 202 mg, 278 µL)

    • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1H-indole, palladium(II) acetate, and tri(o-tolyl)phosphine.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous DMF, followed by triethylamine and styrene via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(E)-styryl-1H-indole.

Protocol 2: Directed C-H Vinylation of N-(pyridin-2-yl)-1H-indole

This protocol demonstrates how a removable directing group can achieve excellent regioselectivity at the C5 position in a C-H activation reaction.

  • Materials:

    • N-(pyridin-2-yl)-1H-indole (1.0 mmol, 194 mg) - Synthesized separately

    • Styrene (1.5 mmol, 156 mg, 171 µL)

    • Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

    • Copper(II) Acetate (Cu(OAc)₂, 2.0 mmol, 363 mg)

    • Anhydrous 1,2-Dichloroethane (DCE, 5 mL)

  • Procedure:

    • In an oven-dried vial, combine N-(pyridin-2-yl)-1H-indole, Pd(OAc)₂, and Cu(OAc)₂.

    • Seal the vial and purge with dry air or oxygen.

    • Add anhydrous DCE and styrene via syringe.

    • Place the vial in a preheated block at 120 °C and stir vigorously for 24 hours.

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane (DCM).

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to isolate the C5-vinylated product.

    • The pyridyl directing group can be subsequently cleaved under appropriate conditions (e.g., with hydrazine or strong acid) to yield the free this compound.

Conclusion and Future Outlook

For the reliable and regioselective synthesis of this compound, the Palladium-catalyzed Heck reaction remains the gold standard, particularly when starting from 5-haloindoles. Its predictability and broad substrate scope make it an invaluable tool. However, the advancement of direct C-H activation methodologies presents a more elegant and atom-economical future. The primary challenge in this domain is overcoming the inherent reactivity of the indole ring to achieve high C5 selectivity without the need for directing groups. Future research will likely focus on the design of novel ligands and catalyst systems for palladium, as well as exploring more earth-abundant metals like copper and iron, to make the direct C5 vinylation of indole a practical and scalable reality.

References

  • VINYLATION OF THE INDOLE 3-POSITION VIA PALLADIUM-CATALYZED CROSS-COUPLING . Journal of Organic Chemistry. (URL not available from snippet)[16]

  • Vinyl-/Furoindoles and Gold Catalysis: New Achievements and Future Perspectives for the Synthesis of Complex Indole Derivatives . European Journal of Inorganic Chemistry. Available at: [Link][17]

  • Rhodium catalyzed multicomponent dehydrogenative annulation: one-step construction of isoindole derivatives . Chemical Communications. Available at: [Link][9]

  • Heck Reaction . Organic Chemistry Portal. Available at: [Link][1]

  • Regioselective C−H Functionalization Directed by a Removable Carboxyl Group: Palladium-Catalyzed Vinylation at the Unusual Position of Indole and Related Heteroaromatic Rings . Organic Letters. Available at: [Link][5]

  • Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles . Journal of Organic Chemistry. Available at: [Link][18][19]

  • Heck Coupling . Synthetic Methods in Drug Discovery. Available at: [Link][2]

  • Intramolecular Heck reaction . Wikipedia. Available at: [Link][3]

  • Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles . Chemical Science. Available at: [Link][7]

  • Synthesis of N-vinyl substituted indoles and their acid-catalyzed behavior . Tetrahedron. Available at: [Link][12]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation . Tetrahedron. Available at: [Link][6]

  • Palladium-Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles . The Journal of Organic Chemistry. Available at: [Link][20]

  • Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes . Journal of the American Chemical Society. Available at: [Link][10]

  • Synthesis of Indole-Fused Polycyclics via Rhodium-Catalyzed Undirected C-H Activation/Alkene Insertion . Organic Letters. Available at: [Link][11]

  • Synthesis of N-vinylindoles through Copper Catalyzed Cyclization Reaction of N-(2-alkynylphenyl)imine . Organic & Biomolecular Chemistry. Available at: [Link][13]

  • Regio- and enantioselective ring-opening reaction of vinylcyclopropanes with indoles under cooperative catalysis . Organic Chemistry Frontiers. Available at: [Link][14]

  • Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds . Tetrahedron. Available at: [Link][8]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons . YouTube. Available at: [Link][4]

  • Recent Progress Concerning the N-Arylation of Indoles . Molecules. Available at: [Link][21]

  • Iridium catalyzed intramolecular cyclization of allyl alcohol-indole hybrids: rapid access to photoluminescent 5H-benzo[b]carbazoles . Chemical Communications. Available at: [Link][15]

Sources

A Comparative Analysis of the Antioxidant Activity of 5-Vinyl-1H-indole Derivatives Against Industry-Standard Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the indole scaffold has consistently emerged as a privileged structure in medicinal chemistry. Its derivatives are known to possess a wide array of biological activities, with a growing body of evidence highlighting their potential as potent antioxidants.[1] This guide provides a detailed comparative analysis of the antioxidant activity of a specific class of these compounds, 5-Vinyl-1H-indole derivatives, against well-established antioxidant standards. This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data and field-proven insights into the methodologies used for such evaluations.

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Antioxidants mitigate this damage by neutralizing free radicals, making the discovery and development of novel antioxidant compounds a critical area of research. Indole derivatives, due to their unique electronic properties, are excellent candidates for scavenging free radicals and protecting biological systems from oxidative damage.[2]

Comparative Antioxidant Performance: this compound Derivatives vs. Standards

The antioxidant capacity of this compound derivatives has been evaluated using several standard in vitro assays, which assess their ability to scavenge synthetic radicals or reduce metal ions. The following table summarizes the available experimental data, comparing the performance of these derivatives with common antioxidant standards such as Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), Butylated Hydroxytoluene (BHT), and Gallic Acid.

CompoundAssay TypeResult (IC50/EC50/TEAC)StandardStandard Result (IC50/TEAC)Reference
Sulphenyl vinyl indole derivative 3a DPPHEC50: 268.5 µM--[3]
Sulphenyl vinyl indole derivative 3a ABTS (TEAC)EC50: 49.9 µM--[3]
Sulphenyl vinyl indole derivative 3b ABTS (TEAC)EC50: 133.4 µM--[3]
Sulphenyl vinyl indole derivative 3e ABTS (TEAC)EC50: 84.9 µM--[3]
2-Methyl-5-vinyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (4a )ABTSTEAC: 0.86TroloxTEAC: 1.00[4]
2,8-dimethyl-5-vinyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (4b )ABTSTEAC: 1.03TroloxTEAC: 1.00[4]
2-ethyl-8-methyl-5-vinyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (4c )ABTSTEAC: 1.08TroloxTEAC: 1.00[4]
Trolox DPPHIC50: 3.765 µg/mL--[5]
Trolox ABTSIC50: 2.926 µg/mL--[5]
Ascorbic Acid DPPHIC50: 6.1 - 8.4 µg/mL--[3][6]
Butylated Hydroxytoluene (BHT) DPPHIC50: 32.06 µg/mL--[7]
Gallic Acid DPPHIC50: 2.6 µg/mL--[6]
Gallic Acid FRAPHigh reducing abilityQuercetinHigher reducing ability[2]

Note: IC50/EC50 values represent the concentration of the compound required to scavenge 50% of the radicals. A lower value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) represents the antioxidant capacity of a compound relative to Trolox. A TEAC value > 1 indicates higher antioxidant activity than Trolox. Direct comparison of IC50/EC50 values between different studies should be done with caution due to variations in experimental conditions.

Expert Insights on Structure-Activity Relationship

The antioxidant activity of indole derivatives is intrinsically linked to their chemical structure. The presence of the indole nucleus, with its electron-rich aromatic system, is fundamental to its radical scavenging ability.[2] For the this compound derivatives, the vinyl group at the C5 position can influence the electronic properties of the indole ring, potentially enhancing its ability to donate a hydrogen atom or an electron to a free radical.

The data for the sulphenyl vinyl indole derivatives suggest that substitutions on the vinyl group and the indole nitrogen can modulate the antioxidant activity.[3] Similarly, the tetrahydro-pyrido[4,3-b]indole derivatives, which are structurally more complex vinyl-indole derivatives, demonstrate antioxidant capacities comparable to or even exceeding that of Trolox, indicating that the overall molecular architecture plays a crucial role.[4]

In-Depth Experimental Protocols

To ensure scientific integrity and reproducibility, it is imperative to follow standardized and well-validated protocols. The following sections detail the step-by-step methodologies for the three most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[8] The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare DPPH solution (e.g., 0.1 mM in methanol) R1 Mix test compound/standard with DPPH solution P1->R1 P2 Prepare test compound solutions (various concentrations) P2->R1 P3 Prepare standard antioxidant solutions (e.g., Ascorbic Acid, Trolox) P3->R1 R2 Incubate in the dark (e.g., 30 minutes at room temperature) R1->R2 M1 Measure absorbance (at ~517 nm) R2->M1 M2 Calculate % inhibition M1->M2 M3 Determine IC50 value M2->M3

Caption: Workflow of the DPPH radical scavenging assay.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

    • Prepare stock solutions of the this compound derivatives and standard antioxidants (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compounds and standards.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • As a control, use the solvent without any antioxidant.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.[8]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [9]

    • Plot the percentage of inhibition against the concentration of the test compound/standard to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The extent of decolorization is proportional to the antioxidant's concentration and is typically measured spectrophotometrically.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate P2 Incubate ABTS•+ solution in the dark (12-16 hours) P1->P2 P3 Dilute ABTS•+ solution to an -absorbance of ~0.7 at 734 nm P2->P3 R1 Mix test compound/standard with diluted ABTS•+ solution P3->R1 P4 Prepare test compound and standard solutions P4->R1 R2 Incubate for a specific time (e.g., 6 minutes) R1->R2 M1 Measure absorbance (at ~734 nm) R2->M1 M2 Calculate % inhibition or TEAC M1->M2

Caption: Workflow of the ABTS radical cation decolorization assay.

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[10]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11]

    • Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

    • Prepare stock solutions and dilutions of the this compound derivatives and the standard (Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to a cuvette or microplate well.

    • Add the diluted ABTS•+ solution and mix thoroughly.

    • Incubate the mixture for a defined period (e.g., 6 minutes).[11]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[10]

    • The antioxidant activity can be expressed as percentage inhibition or as Trolox Equivalent Antioxidant Capacity (TEAC).[13]

    • For TEAC, a standard curve is generated using different concentrations of Trolox. The antioxidant capacity of the sample is then expressed as µM of Trolox equivalents.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[14] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with the absorbance measured at 593 nm.[14]

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare FRAP reagent: Acetate buffer (pH 3.6), TPTZ solution, FeCl3 solution R1 Mix test compound/standard with FRAP reagent P1->R1 P2 Prepare test compound and standard (FeSO4) solutions P2->R1 R2 Incubate at 37°C (e.g., 30 minutes) R1->R2 M1 Measure absorbance (at ~593 nm) R2->M1 M2 Calculate FRAP value from the standard curve M1->M2

Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.[15]

    • Prepare a standard curve using known concentrations of ferrous sulfate (FeSO₄).

    • Prepare solutions of the this compound derivatives.

  • Assay Procedure:

    • Add the FRAP reagent to a microplate well or cuvette.

    • Add the test compound or standard solution and mix.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[9]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.[14]

    • The FRAP value of the sample is determined by comparing its absorbance with the standard curve of Fe²⁺. The results are typically expressed as µM of Fe²⁺ equivalents.[14]

Conclusion and Future Directions

This guide provides a comparative overview of the antioxidant activity of this compound derivatives against established standards. The available data indicates that these derivatives possess significant antioxidant potential, in some cases comparable to or exceeding that of Trolox. The vinyl moiety at the C5 position of the indole ring appears to be a promising structural feature for the design of novel antioxidants.

However, the limited availability of comprehensive, direct comparative studies necessitates further research. Future investigations should aim to:

  • Synthesize and screen a broader library of this compound derivatives to establish a more detailed structure-activity relationship.

  • Conduct head-to-head comparative studies of these derivatives against a wider range of standards using multiple, standardized antioxidant assays.

  • Evaluate the antioxidant activity of these compounds in more biologically relevant systems, such as cell-based assays and in vivo models.

By systematically exploring the antioxidant potential of this compound derivatives, the scientific community can pave the way for the development of novel and effective therapeutic agents for the prevention and treatment of oxidative stress-related diseases.

References

  • Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Suzen, S., & Gurer-Orhan, H. (2011). Synthesis and comparison of antioxidant properties of indole-based melatonin analogue indole amino Acid derivatives. Journal of Pineal Research, 51(3), 338-345.
  • Kumar, S., & Singh, B. K. (2020). The delocalization of lone pair of electrons in aromatic ring system of indole derivatives made them potent antioxidant. Pakistan Journal of Pharmaceutical Sciences, 33(5), 2247-2255.
  • Trolox equivalent antioxidant capacity. (2023, December 2). In Wikipedia. [Link]

  • IC50 values of the antioxidant activity test using DPPH method. (n.d.). ResearchGate. Retrieved from [Link]

  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.). ResearchGate. Retrieved from [Link]

  • de Oliveira, C. B., et al. (2024). Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications. Chemistry & Biodiversity, 21(2), e202301460.
  • Ferric-reducing antioxidant power (FRAP) of gallic acid, quercetin,... (n.d.). ResearchGate. Retrieved from [Link]

  • Is it possible IC50 value of standard ascorbic acid is 0.2030 microgram per ml? (2023, April 19). ResearchGate. Retrieved from [Link]

  • de Souza, L. G., et al. (2007). Antioxidant Activity and Total Phenolic Content of Some Brazilian Species. Pharmaceutical Biology, 45(5), 351-356.
  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2022, October 30). SciELO. Retrieved from [Link]

  • Evaluation of antioxidant capacity of 13 plant extracts by three different methods. (2012, June 29). National Center for Biotechnology Information. Retrieved from [Link]

  • DPPH Assay [IC50 value = Ascorbic Acid -10.65, BHT – 32.06] of flower extracts of Alstonia scholaris. (n.d.). ResearchGate. Retrieved from [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2014, October 22). National Center for Biotechnology Information. Retrieved from [Link]

  • Sokolov, M. V., et al. (2019). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. Russian Chemical Bulletin, 67(11), 2104-2108.
  • Ak, T., & Gülçin, İ. (2008). Antioxidant and radical scavenging properties of curcumin. Chemical-Biological Interactions, 174(1), 27-37.
  • (PDF) Figure 1: DPPH Radicals Scavenging Activity in Terms. (n.d.). Amanote Research. Retrieved from [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70-76.
  • Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants. (2021, July 28). National Center for Biotechnology Information. Retrieved from [Link]

  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • DPPH and ABTS radical scavenging activities, TEAC values and total... (n.d.). ResearchGate. Retrieved from [Link]

  • DPPH radical scavenging (IC 50 ) and antiradical activity values for the spices marketed in Jordan a. (n.d.). ResearchGate. Retrieved from [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024, January 1). E3S Web of Conferences. Retrieved from [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2022, February 11). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Vinyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 5-Vinyl-1H-indole, a heterocyclic compound utilized in complex organic synthesis. Given the compound's dual functionality—an indole core and a reactive vinyl group—a stringent and cautious approach to waste management is imperative. This guide is designed for researchers and drug development professionals to ensure operational safety and environmental compliance, building upon established principles of laboratory safety and hazardous waste management.

Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a conservative hazard assessment can be constructed by analyzing its structural components: the indole moiety and the vinyl group.

  • Indole Core: Indole and its derivatives are bioactive and can be environmental pollutants originating from industrial wastewater.[1] While some are biodegradable, their impact on waste treatment processes must be considered.[1] Structurally similar compounds, such as 5-fluoroindole, are categorized as skin and eye irritants and may cause respiratory irritation.[2][3]

  • Vinyl Group: The vinyl functional group is of greater concern. Vinyl chloride, a related compound, is a known human carcinogen regulated by the Occupational Safety and Health Administration (OSHA).[4][5][6] The disposal of vinyl compounds is regulated under the Federal Resource Conservation and Recovery Act (RCRA).[4] The primary hazard associated with this class of compounds is the potential for polymerization and the release of toxic substances upon incomplete combustion.[7][8]

Based on this composite analysis, this compound must be treated as a hazardous substance with potential carcinogenic properties. All waste streams containing this compound must be managed as hazardous waste.

Quantitative Data Summary

The following table summarizes key safety and handling information based on analogous compounds. This should be used as a conservative guide.

ParameterGuidelineRationale & Sources
Primary Hazards Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Potential Carcinogen.Based on data for 5-fluoroindole and the known carcinogenicity of vinyl chloride.[2][4][6]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.Prevents uncontrolled exothermic or explosive reactions.[2][9]
Storage Store in a tightly closed container in a dry, cool, well-ventilated area.Standard procedure for reactive organic compounds.[2][9]
Recommended PPE Chemical splash goggles, nitrile rubber gloves, flame-retardant lab coat, closed-toe shoes.To prevent skin and eye contact with the potentially irritating and carcinogenic compound.[2][9][10]

Step-by-Step Waste Segregation and Disposal Protocol

On-site chemical neutralization of this compound is not recommended due to the potential for uncontrolled reactions and the hazardous nature of its functional groups.[9] The required procedure is disposal via a licensed environmental waste management company, which typically employs high-temperature incineration.

Experimental Protocol: Waste Segregation and Collection

Proper segregation at the point of generation is critical to ensure safe handling and compliant disposal.[11]

  • Waste Identification: All materials that have come into contact with this compound must be classified as hazardous waste. This includes:

    • Unreacted (neat) reagent.

    • Reaction mixtures and solutions containing the compound.

    • Solvents used for extraction or purification (e.g., column chromatography eluents).

    • Contaminated consumables (e.g., pipette tips, gloves, weighing paper, silica gel).

  • Liquid Waste Collection:

    • Container Selection: Use a designated hazardous waste container made of compatible material (e.g., borosilicate glass or high-density polyethylene [HDPE]) with a secure screw cap.[9][12] The original reagent bottle is often the best choice for unused material.[12]

    • Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must clearly state "Hazardous Waste: this compound " and list all other chemical components and their approximate percentages (e.g., "Methylene Chloride: 80%, Methanol: 15%, this compound & byproducts: 5%").[11]

    • Segregation: Do not mix incompatible waste streams. For instance, halogenated solvent waste should be collected separately from non-halogenated solvent waste.[13]

    • Storage: Keep the container tightly closed except when adding waste.[12] Store it in a designated Satellite Accumulation Area within the laboratory, at or near the point of waste generation.[11]

  • Solid Waste Collection:

    • Container Selection: Collect all contaminated solid materials, such as gloves, pipette tips, and contaminated silica gel, in a dedicated, leak-proof container, such as a heavy-duty plastic pail or a properly lined cardboard box.[9]

    • Labeling: Label the container clearly as "Hazardous Solid Waste: this compound Contaminated Debris ."[9]

    • Sharp Objects: Needles or other sharps must be placed in a designated sharps container first before being added to the solid waste stream if contaminated.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for segregating and handling waste generated from procedures involving this compound.

G Workflow for this compound Waste Disposal start Waste Generated (Containing this compound) is_liquid Liquid or Solid? start->is_liquid liquid_container Select Compatible Liquid Waste Container (Glass or HDPE) is_liquid->liquid_container  Liquid solid_container Select Lined Solid Waste Container is_liquid->solid_container Solid   label_liquid Label Container: 'Hazardous Waste: this compound' List ALL components and percentages. liquid_container->label_liquid label_solid Label Container: 'Hazardous Solid Waste: This compound Contaminated Debris' solid_container->label_solid storage Store Sealed Container in Designated Satellite Accumulation Area label_liquid->storage label_solid->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup

Caption: Logical workflow for the safe segregation and disposal of this compound waste.

Spill Management Protocol

Immediate and correct response to a spill is crucial to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Alert all personnel in the immediate vicinity. For a large spill, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a certified chemical fume hood.

  • Contain: Use an inert absorbent material like vermiculite, sand, or a commercial spill kit to contain the spill.[9] Do not use combustible materials such as paper towels as the primary absorbent.[9]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water.[9] Collect all cleaning materials (wipes, etc.) as hazardous solid waste.[9]

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.[9]

Final Disposal Pathway

The collected and properly labeled hazardous waste must be disposed of through your institution's EHS-approved waste management vendor. The recommended method of disposal for vinyl compounds is total destruction by incineration at a licensed facility.[4] This high-temperature process is necessary to prevent the formation of toxic byproducts like dioxins, which can occur during the combustion of chlorinated or other complex organic materials.[7][8] Never discharge materials containing this compound down the drain or dispose of them in regular trash.[12]

References

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018). Frontiers in Microbiology. [Link]

  • Toxicological Profile for Vinyl Chloride. (2023). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • OSHA Retains Strong Focus on Carcinogen Safety. (2015). VelocityEHS. [Link]

  • Vinyl chloride and toxic waste. (2023). Ecology Center. [Link]

  • Carcinogens - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Extracting recycle method of indole from indole synthesis waste water. (2014).
  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration (OSHA). [Link]

  • Vinyl: The Poison Plastic. Workgroup for Safe Markets. [Link]

  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2023). ResearchGate. [Link]

  • PVC Under Scrutiny as Hazardous Waste. (2022). EHS Daily Advisor. [Link]

  • EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. (2004). Chemical & Engineering News. [Link]

  • Guidelines for the laboratory use of chemical carcinogens. (1981). National Institutes of Health. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Impact of indole and its derivatives in the environment: Metabolic mechanisms, functional properties, and ecological effects. (2025). Journal of Environmental Management. [Link]

  • Hazardous Waste. US Environmental Protection Agency (EPA). [Link]

  • Basis of OSHA Carcinogen Listing for Individual Chemicals. (2017). US Environmental Protection Agency (EPA). [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Laboratory Waste Guide 2025. (2025). SciQuip. [Link]

  • Chemical Waste Management for Laboratories. University of the Free State. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). YouTube. [Link]

  • Sustainable multicomponent indole synthesis with broad scope. (2022). Green Chemistry. [Link]

  • Kovac's Indole Reagent, Safety Data Sheet. (2024). Neogen. [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025). US Environmental Protection Agency (EPA). [Link]

  • United States Environmental Protection Agency. Wikipedia. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 5-Vinyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides essential, field-proven insights for handling 5-Vinyl-1H-indole, a versatile but potentially hazardous reagent. The following protocols are designed to be a self-validating system, ensuring that safety is integrated into every step of your workflow.

Immediate Safety Profile: this compound

Hazard Assessment Summary

Hazard Classification (Inferred)DescriptionGHS PictogramPrecautionary Statements (Examples)
Acute Toxicity (Oral, Dermal) Based on data for the parent indole, it may be harmful if swallowed and toxic in contact with skin.[6]
ngcontent-ng-c2487356420="" class="ng-star-inserted">
P264, P270, P280, P301+P312, P302+P352[6]
Skin Corrosion/Irritation Indole and its derivatives are known to cause skin irritation.[1][2]

P280, P302+P352, P332+P313
Serious Eye Damage/Irritation Causes serious eye irritation.[1][6]

P280, P305+P351+P338, P337+P313[6]
Respiratory Irritation May cause respiratory tract irritation.[2][7]

P261, P271, P304+P340, P312
Carcinogenicity (Suspected) The vinyl group is a structural alert. Vinyl chloride is a known human carcinogen.[4] Long-term exposure to related aromatic hydrocarbons and heterocyclic compounds has been associated with carcinogenic effects.[8]

P201, P202, P280, P308+P313
Reactivity/Polymerization Vinylindoles are known to be reactive and can participate in cycloaddition reactions.[9][10][11][12] The vinyl group may lead to spontaneous polymerization, especially when heated or exposed to light.No PictogramP210, P403+P235, P411
Operational Plan: From Receipt to Disposal

This section provides a step-by-step methodology for the safe handling of this compound. The causality behind each procedural choice is explained to build a deep, intuitive understanding of the safety measures.

Your primary barrier against exposure is a well-maintained laboratory environment.

  • Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[13] This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate vicinity of the handling area.[2][3]

PPE is not a substitute for robust engineering controls but is essential for safeguarding against accidental contact.[14][15][16]

  • Eye and Face Protection: Chemical splash goggles in combination with a face shield are required.[13][16] This dual protection is necessary to shield against splashes and potential unexpected vigorous reactions.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[14][15] Given the risk of skin toxicity, consider double-gloving.[16] Gloves should be inspected before use and disposed of immediately if contaminated.

  • Body Protection: A flame-resistant lab coat should be worn and buttoned to protect against splashes and fire hazards.[13][14] For larger quantities, a chemical-resistant apron is also recommended.[15][17]

  • Footwear: Fully enclosed, chemical-resistant footwear is mandatory.[13][15]

a. Preparation and Weighing:

  • Area Preparation: Before starting, ensure the fume hood is clean and uncluttered. Gather all necessary equipment, including spatulas, weighing paper, and waste containers.

  • Personal Protective Equipment: Don all required PPE as outlined above.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of this compound using a clean spatula. Avoid generating dust.

  • Closure: Securely cap the stock bottle and the container with the weighed compound immediately after use.

b. In-Reaction Use:

  • Inert Atmosphere: For many reactions involving reactive compounds like vinylindoles, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent unwanted side reactions and potential polymerization.

  • Temperature Control: Be mindful of the reaction temperature. Exothermic reactions should be cooled appropriately to prevent runaway reactions.

  • Closed System: Whenever possible, use a closed system for reactions to minimize the release of vapors.

c. Post-Reaction Quenching and Work-up:

  • Quenching: Carefully quench the reaction mixture as per your established protocol, being mindful of any potential for gas evolution or exotherms.

  • Extraction and Transfer: Perform all liquid-liquid extractions and transfers within the fume hood.

Safe Handling Workflow Diagram

SafeHandlingWorkflow cluster_prep Preparation cluster_use In-Use cluster_cleanup Cleanup & Disposal Prep 1. Prepare Fume Hood DonPPE 2. Don Full PPE Prep->DonPPE Weigh 3. Weigh Compound DonPPE->Weigh Reaction 4. Conduct Reaction Weigh->Reaction Quench 5. Quench & Work-up Reaction->Quench Decontaminate 6. Decontaminate Glassware Quench->Decontaminate Waste 7. Segregate & Label Waste Decontaminate->Waste DoffPPE 8. Doff PPE Waste->DoffPPE Wash 9. Wash Hands DoffPPE->Wash

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper chemical waste disposal is crucial for laboratory safety and environmental protection.

  • Waste Segregation: All waste contaminated with this compound must be treated as hazardous waste. This includes unused product, reaction residues, contaminated gloves, weighing paper, and pipette tips. Do not mix this waste with other waste streams.

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed contractor. Never dispose of this chemical down the drain or in the regular trash.

Emergency Procedures
  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite), collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

By adhering to these protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of your team and the integrity of your work.

References

  • Advances in organocatalytic asymmetric reactions of vinylindoles: powerful access to enantioenriched indole deriv
  • Synthesis and Reactivity of 3-vinylindoles. Google Books.
  • Impact of N‐substituent on the reactivity of 3‐vinylindoles. ResearchGate. [Link]

  • NEW DIELS-ALDEN REACTIONS WITH VINYLINDOLES. Serve Content. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory. Westlab. [Link]

  • ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. PMC - NIH. [Link]

  • Chemical Migration of Polycyclic Aromatic Hydrocarbons and Other Compounds from Plastic Food Packaging: Assessment of Food Safety Risks and Health Impacts. MDPI. [Link]

  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]

  • Personal Protective Equipment. Auburn University Business and Administration. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]

  • Vinyl chloride: toxicological overview. GOV.UK. [Link]

  • MSDS Vinyl. Generic MSDS Provider. [Link]

  • Toxicity of vinyl chloride and polyvinyl chloride as seen through epidemiologic observations. PubMed. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Vinyl-1H-indole
Reactant of Route 2
Reactant of Route 2
5-Vinyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.